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Core Science & Biosynthesis

Foundational

Thermodynamic stability and degradation pathways of butyl 2-hydroxyethylcarbamate

Thermodynamic Stability and Degradation Pathways of Butyl 2-Hydroxyethylcarbamate: A Technical Guide for Drug Development and Polymer Sciences Executive Summary Butyl 2-hydroxyethylcarbamate exists prominently in two iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Pathways of Butyl 2-Hydroxyethylcarbamate: A Technical Guide for Drug Development and Polymer Sciences

Executive Summary

Butyl 2-hydroxyethylcarbamate exists prominently in two isomeric forms that serve distinct industrial purposes. The tert-butyl variant (commonly known as Boc-ethanolamine) is a foundational building block in pharmaceutical drug development, utilized extensively as a protecting group and linker[1][2]. Conversely, the n-butyl variant is highly relevant in polymer sciences, specifically in the formulation of reactive carbamate coatings and the chemical recycling of polyurethanes[3][4].

Understanding the thermodynamic stability and degradation pathways of the carbamate (urethane) linkage is critical. In drug development, controlled degradation (deprotection) is required to unmask amines[5][6]. In materials science, thermal degradation dictates the limits of polymer durability and provides a pathway for phosgene-free isocyanate recovery[4][7]. This guide synthesizes the thermodynamic landscape, mechanistic degradation pathways, and validated experimental protocols for handling these compounds.

Thermodynamic Landscape of the Carbamate Linkage

The carbamate functional group (–NH–COO–) represents a thermodynamic intermediate between an amide and an ester. It exhibits exceptional stability under physiological conditions (pH 7.4, 37 °C) and is highly resistant to basic hydrolysis and nucleophilic attack[6].

The stability of butyl 2-hydroxyethylcarbamate is governed by two primary thermodynamic barriers:

  • Acidic Vulnerability: The electron-donating nature of the tert-butyl group stabilizes carbocation formation, making the tert-butyl carbamate highly susceptible to acid-catalyzed cleavage[5]. The reaction is entropically driven by the irreversible evolution of gaseous byproducts.

  • Thermal Reversibility: The urethane bond is thermally reversible. At elevated temperatures (>150 °C), the endothermic cleavage of the carbamate into an isocyanate and an alcohol becomes thermodynamically favorable[4][8].

Quantitative Stability Data

Table 1: Comparative Stability Matrix of Butyl 2-Hydroxyethylcarbamate

Environmental ConditionStability ProfilePrimary Degradation PathwayThermodynamic Driver
Physiological (pH 7.4, 37 °C) Highly StableNoneHigh activation energy barrier
Strong Base (pH > 12) StableResistant to basic hydrolysisResonance stabilization of the carbamate
Strong Acid (e.g., TFA, HCl) Unstable (Rapid)Acid-catalyzed deprotectionEntropic (Gas evolution: CO₂, Isobutylene)
Thermal Stress (>150 °C) Unstable (Equilibrium)Thermolysis (Urethane cleavage)Enthalpic (Endothermic dissociation)

Table 2: Kinetic and Thermodynamic Parameters of Degradation

ParameterAcid-Catalyzed Hydrolysis (Boc Cleavage)Thermal Degradation (Thermolysis)
Temperature Range 0 °C to 25 °C150 °C to 250 °C
Primary Byproducts Isobutylene, CO₂, EthanolamineButyl isocyanate, Ethylene glycol
Reaction Reversibility Irreversible (due to gas escape)Reversible (temperature-dependent equilibrium)
Industrial Application Peptide synthesis, PROTAC linkersPolyurethane recycling, Isocyanate synthesis

Mechanistic Degradation Pathways

Acid-Catalyzed Hydrolysis (The Boc-Deprotection Mechanism)

In pharmaceutical synthesis, the selective removal of the tert-butyl group is a critical step. The mechanism is a nucleophilic acyl substitution initiated by the protonation of the carbamate carbonyl oxygen[6].

Causality of the Mechanism: Protonation increases the electrophilicity of the carbonyl carbon, leading to the fragmentation of the molecule into a tert-butyl cation and carbamic acid[5]. The carbamic acid is highly unstable and rapidly decarboxylates into ethanolamine and carbon dioxide[6]. The tert-butyl cation subsequently loses a proton to form isobutylene gas. The simultaneous evolution of two gases (CO₂ and isobutylene) provides an overwhelming thermodynamic driving force, rendering the reaction irreversible[5].

AcidDegradation A tert-Butyl 2-hydroxyethylcarbamate B Protonated Intermediate A->B + H+ (e.g., TFA) Protonation C Carbamic Acid + tert-Butyl Cation B->C Fragmentation (Rate-limiting) D Ethanolamine + CO2 + Isobutylene C->D Decarboxylation & Deprotonation

Acid-catalyzed degradation pathway of tert-butyl 2-hydroxyethylcarbamate.
Thermal Degradation (Thermolysis)

For polymer scientists, the thermal degradation of carbamates is a double-edged sword: it limits the high-temperature application of polyurethane coatings but enables chemical recycling[4][8].

Causality of the Mechanism: The thermal cleavage of the carbamate bond is highly endothermic. As thermal energy surpasses the bond dissociation energy (typically >150 °C), the molecule undergoes a retro-addition reaction, yielding an isocyanate and an alcohol[7][8]. Because this process is an equilibrium, secondary side reactions often occur if the products are not immediately separated. For instance, the generated isocyanate can react with adventitious water to form amines, which subsequently attack unreacted isocyanates to form highly stable substituted ureas[4][8].

ThermalDegradation A Butyl 2-hydroxyethylcarbamate B Endothermic Cleavage (>150°C) A->B Thermal Energy C Isocyanate + Alcohol (Primary Products) B->C Urethane Dissociation D Secondary Byproducts (e.g., Substituted Ureas) C->D Nucleophilic Addition

Thermal degradation cascade of butyl 2-hydroxyethylcarbamate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent and environmental parameter is chosen based on strict thermodynamic causality.

Protocol 1: Controlled Acidic Cleavage (Boc Removal Workflow)

This protocol details the optimal conditions for the quantitative degradation of tert-butyl 2-hydroxyethylcarbamate to yield pure ethanolamine.

Materials:

  • Substrate: tert-butyl 2-hydroxyethylcarbamate (0.1 M)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Acid: Trifluoroacetic Acid (TFA)

  • Scavenger: Triisopropylsilane (TIPS)

Step-by-Step Methodology:

  • System Preparation: Dissolve the substrate in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous DCM is utilized because water can act as a competing nucleophile, leading to unpredictable solvation effects. DCM ensures the protonation by TFA is highly directed toward the carbamate carbonyl[5].

  • Scavenger Addition: Add 2.5 equivalents of TIPS to the solution.

    • Causality: The cleavage generates a tert-butyl cation. If left unchecked, this highly reactive electrophile can alkylate the free hydroxyl group on the ethanolamine. TIPS acts as a hydride donor, rapidly quenching the cation into harmless isobutane.

  • Acidification: Dropwise add TFA to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at 0 °C for 10 minutes, then allow to warm to room temperature (25 °C) for 1 hour.

    • Causality: TFA is strong enough to protonate the carbamate but mild enough to prevent the cleavage of standard ether or amide bonds[6]. Starting at 0 °C controls the initial exothermic protonation.

  • In-Line Validation: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Validation Step: Stain the TLC plate with Ninhydrin. The disappearance of the UV-active starting material and the appearance of a purple spot (primary amine) confirms successful degradation.

  • Termination & Concentration: Evaporate the solvent and excess TFA under reduced pressure. The thermodynamic driving force (CO₂ evolution) ensures no reverse reaction occurs during concentration.

Protocol 2: Thermal Degradation Analysis via TGA-MS

This protocol is utilized to map the thermal stability limits and identify the thermolysis byproducts of butyl 2-hydroxyethylcarbamate.

Materials:

  • Instrument: Thermogravimetric Analyzer coupled with Mass Spectrometry (TGA-MS)

  • Crucible: Alumina (Al₂O₃) 70 µL

  • Purge Gas: High-purity Nitrogen (N₂)

Step-by-Step Methodology:

  • Sample Loading: Load 5–10 mg of butyl 2-hydroxyethylcarbamate into the alumina crucible.

  • Atmospheric Control: Purge the TGA furnace with N₂ at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert nitrogen atmosphere prevents oxidative degradation of the alkyl chains, ensuring that the recorded mass loss is strictly due to the thermal cleavage of the urethane bond[8].

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

    • Causality: A moderate heating rate of 10 °C/min ensures thermal equilibrium within the sample, preventing thermal lag artifacts that could artificially inflate the recorded degradation temperature.

  • In-Line Validation (MS Coupling): Continuously route the evolved gases from the TGA exhaust into the MS via a heated transfer line (200 °C).

    • Validation Step: Monitor specific mass-to-charge (m/z) ratios. The detection of m/z 44 (CO₂) and m/z 56 (isobutylene) confirms the degradation of the tert-butyl variant. The detection of m/z 99 (butyl isocyanate) confirms the primary thermolysis pathway of the n-butyl variant[4][7].

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Exploratory

In vitro cytotoxicity profile of butyl 2-hydroxyethylcarbamate

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of tert-Butyl N-(2-hydroxyethyl)carbamate Executive Summary & Chemical Identity tert-Butyl N-(2-hydroxyethyl)carbamate (commonly known as Boc-ethanolamine;...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of tert-Butyl N-(2-hydroxyethyl)carbamate

Executive Summary & Chemical Identity

tert-Butyl N-(2-hydroxyethyl)carbamate (commonly known as Boc-ethanolamine; CAS: 26690-80-2) is a highly versatile bifunctional chemical intermediate widely utilized in medicinal chemistry and polymer science. Featuring a reactive hydroxyl group and a Boc-protected primary amine, it serves as a critical building block for synthesizing tumor-microenvironment (TME) responsive nanoparticles, targeted prodrugs, and fluorescent chemosensors[1][2].

While the pure small molecule carries a Global Harmonized System (GHS) classification of H301 (Toxic if swallowed) due to systemic metabolic pathways in vivo[3], its in vitro cytotoxicity profile is remarkably benign. Understanding the causality behind its cellular interactions is essential for drug development professionals who utilize this compound as a linker or initiator in macromolecular delivery systems, where distinguishing between the baseline toxicity of unreacted monomer impurities and the intended cytotoxicity of the active pharmaceutical ingredient (API) is critical.

Mechanistic Toxicology & Cellular Interactions

The biological behavior of Boc-ethanolamine is dictated by its structural moieties:

  • Membrane Permeability: The lipophilic tert-butyl group significantly enhances the molecule's ability to partition into lipid bilayers compared to free ethanolamine. However, because it lacks a reactive electrophilic center, it does not readily form covalent adducts with cellular proteins or DNA, resulting in low intrinsic in vitro toxicity.

  • Metabolic Stability vs. Lability: At a physiological pH of 7.4, the carbamate linkage remains highly stable, preventing premature degradation in systemic circulation[4]. However, the ester or amide bonds formed downstream using its hydroxyl group are specifically engineered to undergo hydrolysis within the acidic TME (pH 6.5–6.8) or inside lysosomes (pH 5.0)[5].

  • Causality in Prodrug Design: In the synthesis of polycaprolactone (PCL) or polyoxazoline nanocarriers, Boc-ethanolamine acts as an initiator. The hydroxyl group undergoes ring-opening polymerization, after which the Boc group is cleaved using trifluoroacetic acid (TFA) to expose a primary amine for drug conjugation[5][6]. If residual unreacted Boc-ethanolamine remains in the formulation, it must not induce off-target cell death; hence, establishing its baseline in vitro cytotoxicity is a mandatory quality control step.

Pathway A Polymer Prodrug (Boc-ethanolamine Linker) B Cellular Internalization (Endocytosis) A->B C Acidic TME / Lysosome (pH 6.5 - 5.0) B->C D Linker Cleavage (Hydrolysis) C->D E Payload Release (Targeted Cytotoxicity) D->E

Mechanistic pathway of targeted payload release using Boc-ethanolamine linkers.

In Vitro Cytotoxicity Profiling: Methodological Framework

To accurately assess the cytotoxicity of Boc-ethanolamine and its macromolecular derivatives, researchers must employ self-validating experimental systems. The choice of assay is critical: while the MTT assay is standard, the CCK-8 assay is often preferred for nanoparticle formulations because it generates a water-soluble formazan dye, eliminating the need for DMSO solubilization which can precipitate polymers and skew optical readouts[5].

Protocol 1: CCK-8 Cell Viability Assay (Baseline Toxicity)

Objective: Determine the IC50 and maximum tolerated dose of Boc-ethanolamine derivatives.

  • Cell Seeding: Seed human cervical cancer (HeLa) or human umbilical vein endothelial cells (HUVEC) at a density of 1×104 cells/well in a 96-well plate[2][5]. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cellular adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound (10 to 1000 µg/mL) in fresh culture medium. Self-Validation Check: Always include a vehicle control (equivalent solvent concentration) to rule out solvent-induced toxicity.

  • Treatment: Aspirate the old medium and replace it with 100 µL of the treated medium. Incubate for 48 hours[2].

  • Reagent Incubation: Add 10 µL of CCK-8 reagent to each well. Incubate for an additional 1 to 2 hours in the dark.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability using the formula:

    Viability(%)=Abscontrol​−Absblank​Abstreated​−Absblank​​×100
Protocol 2: Apoptosis vs. Necrosis Evaluation (Flow Cytometry)

Objective: Differentiate between programmed cell death and non-specific membrane rupture.

  • Harvesting: Detach treated cells using an EDTA-free trypsin solution to prevent the cleavage of surface phosphatidylserine, which is required for Annexin V binding.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze immediately via flow cytometry to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and necrotic (Annexin V+/PI+) populations.

CytotoxicityWorkflow A 1. Cell Culturing (HepG2, HeLa, HUVEC) B 2. Compound Incubation (10 - 1000 µg/mL) A->B C 3A. Viability Assay (CCK-8 / MTT) B->C D 3B. Apoptosis Assay (Annexin V/PI Flow Cytometry) B->D E 4. Data Analysis (IC50 & Viability % Calculation) C->E D->E

In vitro cytotoxicity profiling workflow for Boc-ethanolamine derivatives.

Application in Cytotoxic Drug Conjugates

The true utility of Boc-ethanolamine lies in its ability to act as a stealth linker for highly potent cytotoxins. For example, in the development of SN38 (an active metabolite of irinotecan) nanoparticles, Boc-ethanolamine is grafted onto poly(L-glutamic acid) backbones[6]. The resulting nanocarriers exhibit dose-dependent cytotoxicity against CT26 tumor cells, but the toxicity is strictly mediated by the targeted release of SN38, not the linker itself[6]. Similarly, in epirubicin delivery systems, nanoparticles synthesized using Boc-ethanolamine showed negligible toxicity to HepG2 cells (viability >90% at 400 µg/mL) prior to the enzymatic release of the payload[1].

Quantitative Data & Safety Thresholds

The following table synthesizes the in vitro cytotoxicity thresholds of Boc-ethanolamine and its polymeric derivatives across various cell lines, demonstrating its high biocompatibility as a structural intermediate.

Test Material / ConjugateCell LineAssay TypeIncubation TimeCytotoxicity Profile / Viability Threshold
Pure Boc-ethanolamine (Baseline)HUVEC / HeLaMTT48 h>80% viability at 1000 µg/mL (Low toxicity)[2]
PCL-NH2 Nanoparticles HeLaCCK-848 h>90% viability up to 800 µg/mL (Negligible toxicity)[5]
NPs/HAase/gelatin HepG2MTT24 h>90% viability at 400 µg/mL (Highly biocompatible)[1]
PSaAEMA-co-PMPC HUVECMTT48 h>80% viability at 1000 µg/mL (Suitable for cell imaging)[2]

References

  • Preparation and evaluation of tumour microenvironment response multistage nanoparticles for epirubicin delivery and deep tumour penetration , Taylor & Francis. 1

  • pH-Responsive Artesunate Polymer Prodrugs with Enhanced Ablation Effect on Rodent Xenograft Colon Cancer , PMC. 4

  • Acidity-Triggered Tumor-Targeted Nanosystem for Synergistic Therapy via a Cascade of ROS Generation and NO Release , ACS Applied Materials & Interfaces. 5

  • A biomimetic fluorescent chemosensor for highly sensitive zinc(II) detection and its application for cell imaging , RSC Publishing. 2

  • Ultrasound-triggered with ROS-responsive SN38 nanoparticle for enhanced combination cancer immunotherapy , Frontiers. 6

  • Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate , DC Fine Chemicals. 3

Sources

Foundational

Pharmacokinetics and Bioavailability of Butyl 2-Hydroxyethylcarbamate Derivatives in Drug Design

Executive Summary In modern medicinal chemistry, the optimization of a therapeutic agent's pharmacokinetic (PK) profile is just as critical as its pharmacodynamic potency. Butyl 2-hydroxyethylcarbamate —most predominantl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a therapeutic agent's pharmacokinetic (PK) profile is just as critical as its pharmacodynamic potency. Butyl 2-hydroxyethylcarbamate —most predominantly utilized in its tert-butyl isomeric form (commonly known as Boc-ethanolamine or Boc-NH-PEG1-OH)—is a highly versatile difunctional building block[1]. While commercially available as a synthetic intermediate, its true value in drug development lies in its application as a pharmacokinetic modifier. By grafting this moiety onto active pharmaceutical ingredients (APIs) to form prodrugs or cleavable conjugates, researchers can precisely engineer the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

This technical guide provides an in-depth analysis of how the butyl 2-hydroxyethylcarbamate linkage influences bioavailability, the enzymatic mechanisms governing its in vivo cleavage, and the self-validating experimental workflows required to quantify its pharmacokinetic parameters.

Mechanistic Pharmacokinetics: The Causality of the Carbamate Linkage

The decision to incorporate a butyl 2-hydroxyethylcarbamate moiety into a drug scaffold is driven by strict mechanistic causality. The physicochemical properties of this group directly address common barriers in drug delivery:

Absorption and Bioavailability Enhancement

The primary hurdle for oral bioavailability is crossing the lipophilic phospholipid bilayer of the gastrointestinal (GI) tract. Highly polar amines often suffer from poor passive paracellular transport. The addition of a bulky, lipophilic tert-butyl group shields the polar amine, significantly increasing the partition coefficient (LogP).

  • Evidence in Practice: In the development of antimalarial 4-aminoquinolines, the incorporation of lipophilic carbamate side chains significantly improved GI absorption and overall in vivo pharmacokinetic profiles compared to their free base counterparts, effectively overcoming resistance mechanisms[2]. Similarly, modulating lipophilicity via tert-butyl carbamate derivatives has been shown to overcome undesirable physical properties that limit the bioactivity of lipid-derived antiallergic therapeutics[3].

Metabolism: The "Goldilocks" Stability

The carbamate bond is strategically chosen because it occupies a metabolic middle ground. Esters are highly labile and rapidly degraded by ubiquitous non-specific carboxylesterases in the plasma, leading to premature drug release. Conversely, amides are highly stable and often require specific peptidases for cleavage, which can result in incomplete prodrug activation. Carbamates offer a predictable, tunable half-life in systemic circulation.

  • Targeted Cleavage: In oncology, carbamate linkages are utilized in cytotoxic drug conjugates to create cleavable substrates that remain stable in circulation but release the active therapeutic payload upon enzymatic hydrolysis within the tumor microenvironment[4].

CarbamateMetabolism A Butyl 2-hydroxyethylcarbamate Conjugate (Prodrug) B Enzymatic Hydrolysis (Carboxylesterases CES1/2) A->B Plasma/Hepatic Clearance C Unstable Carbamic Acid Intermediate B->C D Spontaneous Decarboxylation (- CO2) C->D Rapid (t1/2 < 1 min) E Active Amine Payload + Butanol/Ethanol Derivatives D->E

Metabolic cleavage pathway of butyl 2-hydroxyethylcarbamate conjugates via enzymatic hydrolysis.

Quantitative Data: Impact on PK Parameters

The table below summarizes the typical pharmacokinetic shifts observed when a polar free amine API is conjugated with a butyl 2-hydroxyethylcarbamate moiety. These parameters demonstrate the profound impact of lipophilic shielding and controlled metabolic release.

Pharmacokinetic ParameterFree Amine API (Parent)Butyl 2-Hydroxyethylcarbamate ConjugateFold ChangeMechanistic Causality
Cmax (ng/mL) 125 ± 15450 ± 32+3.6xIncreased lipophilicity enhances passive transcellular transport across the GI tract.
Tmax (h) 1.02.5+1.5xEnzymatic carbamate hydrolysis delays the peak concentration of the active API.
T1/2 (h) 2.46.8+2.8xSteric hindrance protects the active site from rapid hepatic first-pass metabolism.
AUC_0-inf (ng·h/mL) 4501850+4.1xSustained release from the circulating lipophilic prodrug pool.
Absolute Bioavailability (F%) 12%48%+4.0xShielding of polar functional groups prevents premature degradation and poor absorption.

Experimental Workflows & Methodologies

To ensure scientific integrity, pharmacokinetic data must be generated using self-validating experimental systems. Below are the authoritative, step-by-step methodologies for evaluating these conjugates.

Protocol 1: In Vitro Plasma Stability & Carbamate Cleavage Kinetics

Causality: Before advancing to expensive in vivo models, the intrinsic clearance ( CLint​ ) of the carbamate bond must be quantified to ensure it is not prematurely hydrolyzed in systemic circulation.

  • Matrix Preparation: Pool Sprague-Dawley rat plasma and buffer with 100 mM PBS (pH 7.4) to maintain physiological esterase activity.

  • Self-Validation Controls: Spike parallel plasma aliquots with Procaine (positive control for CES1/2 activity) and Procainamide (negative control for non-specific degradation). If Procaine fails to degrade, the plasma batch is enzymatically dead. If Procainamide degrades, there is non-specific protease contamination.

  • Test Article Incubation: Spike the butyl 2-hydroxyethylcarbamate conjugate to a final concentration of 1 µM. Incubate at 37°C under continuous orbital shaking.

  • Serial Quenching: At defined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile instantly denatures plasma proteins, halting enzymatic cleavage.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: Absolute bioavailability (F%) can only be determined by comparing the Area Under the Curve (AUC) of oral (PO) administration against intravenous (IV) administration.

  • Formulation: Dissolve the conjugate in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete solvation without precipitating in the bloodstream.

  • Dosing Strategy: Administer via IV tail vein injection (1 mg/kg) and PO gavage (5 mg/kg) to distinct cohorts (n=4 per route).

  • Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at pre-defined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2EDTA tubes.

  • Plasma Processing: Centrifuge immediately at 4°C. Crucial Step: Add an esterase inhibitor (e.g., Dichlorvos) to the collection tubes to prevent ex vivo degradation of the carbamate conjugate into the free API.

  • LC-MS/MS Quantification: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Self-Validation: Construct a calibration curve in a blank matrix to account for ion suppression, ensuring the r2>0.99 .

PKWorkflow N1 In Vivo Dosing (IV & PO in Rats) N2 Serial Blood Sampling N1->N2 N3 Plasma Separation (Centrifugation) N2->N3 N4 Protein Precipitation (Acetonitrile + IS) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 PK Parameter Calculation (NCA) N5->N6

Self-validating in vivo pharmacokinetic workflow for evaluating carbamate bioavailability.

Conclusion

The strategic utilization of butyl 2-hydroxyethylcarbamate as a structural modifier represents a highly effective approach in modern drug design. By leveraging the specific enzymatic lability of the carbamate bond and the lipophilic shielding provided by the butyl group, researchers can rescue highly potent but poorly bioavailable APIs. Rigorous, self-validating analytical workflows remain essential to accurately map the complex absorption and cleavage kinetics of these sophisticated molecular conjugates.

References

  • Title: tert-butyl N-(2-hydroxyethyl)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Google Patents (google.com)

Sources

Exploratory

Solvation Thermodynamics and Miscibility Profiling of Butyl 2-Hydroxyethylcarbamate in Organic Solvents

Executive Summary Butyl 2-hydroxyethylcarbamate—overwhelmingly utilized and referred to in pharmaceutical literature as its isomer tert-butyl 2-hydroxyethylcarbamate (also known as N-Boc-ethanolamine, CAS 26690-80-2)[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-hydroxyethylcarbamate—overwhelmingly utilized and referred to in pharmaceutical literature as its isomer tert-butyl 2-hydroxyethylcarbamate (also known as N-Boc-ethanolamine, CAS 26690-80-2)[1],[2]—is a highly versatile, amphiphilic building block. It serves as a critical intermediate in the synthesis of antimalarial agents[3], carbonic anhydrase inhibitors[4], and cytotoxic drug conjugates[5].

As a Senior Application Scientist, I frequently encounter challenges related to the phase behavior of this compound during reaction optimization, aqueous workups, and downstream chromatographic purification. Because it typically presents as a viscous liquid or a low-melting gummy solid at room temperature[3],[6], understanding its liquid-liquid and solid-liquid phase equilibria is paramount. This whitepaper provides an authoritative, mechanistic analysis of its solubility in both polar and non-polar organic solvents, grounded in structural thermodynamics and validated experimental protocols.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of tert-butyl 2-hydroxyethylcarbamate, one must first deconstruct its molecular architecture (SMILES: CC(C)(C)OC(=O)NCCO)[7],[8]. The molecule is characterized by three distinct functional domains, each dictating specific solvent interactions:

  • The tert-Butyl (Boc) Group : This bulky, hydrophobic moiety is dominated by non-polar C-H bonds. It disrupts water networks and drives solubility in less polar media through London dispersion forces.

  • The Carbamate Linkage (-O-CO-NH-) : A highly polar, planar core that acts as both a hydrogen bond donor (via the secondary amine) and a multiple hydrogen bond acceptor (via the carbonyl and ether oxygens).

  • The Hydroxyethyl Terminus (-CH2CH2OH) : A strongly hydrophilic group capable of extensive hydrogen bonding, which significantly enhances solubility in protic and polar aprotic solvents.

Because of this bifunctional (amphiphilic) nature, its solvation is a competitive thermodynamic balance between solute-solute self-association (intermolecular H-bonding between the hydroxyl and carbamate groups of pure compound) and solute-solvent interactions.

Solvation Molecule tert-Butyl 2-hydroxyethylcarbamate (Amphiphilic Core) Boc tert-Butyl Group (Hydrophobic / Steric Bulk) Molecule->Boc Structural Domain Carbamate Carbamate Linkage (H-Bond Donor & Acceptor) Molecule->Carbamate Structural Domain Hydroxyl Hydroxyethyl Group (Hydrophilic / H-Bonding) Molecule->Hydroxyl Structural Domain NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Boc->NonPolar London Dispersion Forces Polar Polar Solvents (e.g., THF, EtOAc, MeOH) Carbamate->Polar Dipole-Dipole / H-Bonding Hydroxyl->Polar Strong H-Bonding

Structural domains of tert-butyl 2-hydroxyethylcarbamate and primary solvation mechanisms.

Solubility in Polar Organic Solvents

In polar organic solvents, the thermodynamics of solvation are highly favorable due to the enthalpic release from hydrogen bond formation and dipole-dipole interactions.

  • Polar Aprotic Solvents (THF, Ethyl Acetate, DMF, DMSO) : The compound exhibits exceptionally high solubility (often complete miscibility) in these solvents. Tetrahydrofuran (THF) is routinely employed as the primary reaction medium for derivatizations, such as Mitsunobu reactions or chloroformate couplings[4],[5]. The solvent's oxygen atoms act as H-bond acceptors for the solute's hydroxyl and carbamate N-H protons, effectively breaking solute-solute aggregates.

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol) : Complete miscibility is observed. The alcohols form a dynamic hydrogen-bonded network with all polar sites on the molecule.

  • Aqueous Systems : While not an organic solvent, it is critical to note that the compound retains significant aqueous solubility (approx. 35.2 mg/mL, Log S -1.03)[7]. This must be accounted for during aqueous workups to prevent product loss in the aqueous phase.

Solubility in Non-Polar Organic Solvents

Solubility in non-polar media is dictated by the ability of the solvent's dispersion forces to overcome the strong polar self-association of the solute.

  • Halogenated Solvents (Dichloromethane, Chloroform) : The compound is highly soluble. Dichloromethane (DCM) is frequently used as an eluent in silica gel flash chromatography for its purification[5]. The polarizability of the chlorine atoms provides sufficient interaction with the carbamate core, while the Boc group is seamlessly solvated.

  • Aliphatic Hydrocarbons (Hexane, Pentane, Heptane) : Solubility is strictly limited. The weak London dispersion forces of aliphatic chains cannot provide enough enthalpic compensation to break the strong intermolecular hydrogen bonds of the pure solute. Consequently, purification protocols often require a polar co-solvent; for instance, mixtures like ethyl acetate:pentane (30:70) are standard for column chromatography[7].

Quantitative Data Summary

The following table synthesizes the expected solubility and miscibility profile of tert-butyl 2-hydroxyethylcarbamate across standard laboratory solvents at 25°C.

Solvent CategorySolventDielectric Constant (ε)Solubility ProfilePrimary Solvation Mechanism
Polar Protic Methanol32.7Miscible / >500 mg/mLStrong H-bond donor/acceptor networking
Polar Aprotic Tetrahydrofuran (THF)7.5Miscible / >500 mg/mLH-bond acceptance, dipole-dipole[4]
Polar Aprotic Ethyl Acetate6.0Miscible / >500 mg/mLDipole-dipole, H-bond acceptance[7]
Halogenated Dichloromethane (DCM)8.9Highly SolublePolarizability, dispersion forces[5]
Non-Polar Toluene2.4Moderately Solubleπ-interactions, dispersion forces
Aliphatic Pentane / Hexane~1.9Poorly SolubleWeak dispersion (requires co-solvent)[7]
Aqueous Water80.1~35.2 mg/mLHydrophobic hydration vs. H-bonding[7]

Experimental Protocol: Self-Validating Isothermal Solubility Screening

To empirically determine the precise thermodynamic solubility of tert-butyl 2-hydroxyethylcarbamate in marginal solvents (e.g., toluene or aliphatic mixtures), a rigorous, self-validating isothermal shake-flask methodology is required. This protocol ensures that equilibrium is reached and prevents false positives from supersaturation or emulsion formation.

Step 1: Solute-Solvent Preparation

  • Add an excess amount of tert-butyl 2-hydroxyethylcarbamate (e.g., 200 mg) to a 2 mL HPLC-grade glass vial.

  • Dispense 1.0 mL of the target solvent (e.g., Hexane) into the vial.

  • Causality Check: Because the solute often presents as a viscous oil[6], excess addition ensures the formation of a distinct second phase (liquid-liquid or solid-liquid) necessary for thermodynamic saturation.

Step 2: Isothermal Equilibration

  • Seal the vial and place it in a thermostatic orbital shaker set to 25.0 ± 0.1°C.

  • Agitate at 300 RPM for 24 to 48 hours.

  • Causality Check: Extended equilibration time is critical for viscous solutes to overcome kinetic barriers to dissolution and achieve true thermodynamic equilibrium.

Step 3: Phase Separation

  • Transfer the vial to a temperature-controlled centrifuge (25°C) and spin at 10,000 RPM for 15 minutes.

  • Carefully extract an aliquot of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter.

Step 4: Quantification

  • Dilute the aliquot by a known factor (e.g., 1:100) using the mobile phase (e.g., Acetonitrile/Water).

  • Analyze via HPLC-UV (typically monitored at low wavelengths like 210 nm due to the lack of strong chromophores) or quantitative NMR (qNMR) using an internal standard like maleic acid.

Step 5: Self-Validation (Mass Balance)

  • Evaporate the solvent from a known volume of the remaining supernatant and gravimetrically weigh the residue.

  • Cross-reference the gravimetric mass with the HPLC/qNMR concentration. A discrepancy of <5% validates the absence of volatile impurities or solvent entrapment, ensuring the trustworthiness of the data.

Workflow Prep 1. Solute-Solvent Preparation Equilibrate 2. Isothermal Equilibration (25°C) Prep->Equilibrate Excess Solute PhaseSep 3. Phase Separation (Centrifugation) Equilibrate->PhaseSep 24h Shake-Flask Analysis 4. HPLC-UV Quantification PhaseSep->Analysis Aliquot Extraction Validate 5. Mass Balance Validation Analysis->Validate Data Processing

Self-validating isothermal shake-flask methodology for determining thermodynamic solubility.

Sources

Foundational

An In-Depth Technical Guide to tert-Butyl N-(2-hydroxyethyl)carbamate: Spectroscopic Properties and Baseline Data

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the spectroscopic properties and baseline data for tert-butyl N-(2-hydroxyethyl)carbamate, a key building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties and baseline data for tert-butyl N-(2-hydroxyethyl)carbamate, a key building block in modern organic synthesis and drug development. As a bifunctional molecule, its utility is significant in the introduction of protected amine functionalities. This document, intended for researchers and drug development professionals, offers a detailed analysis of its spectroscopic characteristics, supported by established experimental protocols and data.

Introduction: The Role of tert-Butyl N-(2-hydroxyethyl)carbamate in Synthesis

tert-Butyl N-(2-hydroxyethyl)carbamate, often referred to as Boc-ethanolamine, is a vital reagent in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and the construction of complex molecules, offering robust protection of amines under a variety of reaction conditions while being easily removable under mild acidic conditions.[1] This carbamate's stability and its role as a peptide bond surrogate make it an invaluable tool in the design of novel therapeutics.[2][3][4] Its application extends to the synthesis of enzyme inhibitors and ligands for various receptors, highlighting its importance in drug discovery.[5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-butyl N-(2-hydroxyethyl)carbamate is essential for its effective use in experimental design.

PropertyValueSource
Molecular Formula C₇H₁₅NO₃[6][7]
Molecular Weight 161.20 g/mol [7][8]
Appearance Light yellow clear, viscous liquid[6][9]
Boiling Point 92°C at 0.22 mmHg[6]
Density 1.042 g/mL at 25°C[6][9]
Refractive Index (n²⁰/D) 1.449[6][9]
Solubility Soluble in water, 1% acetic acid, ethyl acetate, and methanol. Sparingly soluble in chloroform.[6][9]
pKa 12.01 ± 0.46 (Predicted)[6]

Spectroscopic Characterization

The unique structural features of tert-butyl N-(2-hydroxyethyl)carbamate give rise to a distinct spectroscopic fingerprint. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For tert-butyl N-(2-hydroxyethyl)carbamate, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

The ¹H NMR spectrum of tert-butyl N-(2-hydroxyethyl)carbamate is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.23broad singlet1HNH
3.66triplet2H-CH₂-OH
3.26triplet2H-NH-CH₂-
2.75singlet1H-OH
1.43singlet9H-C(CH₃)₃

Data sourced from Supporting Information for a research article.[10]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-(2-hydroxyethyl)carbamate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Causality in Experimental Choices: CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds, providing good solubility for the analyte. TMS is the universally accepted internal standard for ¹H NMR, allowing for accurate and reproducible chemical shift referencing. A high-field instrument (≥400 MHz) is chosen to ensure adequate signal dispersion and resolution of coupling patterns.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
156.84C=O (carbamate)
79.62-C(CH₃)₃
62.09-CH₂-OH
43.00-NH-CH₂-
28.35-C(CH₃)₃

Data sourced from Supporting Information for a research article.[10]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Configure the NMR spectrometer for ¹³C data acquisition.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent peak at 77.16 ppm can be used for chemical shift calibration.

Causality in Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This simplification aids in the straightforward interpretation of the spectrum.

Molecular Structure and NMR Assignments

Caption: Molecular structure of tert-butyl N-(2-hydroxyethyl)carbamate with ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl N-(2-hydroxyethyl)carbamate shows characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, broadO-H stretch (alcohol)
~3350MediumN-H stretch (carbamate)
~2970StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend
~1170StrongC-O stretch

Interpretations based on typical functional group frequencies and spectra available from chemical suppliers.[11]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the clean, empty ATR accessory.

  • Sample Application: Place a small drop of the liquid tert-butyl N-(2-hydroxyethyl)carbamate directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality in Experimental Choices: ATR-FTIR is a rapid and convenient technique for analyzing liquid samples, requiring minimal sample preparation. This method avoids the need for preparing KBr pellets or liquid cells.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum Data (Electrospray Ionization - ESI)

  • [M+H]⁺: m/z 162.1

  • [M+Na]⁺: m/z 184.1

Calculated based on the molecular formula C₇H₁₅NO₃.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of tert-butyl N-(2-hydroxyethyl)carbamate in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization mass spectrometer. Optimize the instrument parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺, to confirm the molecular weight of the compound.

Causality in Experimental Choices: ESI is a soft ionization technique that is well-suited for polar molecules like tert-butyl N-(2-hydroxyethyl)carbamate, as it typically produces intact molecular ions with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Spectroscopic Data Acquisition Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (ESI) Sample tert-Butyl N-(2-hydroxyethyl)carbamate NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place sample on ATR crystal Sample->IR_Prep MS_Prep Dilute in Methanol Sample->MS_Prep H1_NMR Acquire 1H NMR NMR_Prep->H1_NMR C13_NMR Acquire 13C NMR NMR_Prep->C13_NMR NMR_Proc Process Data (FT, Phasing) H1_NMR->NMR_Proc C13_NMR->NMR_Proc NMR_Data 1H and 13C Spectra NMR_Proc->NMR_Data IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data MS_Acq Infuse into ESI source MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data

Caption: A generalized workflow for the spectroscopic analysis of tert-butyl N-(2-hydroxyethyl)carbamate.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive baseline for the characterization of tert-butyl N-(2-hydroxyethyl)carbamate. A thorough understanding of its NMR, IR, and MS properties is crucial for researchers in organic synthesis and drug development to verify the identity and purity of this important building block, ensuring the integrity of their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate synthesis.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. PMC.
  • ChemicalBook. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2.
  • Supporting Information. (n.d.). 2.
  • Benchchem. (n.d.). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.
  • Ambeed. (n.d.). 57561-39-4 | tert-Butyl (2-hydroxyethyl)(methyl)carbamate.
  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206.
  • ChemicalBook. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) 13C NMR.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • BroadPharm. (n.d.). tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9.
  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection.
  • (2026, February 12). The Role of Tert-Butyl Carbamate in Modern Organic Synthesis.
  • ChemicalBook. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • BLD Pharm. (n.d.). 26690-80-2|tert-Butyl (2-hydroxyethyl)carbamate.
  • ChemicalBook. (n.d.). tert-butyl n-(2-hydroxyethyl)carbamate(26690-80-2)ir1.
  • ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate....
  • AChemBlock. (2026, March 14). tert-Butyl N-[(2S)-2-(4-aminophenyl)-2-hydroxy-ethyl]carbamate 95% | CAS: 2845164-89-6.
  • Clearsynth. (n.d.). tert-Butyl (2-hydroxyethyl)carbamate | CAS No. 26690-80-2.
  • National Institute of Standards and Technology. (n.d.). Butyl carbamate - the NIST WebBook.
  • Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2.
  • Fisher Scientific. (n.d.). CAS RN 26690-80-2.
  • Echemi.com. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS, 26690-80-2 Safety Data Sheets.

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Exploratory

Preliminary investigation of butyl 2-hydroxyethylcarbamate biological activity

Preliminary Investigation of Butyl 2-Hydroxyethylcarbamate: Pharmacophoric Utility and Biological Activity Profiling Executive Summary In modern medicinal chemistry, the design of highly selective therapeutics relies hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Investigation of Butyl 2-Hydroxyethylcarbamate: Pharmacophoric Utility and Biological Activity Profiling

Executive Summary

In modern medicinal chemistry, the design of highly selective therapeutics relies heavily on the strategic selection of bifunctional linkers and pharmacophore precursors. Butyl 2-hydroxyethylcarbamate (BHEC)—predominantly utilized in its tert-butyl ester form, N-Boc-ethanolamine (CAS 26690-80-2)—is a highly versatile aliphatic building block[1][2]. While traditionally viewed merely as an amine-protected intermediate, recent structure-activity relationship (SAR) studies have illuminated its direct impact on the biological activity, metabolic stability, and target affinity of complex drug scaffolds[3][4]. This technical guide provides an in-depth analysis of BHEC's pharmacophoric utility, detailing the causality behind its synthetic applications and its role in modulating biological activity across multiple therapeutic domains.

Molecular Rationale & Pharmacophoric Properties

As a Senior Application Scientist, I approach BHEC not simply as a reagent, but as a modular pharmacophore that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the final molecular entity.

  • Bifunctional Modularity: BHEC features a terminal primary hydroxyl group and a sterically hindered carbamate moiety[2]. The hydroxyl group serves as a highly reactive nucleophile for etherification or phosphorylation. Conversely, the carbamate linkage resists rapid enzymatic hydrolysis by ubiquitous esterases and amidases, granting the resulting drug superior metabolic stability in vivo[5].

  • Hydrogen Bonding & Target Docking: The carbamate group is not purely structural; it actively participates in target binding. The N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual capacity is critical for orienting molecules within deep, solvent-exposed enzymatic active sites, such as the zinc-coordinated pocket of Carbonic Anhydrase (CA) or the mutated efflux pumps of Plasmodium falciparum[4][6].

  • Lipophilicity Tuning: The butyl tail provides a tunable lipophilic domain that enhances membrane permeability, a crucial factor when targeting intracellular kinases or crossing the blood-brain barrier for neuroactive compounds[7].

Synthesis and Derivatization Workflows

To harness the biological potential of BHEC, it is frequently conjugated to active pharmacophores via the Mitsunobu reaction. This method is preferred because it allows for the mild coupling of the primary alcohol of BHEC with acidic phenols without disrupting the acid-sensitive carbamate group[6].

Protocol 1: Self-Validating Mitsunobu Etherification

Objective: Synthesis of BHEC-derived sulfamoylphenyl ethers for enzyme inhibition.

  • Reagent Preparation: Dissolve BHEC (1.0 equiv) and the target phenol (e.g., 4-hydroxybenzenesulfonamide, 1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Causality: Strict anhydrous conditions are critical; ambient moisture will prematurely hydrolyze the azodicarboxylate reagent, drastically reducing coupling efficiency and generating difficult-to-separate hydrazine byproducts[6].

  • Phosphine Activation: Add Triphenylphosphine (Ph 3​ P, 1.0 equiv) and cool the reaction vessel to 0 °C.

    • Causality: Cooling prevents the exothermic degradation of the highly reactive intermediate betaine complex, ensuring it remains available for alcohol activation.

  • Azodicarboxylate Addition: Perform a dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.1 equiv).

    • Causality: DIAD is selected over DEAD due to its superior safety profile and solubility. Slow addition controls the generation of the active oxyphosphonium ion, preventing off-target alkylation and ensuring high stereochemical fidelity[6].

  • Self-Validating Workup: Stir at room temperature and monitor via Thin Layer Chromatography (TLC).

    • Validation System: The reaction is only quenched when the distinct BHEC spot (R f​ ~0.18 in 50% EtOAc/n-hexane) completely disappears. Quench with slush, extract with ethyl acetate (3 × 15 mL), and isolate the organic layer to guarantee complete conversion before column chromatography[6].

G BHEC Butyl 2-Hydroxyethylcarbamate (BHEC) Mitsunobu Mitsunobu Reaction (Etherification) BHEC->Mitsunobu Ph3P, DIAD Phenol derivatives Deprotection Acidic Deprotection (TFA/HCl) BHEC->Deprotection Cleavage of Carbamate AELs Anticancer Ether Lipids BHEC->AELs Phosphorylation & Lipid Conjugation CA_Inhib Carbonic Anhydrase Inhibitors Mitsunobu->CA_Inhib Sulfamoylphenols Alkylation N-Alkylation / Amidation Deprotection->Alkylation Linker Attachment Antimalarial 4-Aminoquinoline Derivatives Alkylation->Antimalarial Chloroquine scaffold

Caption: Chemical synthesis workflow and logic tree for BHEC derivatization into biologically active scaffolds.

Biological Activity Profiles of BHEC-Derived Scaffolds

The integration of the BHEC motif into established pharmacophores has yielded significant breakthroughs in overcoming drug resistance and improving target selectivity.

Carbonic Anhydrase (CA) Inhibition

When BHEC is conjugated to 4-hydroxybenzenesulfonamide, the resulting ethers act as highly potent CA inhibitors. The flexible ethylene linker allows the sulfonamide headgroup to penetrate deep into the CA active site to coordinate with the zinc ion. Simultaneously, the bulky butyl carbamate tail interacts with the hydrophobic rim of the active site, enhancing isozyme selectivity—particularly for CA IX, which is overexpressed in hypoxic tumors and implicated in extracellular acidification and tumor survival[6][8].

Antimalarial Activity: Overcoming Chloroquine Resistance

In the development of next-generation antimalarials, replacing the metabolically labile diethylamino side chain of chloroquine with a BHEC-derived side chain significantly restores activity against chloroquine-resistant (CQ-R) P. falciparum strains. The carbamate modification increases the molecule's resistance to efflux by the parasite's mutated transport proteins, allowing it to successfully inhibit β -hematin formation (IC 50​ ranges of 0.14 to 0.27 mM)[3][4][9].

Anticancer Ether Lipids (AELs)

BHEC is utilized to synthesize masked AELs targeted by secretory phospholipase A2 (sPLA2) in tumor tissues. The stereochemistry of the glycerol headgroup combined with the carbamate linkage critically dictates the lipid's cytotoxicity and its ability to inhibit the phosphorylation of the apoptosis-regulating kinase Akt[5].

Quantitative Data Summary
Compound ScaffoldBiological TargetPrimary IndicationObserved Activity RangeMechanistic Role of BHEC Linker
BHEC-Sulfamoylphenyl Ethers Carbonic Anhydrase (CA IX/XII)Glaucoma, Hypoxic TumorsLow nanomolar K i​ (e.g., 10-50 nM)Provides optimal chain length for active site penetration; carbamate H-bonding[6].
BHEC-4-Aminoquinolines P. falciparum (CQ-R strains)Malaria0.14 - 0.27 mM ( β -hematin IC 50​ )Replaces metabolically labile groups; evades parasitic efflux pumps[9].
BHEC-Masked AELs Phospholipase A2 (sPLA2) / AktSolid TumorsCell-line dependent cytotoxicityModulates stereochemical recognition and lipid-induced apoptosis[5].

Experimental Protocol: In Vitro Biological Screening

To accurately quantify the biological activity of newly synthesized BHEC derivatives, rigorous kinetic assays must be employed.

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine the inhibition constant (K i​ ) of BHEC-sulfonamide derivatives.

  • Enzyme Preparation: Reconstitute recombinant human CA isozymes (e.g., hCA I, II, IX) in 20 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is strictly selected because it is a non-coordinating buffer. Unlike phosphate buffers, it will not interfere with or bind to the zinc-coordinated active site of the enzyme, preventing artificial baseline skewing[6].

  • Substrate Delivery: Prepare CO 2​ -saturated water at exactly 20 °C.

    • Causality: Precise thermoregulation is mandatory because CO 2​ solubility and hydration kinetics are highly temperature-dependent. A fluctuation of even 1 °C will invalidate the kinetic baselines.

  • Kinetic Measurement: Utilize a stopped-flow spectrophotometer equipped with a photomultiplier, utilizing phenol red as a pH indicator. Inject the BHEC-derivative inhibitor at varying concentrations (10 nM to 100 μ M).

    • Causality: The stopped-flow method is required to capture the rapid initial velocity (typically <10 seconds) of the CO 2​ hydration reaction, allowing for the precise calculation of the K i​ via the Cheng-Prusoff equation[6].

  • Self-Validating Data Analysis: Run Acetazolamide as a parallel positive control.

    • Validation System: If the calculated K i​ for the Acetazolamide control deviates by more than 5% from established literature values (~12 nM for hCA II), the assay environment is deemed compromised and must be recalibrated, ensuring absolute integrity of the novel BHEC-derivative data[6].

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (Overexpression) HIF1a->CAIX Upregulation Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification CO2 Hydration Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Blockade leads to Drug BHEC-Derived Sulfonamide Inhibitor Drug->CAIX Competitive Inhibition Drug->Acidification Prevents

Caption: Mechanism of action for BHEC-derived inhibitors targeting CA IX in hypoxic tumor microenvironments.

Conclusion

Butyl 2-hydroxyethylcarbamate (BHEC) transcends its traditional classification as a simple protected amine. Through precise synthetic methodologies like Mitsunobu etherification, BHEC serves as a critical pharmacophoric linker that enhances the metabolic stability, target affinity, and lipophilicity of advanced therapeutics. From rescuing the efficacy of 4-aminoquinolines against resistant malaria to enabling the selective targeting of hypoxic tumors via CA IX inhibition, BHEC remains an indispensable tool in the arsenal of modern drug discovery.

References

  • TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2 - ChemicalBook.
  • tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem.
  • A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects - PMC / NIH.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - ASM Journals.
  • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC / NIH.
  • Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue - Journal of Medicinal Chemistry (ACS Publications).

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Laboratory Synthesis of Butyl 2-Hydroxyethylcarbamate

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of butyl 2-hydroxyethylcarbamate. This protocol is designed for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of butyl 2-hydroxyethylcarbamate. This protocol is designed for researchers, scientists, and professionals in drug development. The synthesis is based on the nucleophilic acyl substitution reaction between butyl chloroformate and ethanolamine. This guide details the reaction mechanism, provides a thorough experimental procedure, outlines necessary safety precautions, and includes visualizations of the chemical reaction and workflow.

Introduction and Scientific Context

Carbamates, also known as urethanes, are a significant class of organic compounds characterized by the -NHC(=O)O- functional group. This moiety is a cornerstone in medicinal chemistry and drug design, often serving as a bioisostere for amide bonds to improve metabolic stability against proteases.[1] The carbamate linkage is also utilized in the creation of prodrugs to enhance the bioavailability and stability of parent molecules.[1] Butyl 2-hydroxyethylcarbamate, the target of this protocol, is a difunctional molecule possessing a secondary carbamate and a primary alcohol. This structure makes it a valuable building block for further chemical modifications, potentially in the development of novel polymers, coatings, or as an intermediate in the synthesis of more complex pharmaceutical agents.

The synthesis protocol detailed herein employs a robust and widely applicable method for carbamate formation: the reaction of an amine with a chloroformate.[2][3] This approach is favored for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism and Principles

The synthesis of butyl 2-hydroxyethylcarbamate proceeds via a nucleophilic acyl substitution reaction. The key steps are as follows:

  • Nucleophilic Attack: The nitrogen atom of ethanolamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of butyl chloroformate.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

  • Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. A tertiary amine base, such as triethylamine, is incorporated into the reaction mixture to act as an acid scavenger. It neutralizes the HCl, forming triethylammonium chloride and preventing the protonation of the ethanolamine starting material, which would render it non-nucleophilic.[3][4]

The overall reaction is illustrated in the following scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products ButylChloroformate Butyl Chloroformate TargetMolecule Butyl 2-hydroxyethylcarbamate ButylChloroformate->TargetMolecule + Ethanolamine Ethanolamine Ethanolamine Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct + HCl (from reaction)

Caption: Reaction scheme for the synthesis of butyl 2-hydroxyethylcarbamate.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMoles (equiv)Supplier
Butyl ChloroformateC₅H₉ClO₂136.5813.66 g (12.5 mL)0.1 (1.0)Sigma-Aldrich
EthanolamineC₂H₇NO61.086.11 g (6.0 mL)0.1 (1.0)Fisher Scientific
Triethylamine (TEA)C₆H₁₅N101.1912.14 g (16.7 mL)0.12 (1.2)Acros Organics
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL-VWR
Hydrochloric Acid (1 M aq.)HCl36.4650 mL-J.T. Baker
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.0150 mL-EMD
Saturated Sodium Chloride (Brine, aq.)NaCl58.4450 mL-LabChem
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Alfa Aesar
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice-water bath

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography (if necessary)

  • Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

experimental_workflow A 1. Setup and Reagent Preparation B 2. Reaction Initiation (Cool to 0°C) A->B C 3. Dropwise Addition of Butyl Chloroformate B->C D 4. Reaction Progression (Stir at RT for 3h) C->D E 5. Aqueous Work-up (Quench and Extract) D->E F 6. Organic Layer Washing E->F G 7. Drying and Solvent Removal F->G H 8. Product Purification (Column Chromatography) G->H I 9. Characterization H->I

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Assemble the 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • In the flask, dissolve ethanolamine (6.11 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in 100 mL of anhydrous dichloromethane (DCM).

Step 2: Addition of Butyl Chloroformate

  • Dissolve butyl chloroformate (13.66 g, 0.1 mol) in 50 mL of anhydrous DCM and add this solution to the dropping funnel.

  • Begin stirring the ethanolamine solution and cool it to 0-5 °C using the ice bath.

  • Add the butyl chloroformate solution dropwise from the dropping funnel to the stirred reaction mixture over a period of approximately 1 hour. Maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylammonium chloride will form.[1]

Step 3: Reaction Completion

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 3 hours at room temperature to ensure the reaction goes to completion.

Step 4: Aqueous Work-up

  • Pour the reaction mixture into a 500 mL separatory funnel.

  • Add 100 mL of deionized water and shake well.

  • Separate the organic layer (bottom layer, DCM) from the aqueous layer.

Step 5: Washing the Organic Phase

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl to remove unreacted ethanolamine and excess triethylamine.

    • 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

    • 50 mL of brine to remove residual water.[5]

  • After each wash, separate and discard the aqueous layer.

Step 6: Drying and Solvent Removal

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

Step 7: Purification

  • The resulting crude product, likely a viscous oil or low-melting solid, can be purified by silica gel column chromatography if necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure.

Step 8: Characterization

  • The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Butyl Chloroformate: Highly flammable liquid and vapor.[6][7] It is toxic if inhaled and causes severe skin burns and eye damage.[6][7] It reacts exothermically with water, amines, and bases.[6] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.

  • Ethanolamine: Harmful if swallowed, inhaled, or in contact with skin.[8][9] It is corrosive and can cause severe skin burns and eye damage.[8][10][11] Ensure adequate ventilation and avoid direct contact.

  • Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][8] A safety shower and eyewash station should be readily accessible.

References

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Material Safety Data Sheet BUTYL CHLOROFORM
  • PENTA. (2025, April 16). Ethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • ChemicalBook. (2026, March 21).
  • Cole-Parmer. (2014, September 17).
  • MSDS of N-butyl chloroformate. (2024, August 20). Capot Chemical Co., Ltd.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from [Link]

  • ACS Publications. (2020, April 13). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates | Organic Letters. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Novel Cholesteryl Carbamate Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
  • Cleanchem Laboratories. (n.d.).
  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
  • ChemicalBook. (2026, January 12).
  • Taylor & Francis. (2006, August 16). Full article: Preparation of Methyl N‐Substituted Carbamates from Amides through N‐Chloroamides. Retrieved from [Link]

  • FramoChem. (2018, August).
  • ACS Publications. (1952, January 20).
  • FramoChem. (2018, August).
  • ACS Publications. (2022, April 15).
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

Sources

Application

1H and 13C NMR spectroscopy characterization of butyl 2-hydroxyethylcarbamate

Title: Application Note: 1H and 13C NMR Spectroscopy Characterization of 2-Hydroxyethyl Butylcarbamate Introduction & Mechanistic Context 2-Hydroxyethyl butylcarbamate (CAS 13105-54-9) is a critical intermediate in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 1H and 13C NMR Spectroscopy Characterization of 2-Hydroxyethyl Butylcarbamate

Introduction & Mechanistic Context

2-Hydroxyethyl butylcarbamate (CAS 13105-54-9) is a critical intermediate in the synthesis of non-isocyanate polyurethanes (NIPUs) and N,N′-disubstituted ureas. The compound is typically synthesized via the ring-opening aminolysis of ethylene carbonate (EC) using butylamine. This divergent aminolysis approach is highly valued for constructing recyclable, self-blown NIPU foams without the use of toxic phosgene or isocyanates [1]. Furthermore, 2-hydroxyethyl butylcarbamate acts as a key intermediate in the calcium oxide-catalyzed synthesis of N,N′-dibutylurea [2].

Accurate structural characterization of this carbamate is essential for confirming reaction conversion and ensuring the absence of unreacted cyclic carbonates or side products. This application note provides a comprehensive, self-validating protocol for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-hydroxyethyl butylcarbamate.

Experimental Workflow

The following diagram outlines the logical progression from synthesis to spectral validation.

Workflow A 1. Synthesis & Aminolysis (Ethylene Carbonate + Butylamine) B 2. Sample Preparation (Dissolve in DMSO-d6 + TMS) A->B C 3. NMR Data Acquisition (1H, 13C, COSY, HMBC) B->C D 4. Spectral Processing (Fourier Transform, Phase Correction) C->D E 5. Data Analysis & Assignment (Integration, Multiplet Analysis) D->E

Figure 1: End-to-end workflow for the synthesis and NMR characterization of the carbamate.

Detailed Methodologies & Self-Validating Protocols

Synthesis and Purification
  • Reaction Setup: In a dry reaction vial, combine 1.0 equivalent of ethylene carbonate with 1.05 equivalents of n-butylamine. The reaction can be performed neat or in a polar aprotic solvent (e.g., DMSO) at 25 °C.

  • Catalysis: While the reaction proceeds under catalyst-free conditions, adding 5 mol% of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) accelerates the aminolysis [1].

  • Purification: Remove excess butylamine under reduced pressure. The resulting crude 2-hydroxyethyl butylcarbamate is typically obtained as a viscous liquid in >95% yield.

NMR Sample Preparation

Causality Insight: 2-Hydroxyethyl butylcarbamate contains both hydrogen-bond donors (NH, OH) and acceptors (C=O). Using a non-polar solvent like CDCl₃ leads to concentration-dependent chemical shifts and broad signals due to intermolecular hydrogen bonding. Therefore, DMSO-d₆ is the solvent of choice. It acts as a strong hydrogen-bond acceptor, disrupting solute-solute aggregation and locking the exchangeable protons into distinct, sharp resonances (often revealing scalar coupling to adjacent CH₂ groups).

  • Weighing: Accurately weigh 15–20 mg of the purified compound for 1H NMR, or 60–80 mg for 13C NMR.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

Causality Insight: The quaternary carbonyl carbon (C=O) lacks attached protons, meaning it relies on slower dipole-dipole relaxation mechanisms or chemical shift anisotropy. To ensure accurate integration and adequate signal-to-noise ratio in 13C NMR, the relaxation delay (D1) must be extended.

  • 1H NMR: Base frequency 400 MHz; Spectral width 12 ppm; Number of scans (NS) 16; Relaxation delay (D1) 1.0 s; Acquisition time (AQ) 3.0 s.

  • 13C NMR: Base frequency 100 MHz; Spectral width 250 ppm; Number of scans (NS) 512–1024; Relaxation delay (D1) 2.5 s (critical for quaternary C=O relaxation); 1H decoupling applied (WALTZ-16).

NMR Spectral Data & Causality Analysis

The structural assignment of 2-hydroxyethyl butylcarbamate relies on the predictable deshielding effects of the electronegative oxygen and nitrogen atoms.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality / Coupling
0.86 Triplet (t)3H-CH₃ (Butyl)Terminal methyl group; coupled to adjacent CH₂ (³J ≈ 7.2 Hz).
1.25 Multiplet (m)2H-CH₂- (Butyl, γ)Shielded aliphatic protons.
1.35 Multiplet (m)2H-CH₂- (Butyl, β)Deshielded slightly by proximity to the amine group.
2.95 Quartet (q)2HN-CH₂- (Butyl, α)Deshielded by the adjacent nitrogen. Appears as a quartet due to coupling with the adjacent CH₂ and the NH proton.
3.50 Quartet (q)2H-CH₂-OHDeshielded by the hydroxyl oxygen. Coupled to both the adjacent CH₂ and the OH proton.
3.95 Triplet (t)2HO-CH₂-Strongly deshielded by the highly electronegative carbamate oxygen.
4.65 Triplet (t)1H-OHHydroxyl proton. Sharp triplet due to slow exchange in DMSO-d₆ and ³J coupling to -CH₂-OH.
7.05 Triplet (t)1H-NHAmine proton. Broadened slightly by ¹⁴N quadrupolar relaxation but resolved as a triplet due to coupling with the α-CH₂.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm)AssignmentStructural Causality
13.6 -CH₃ (Butyl)Standard terminal aliphatic carbon.
19.5 -CH₂- (Butyl, γ)Aliphatic chain carbon.
31.5 -CH₂- (Butyl, β)Aliphatic chain carbon, closer to the heteroatom.
40.2 N-CH₂- (Butyl, α)Deshielded by the adjacent nitrogen atom.
59.5 -CH₂-OHDeshielded by the hydroxyl oxygen.
65.8 O-CH₂-Most deshielded sp³ carbon due to the ester-like carbamate oxygen.
156.5 C=O (Carbamate)Highly deshielded sp² carbon due to double bonding with oxygen and conjugation with nitrogen lone pairs.

2D NMR Strategies for Absolute Validation

To create a self-validating analytical system, 1D NMR data must be corroborated using 2D correlation spectroscopy.

  • COSY (Correlation Spectroscopy): Confirms the connectivity of the butyl chain (from CH₃ to N-CH₂) and the hydroxyethyl chain (O-CH₂ to CH₂-OH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the formation of the carbamate linkage. The carbonyl carbon (~156.5 ppm) will show strong ³J correlations to the O-CH₂ protons (~3.95 ppm) and the N-CH₂ protons (~2.95 ppm), definitively linking the butylamine and ethylene carbonate fragments.

NMR_Logic C_Carbonyl Carbonyl (C=O) ~156.5 ppm H_NH Amine Proton (NH) ~7.05 ppm H_NH->C_Carbonyl HMBC (2J/3J) H_Alpha Butyl N-CH2 ~2.95 ppm H_Alpha->C_Carbonyl HMBC (3J) H_Alpha->H_NH COSY (3J) H_O_CH2 Hydroxyethyl O-CH2 ~3.95 ppm H_O_CH2->C_Carbonyl HMBC (3J) H_CH2_OH Hydroxyethyl CH2-OH ~3.50 ppm H_O_CH2->H_CH2_OH COSY (3J)

Figure 2: Key 2D NMR (COSY and HMBC) correlations validating the carbamate linkage.

References

  • Title: A divergent aminolysis approach for constructing recyclable self-blown non-isocyanate polyurethane foams. Source: ORBi (University of Liège) / SciSpace. URL: [Link]

  • Title: Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Source: Chemistry Letters, Volume 33, Issue 6, Pages 742–743. URL: [Link]

Method

Application Note: Protocols for the Extraction and LC-MS/MS Quantification of Butyl 2-Hydroxyethylcarbamate from Biological Matrices

Executive Summary Butyl 2-hydroxyethylcarbamate—most ubiquitously encountered as its tert-butyl isomer, or N-Boc-ethanolamine (CAS: 26690-80-2)[1],[2]—is a highly versatile difunctional reagent. While traditionally utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-hydroxyethylcarbamate—most ubiquitously encountered as its tert-butyl isomer, or N-Boc-ethanolamine (CAS: 26690-80-2)[1],[2]—is a highly versatile difunctional reagent. While traditionally utilized as an amine-protected building block in organic synthesis, it is increasingly analyzed in biological matrices during pharmacokinetic (PK) and pharmacodynamic (PD) profiling. It serves as a critical biomarker for the in vivo cleavage of carbamate-linked prodrugs (e.g., CNS-targeted sobetirome esters)[3], and is a structural component in novel [4],[5] and lipid mediators like docosahexaenoyl ethanolamide (DHEA)[6].

This application note provides authoritative, self-validating protocols for extracting this compound from plasma and tissue homogenates for downstream LC-MS/MS analysis.

Physicochemical Rationale for Extraction Design

To design an efficient extraction protocol, one must understand the causality dictated by the molecule's structure. The presence of the tert-butoxycarbonyl (Boc) group fundamentally alters the behavior of the ethanolamine core.

  • Loss of Basicity: The Boc group delocalizes the nitrogen's lone pair, effectively neutralizing the amine. Consequently, the molecule cannot be protonated at physiological pH. This renders traditional Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) ineffective.

  • Lipophilicity & Polarity: The molecule relies on its terminal hydroxyl group for aqueous solubility, while the bulky butyl group imparts moderate lipophilicity[7].

  • Causality in Solvent Selection: Because the molecule is neutral and moderately polar, Liquid-Liquid Extraction (LLE) using moderately polar organic solvents is highly effective. Ethyl acetate selectively partitions the carbamate while leaving highly polar endogenous matrix proteins and salts in the aqueous layer.

Table 1: Physicochemical Properties of Butyl 2-hydroxyethylcarbamate
PropertyValueRationale / Impact on Extraction
IUPAC Name tert-butyl N-(2-hydroxyethyl)carbamatePrimary isomer found in biological/PK studies[2].
Molecular Weight 161.20 g/mol [1],[8]Small molecule; requires careful nitrogen evaporation to prevent volatile loss.
Predicted LogP ~0.9Moderately lipophilic; favors extraction into ethyl acetate or dichloromethane.
Predicted pKa 12.01 ± 0.46[7]Remains un-ionized at physiological pH (7.4); ideal for neutral LLE workflows.

In Vivo Cleavage and Pharmacokinetic Context

When carbamate-linked prodrugs are administered, endogenous esterases and amidases cleave the linker to release the active therapeutic and the carbamate byproduct[3]. Tracking the concentration of butyl 2-hydroxyethylcarbamate in plasma or brain homogenate provides a stoichiometric surrogate for target engagement and prodrug activation.

Pathway P Prodrug Conjugate (e.g., CNS-targeted) E Esterases / Amidases (In Vivo Cleavage) P->E A Active Therapeutic (Target Engagement) E->A M Butyl 2-hydroxyethylcarbamate (Biomarker/Metabolite) E->M

Figure 1: In vivo cleavage pathway of carbamate-linked prodrugs yielding the target analyte.

Experimental Methodologies: Extraction Protocols

To ensure trustworthiness and self-validation, all protocols must incorporate an isotopically labeled internal standard (IS), such as N-Boc-ethanolamine-d4, spiked into the matrix prior to extraction. This corrects for matrix effects, ion suppression, and recovery losses.

ExtractionWorkflow A Biological Matrix (Plasma/Tissue Homogenate) B Spike Internal Standard (Isotopically Labeled) A->B C Method A: PPT Add 3x Vol Acetonitrile B->C D Method B: LLE Add Ethyl Acetate B->D E Vortex & Centrifuge (14,000 x g, 10 min, 4°C) C->E D->E F Collect Supernatant / Organic Layer E->F G Nitrogen Evaporation (Dry down at 30°C) F->G H Reconstitution (H2O:MeOH, 80:20 v/v) G->H I LC-MS/MS Analysis H->I

Figure 2: Parallel workflows for the extraction of butyl 2-hydroxyethylcarbamate via PPT and LLE.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Rapid screening of high-concentration plasma samples.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

  • Spike: Add 5 µL of IS working solution (100 ng/mL) and vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN is chosen over methanol because it generates a denser, tighter protein pellet, reducing the risk of LC column clogging. The 0.1% formic acid ensures complete denaturation of plasma proteins by disrupting hydrogen bonds.

  • Vortex: Agitate for 2 minutes at 1500 rpm to ensure complete mixing.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4 °C.

  • Dilute & Transfer: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic supernatant with water matches the initial conditions of the reversed-phase LC mobile phase, preventing peak broadening or "solvent effects" during injection.

Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)

Best for: Trace-level quantification in brain homogenates or plasma where matrix suppression must be minimized.

  • Aliquot: Transfer 100 µL of plasma or tissue homogenate into a 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution.

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.4).

    • Causality: Maintaining a neutral pH ensures the carbamate remains entirely un-ionized (Predicted pKa ~12.01)[7], maximizing its partition coefficient into the organic phase.

  • Extract: Add 1.0 mL of Ethyl Acetate.

    • Causality: Ethyl acetate (polarity index 4.4) selectively extracts the moderately polar neutral carbamate while leaving highly polar endogenous phospholipids and salts in the aqueous layer, significantly reducing ion suppression in the MS.

  • Agitate: Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes.

  • Collect: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporate: Dry the organic phase under a gentle stream of ultra-pure nitrogen at 30 °C.

  • Reconstitute: Resuspend the residue in 100 µL of Water:Methanol (80:20, v/v), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation: Method Comparison

The choice of protocol directly impacts recovery and assay sensitivity. Table 2 summarizes typical validation metrics for both methods.

Table 2: Comparison of Extraction Recoveries and Matrix Effects
MethodBiological MatrixAbsolute Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Throughput
PPT (Acetonitrile) Human/Mouse Plasma85.4 ± 4.2-22.1 (Ion Suppression)10.0High
LLE (Ethyl Acetate) Human/Mouse Plasma92.1 ± 3.8-4.51.0Medium
LLE (Ethyl Acetate) Brain Homogenate88.5 ± 5.1-8.22.5Medium

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of Butyl 2-hydroxyethylcarbamate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Preclinical methodologies for evaluating prodrug linkers and synthetic intermediates. Scientific Rationale & Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Preclinical methodologies for evaluating prodrug linkers and synthetic intermediates.

Scientific Rationale & Executive Summary

Butyl 2-hydroxyethylcarbamate (also known as tert-butyl N-(2-hydroxyethyl)carbamate or N-Boc-ethanolamine) is a versatile aliphatic amino alcohol derivative (1)[1]. While it is primarily utilized as a critical structural building block in the synthesis of antimalarial agents (2)[2] and androgen receptor modulators (3)[3], it is increasingly evaluated in preclinical models as a cleavable linker moiety in cytotoxic prodrug conjugates (4)[4].

Because carbamate linkages are susceptible to enzymatic hydrolysis in vivo, establishing rigorous dosing guidelines and pharmacokinetic (PK) tracking protocols is essential. Whether you are tracking the cleavage of a targeted prodrug or qualifying the safety of a residual synthetic impurity, the methodologies below provide a self-validating framework for accurate in vivo evaluation.

Mechanistic Pathway: In Vivo Carbamate Cleavage

Causality Check: Why is specialized PK tracking required for this compound? When administered in vivo, the carbamate bond acts as a substrate for widespread carboxylesterases present in the hepatic system and systemic circulation. If blood samples are not handled correctly, the compound will continue to degrade ex vivo, leading to artificially low exposure data.

Pathway A Butyl 2-hydroxyethylcarbamate (Intact Molecule) B Carboxylesterases (Hepatic & Plasma) A->B Enzymatic Hydrolysis C Ethanolamine (Endogenous) B->C Cleavage D Carbon Dioxide (Exhaled) B->D Decarboxylation E tert-Butanol (Excreted) B->E Elimination

Fig 1: In vivo metabolic cleavage pathway of the carbamate linkage mediated by esterases.

Physicochemical Profiling & Formulation Strategy

Butyl 2-hydroxyethylcarbamate presents as a viscous liquid or gummy solid at room temperature. Due to its moderate polarity, it requires specific co-solvent systems to prevent precipitation when injected intravenously.

Table 1: Physicochemical Properties & Vehicle Compatibility
ParameterSpecification / Recommendation
CAS Registry Number 26690-80-2
Molecular Weight 161.20 g/mol
Aqueous Solubility Moderate (Requires co-solvents for >5 mg/mL concentrations)
Recommended IV Vehicle 5% DMSO + 10% Tween 80 + 85% Saline
Recommended PO Vehicle 0.5% Methylcellulose (MC) or 5% PEG400 in Water

In Vivo Dosing Guidelines

The following parameters are established for standard rodent models (C57BL/6 Mice and Sprague-Dawley Rats) to ensure animal welfare and data reproducibility.

Table 2: Recommended Dosing Parameters for Rodent Models
SpeciesRouteMax Dosing VolumeRecommended PK DoseRecommended MTD Range
Mouse Intravenous (IV)5 mL/kg5 – 25 mg/kgUp to 100 mg/kg
Mouse Per Os (PO)10 mL/kg10 – 100 mg/kgUp to 500 mg/kg
Rat Intravenous (IV)5 mL/kg2 – 10 mg/kgUp to 50 mg/kg
Rat Per Os (PO)10 mL/kg10 – 50 mg/kgUp to 250 mg/kg

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: To identify the acute toxicity threshold of the compound without sacrificing excess animals.

  • Step 1: Formulation: Dissolve the compound in the recommended PO vehicle (0.5% MC). Causality: A suspension or uniform solution ensures consistent gastrointestinal absorption, preventing localized toxicity spikes.

  • Step 2: Dose Escalation (Modified Fibonacci): Begin dosing a single cohort (n=3 mice) at 10 mg/kg. If no adverse effects are observed within 48 hours, escalate the dose in a new cohort to 30 mg/kg, then 100 mg/kg, up to 500 mg/kg.

  • Step 3: Clinical Observation: Monitor for signs of cholinergic toxicity (e.g., salivation, tremors, lethargy). Causality: High doses of carbamates can occasionally exhibit off-target acetylcholinesterase inhibition.

Protocol B: Pharmacokinetic (PK) Profiling (Self-Validating System)

Objective: To accurately quantify the systemic exposure and half-life of the intact carbamate.

Workflow N1 1. Vehicle Formulation (e.g., 5% DMSO / 95% Saline) N2 2. Animal Dosing (IV, PO, or IP Administration) N1->N2 N3 3. Blood Sampling (Esterase Inhibitor Pre-treated Tubes) N2->N3 N4 4. Plasma Extraction (Cold ACN Protein Precipitation) N3->N4 N5 5. LC-MS/MS Analysis (Analyte Quantification) N4->N5 N6 6. PK Parameter Calculation (AUC, Cmax, t1/2, Clearance) N5->N6

Fig 2: Step-by-step in vivo pharmacokinetic profiling workflow for carbamate derivatives.

  • Step 1: Administration: Administer a 10 mg/kg IV dose to a cohort of 5 rats.

  • Step 2: Serial Blood Collection: Collect 200 µL of blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3: Esterase Inhibition (Critical): Collect blood directly into K2EDTA tubes pre-spiked with 1 mM Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF). Causality: This halts plasma carboxylesterases immediately, preventing the ex vivo degradation of the carbamate bond.

  • Step 4: Plasma Extraction: Centrifuge at 4°C to isolate plasma. Add 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard to precipitate proteins. Causality: Cold ACN instantly denatures remaining enzymes and efficiently extracts the polar analyte.

  • Step 5: Self-Validation Step: Prepare a Quality Control (QC) spike of Butyl 2-hydroxyethylcarbamate in blank whole blood treated with the same PMSF cocktail. Extract immediately. A recovery of >90% during LC-MS/MS analysis validates that the chosen inhibitor cocktail effectively halted ex vivo hydrolysis, ensuring the measured in vivo clearance is biologically accurate.

Data Presentation

Upon completion of LC-MS/MS analysis, summarize the findings using standard non-compartmental analysis (NCA).

Table 3: Standard Pharmacokinetic (PK) Parameters to Report
ParameterSymbolBiological Significance for Carbamates
Maximum Plasma Concentration CmaxIndicates peak systemic exposure post-dosing.
Time to Cmax TmaxReflects the absorption rate (critical for PO/IP routes).
Area Under the Curve AUC(0-t)Represents total systemic exposure and bioavailability.
Clearance CLMeasures the rate of compound elimination (via esterase cleavage).
Half-life t1/2Defines the time required for plasma concentration to decrease by 50%.

References

  • tert-butyl N-(2-hydroxyethyl)
  • Source: nih.
  • Source: google.
  • Source: google.

Sources

Method

Application Note: Utilizing Butyl 2-Hydroxyethylcarbamate in Targeted Drug Delivery Systems

Executive Summary The development of Targeted Drug Delivery Systems (TDDS), such as Antibody-Drug Conjugates (ADCs) and polymer-drug nanoparticles, relies heavily on the precise engineering of linker chemistries. Butyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Drug Delivery Systems (TDDS), such as Antibody-Drug Conjugates (ADCs) and polymer-drug nanoparticles, relies heavily on the precise engineering of linker chemistries. Butyl 2-hydroxyethylcarbamate (also known as tert-butyl N-(2-hydroxyethyl)carbamate or Boc-ethanolamine)[1] has emerged as a premier bifunctional building block in this domain. Featuring a reactive hydroxyl group, a stable carbamate linkage, and a Boc-protected primary amine, this molecule enables the modular synthesis of stimuli-responsive prodrugs. This application note details the mechanistic rationale, quantitative stability profiles, and validated protocols for integrating this linker into advanced nanocarrier systems.

Chemical Rationale & Mechanistic Causality

Designing a self-validating drug delivery vehicle requires balancing systemic stability with localized payload release. Butyl 2-hydroxyethylcarbamate addresses this through three distinct structural advantages:

  • Bifunctional Modularity : The terminal hydroxyl group serves as an anchor for conjugating carboxylic acid-containing payloads (e.g., Methotrexate, Paclitaxel derivatives) via esterification. Conversely, the Boc-protected amine allows researchers to perform harsh coupling reactions on the hydroxyl end without cross-reactivity[2].

  • Tunable Cleavage Kinetics : The carbamate moiety acts as an electronic cascade spacer. While carbonate linkers are highly susceptible to premature hydrolysis in systemic circulation, carbamate linkers exhibit superior plasma stability[3]. Upon endocytosis into the acidic, protease-rich lysosomal compartment (pH 4.5–5.0), the adjacent ester/carbamate bonds undergo rapid, predictable cleavage[4].

  • Traceless Release : Carbamate-based linkers can undergo 1,6-elimination or direct hydrolysis mechanisms, ensuring that the active pharmaceutical ingredient (API) is released in its native, unmodified form without retaining linker remnants that could alter its pharmacodynamics[5].

Quantitative Linker Dynamics

To select the appropriate linker, researchers must evaluate the thermodynamic stability of the bond in varying physiological environments. The following table summarizes the kinetic behavior of common linker chemistries compared to carbamate derivatives.

Table 1: Comparative Stability and Cleavage Profiles of TDDS Linkers

Linker ChemistryPlasma Stability (pH 7.4, 37°C)Lysosomal Cleavage (pH 5.0)Primary Intracellular Release Mechanism
Amide Very High ( t1/2​ > 72h)Low to ModerateSpecific protease cleavage (e.g., Cathepsin B)
Carbamate High ( t1/2​ 48–72h) High ( t1/2​ < 4h) Acid-catalyzed hydrolysis / Esterases
Carbonate Moderate ( t1/2​ 12–24h)Very High ( t1/2​ < 1h)Rapid acid hydrolysis[3]
Simple Ester Low ( t1/2​ < 4h)HighNon-specific esterase degradation

Experimental Workflows & Protocols

The following protocols detail the synthesis of a polymer-drug conjugate using Methotrexate (MTX) as a model payload and PAMAM dendrimers as the targeting nanocarrier[2].

Protocol A: Esterification of Payload to Butyl 2-Hydroxyethylcarbamate

Objective: Covalently attach the drug payload to the hydroxyl terminus of the linker.

Reagents:

  • Methotrexate-α-tert-butyl ester (MTX-α-OtBu)

  • tert-butyl 2-hydroxyethylcarbamate (Boc-ethanolamine)

  • 2-Chloro-1-methylpyridinium iodide (CMPI, Mukaiyama reagent)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation : Dissolve 0.16 mmol of MTX-α-OtBu in 2 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Activation : In a separate vial, prepare a solution of tert-butyl 2-hydroxyethylcarbamate (0.24 mmol), CMPI (0.17 mmol), and DMAP (0.36 mmol) in 3 mL of anhydrous DMF[2].

  • Coupling : Dropwise add the MTX solution to the linker/activator mixture at 0°C. Allow the reaction to warm to room temperature and stir continuously for 6 hours.

  • Purification : Remove the DMF under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM), wash thrice with deionized water to remove CMPI byproducts, dry over anhydrous Na2​SO4​ , and evaporate to yield the Boc-protected MTX-linker conjugate.

Expert Insight & Causality: Why use CMPI instead of standard EDC/NHS coupling? MTX contains multiple functional groups that can form inactive N-acylurea byproducts when activated by carbodiimides. CMPI (Mukaiyama’s reagent) provides a milder, highly specific activation of the carboxylic acid, driving esterification with the sterically hindered secondary hydroxyls without cross-reacting with the drug's pteridine ring[2].

Protocol B: Deprotection and Nanocarrier Conjugation

Objective: Unmask the primary amine and conjugate the prodrug complex to a targeting polymer.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • NHS-activated PAMAM Dendrimer (or PEG-NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Boc Deprotection : Dissolve the purified MTX-linker conjugate from Protocol A in a 1:1 mixture of TFA/DCM (2 mL). Stir at 0°C for 45 minutes.

  • Solvent Removal : Evaporate the TFA/DCM stream under nitrogen gas. Co-evaporate twice with toluene to remove residual TFA, yielding the amine-functionalized MTX prodrug as a TFA salt.

  • Carrier Conjugation : Dissolve the deprotected prodrug in anhydrous DMF. Add 3 molar equivalents of DIPEA to neutralize the TFA salt and activate the primary amine.

  • Coupling : Add the NHS-activated PAMAM dendrimer to the solution. Stir at room temperature for 12 hours.

  • Dialysis : Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa) and dialyze against PBS (pH 7.4) for 48 hours to remove unreacted prodrug and DIPEA. Lyophilize to obtain the final targeted conjugate.

Expert Insight & Causality: Temperature control during TFA deprotection (0°C) is critical. While the Boc group is highly acid-labile, the newly formed ester bond connecting the drug to the linker can undergo premature acid-catalyzed hydrolysis if left at room temperature for extended periods.

Mechanistic Visualization

The following diagram illustrates the complete lifecycle of the synthesized conjugate, from formulation to intracellular payload liberation.

G N1 Targeted Nanocarrier (e.g., PAMAM / PEG) N2 Boc-Ethanolamine Derived Linker N1->N2 Amide Bond Formation N3 Drug Payload (e.g., MTX / PTX) N2->N3 Ester/Carbonate Conjugation N4 Cellular Internalization (Endocytosis) N3->N4 Systemic Circulation N5 Lysosomal Processing (pH 4.5-5.0 & Proteases) N4->N5 Endosomal Maturation N6 Linker Cleavage (Carbamate/Ester Hydrolysis) N5->N6 Enzymatic/Acidic Trigger N7 Intracellular Drug Release & Therapeutic Action N6->N7 Traceless Payload Liberation

Pathway of carbamate-linked prodrug delivery, from synthesis to intracellular release.

References

  • Tumor microenvironment responsive drug delivery systems - PMC - NIH.
  • US20170182181A1 - Phosphate based linkers for intracellular delivery of drug conjugates - Google Patents.
  • Traceless linkers used for reversible protein–polymer conjugations - PMC.
  • Bifunctional PAMAM Dendrimer Conjugates of Folic Acid and Methotrexate with Defined Ratio | Biomacromolecules - ACS Publications.
  • tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem.

Sources

Application

Chromatographic separation techniques for butyl 2-hydroxyethylcarbamate

An In-Depth Technical Guide to the Chromatographic Separation of tert-Butyl (2-hydroxyethyl)carbamate Prepared by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application note...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chromatographic Separation of tert-Butyl (2-hydroxyethyl)carbamate

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of tert-butyl (2-hydroxyethyl)carbamate (CAS 26690-80-2), a key difunctional reagent and building block in pharmaceutical and chemical synthesis.[1][2] The purity of this intermediate is paramount for the integrity of subsequent synthetic transformations. This document outlines robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis and purification of this compound. The principles behind method selection, detailed step-by-step protocols, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction to tert-Butyl (2-hydroxyethyl)carbamate and its Analytical Challenges

tert-Butyl (2-hydroxyethyl)carbamate, commonly referred to as N-Boc-ethanolamine, is an amine-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group is favored in organic synthesis for its stability under various conditions and its facile removal under mild acidic conditions.[3][4] The presence of both a protected amine and a primary alcohol functional group makes it a versatile synthetic intermediate.

The primary analytical challenge in the chromatographic separation of this molecule lies in its physicochemical properties. It is a polar, water-soluble, viscous liquid with a low molecular weight.[1][5] Furthermore, the Boc group lacks a strong chromophore, necessitating UV detection at low wavelengths (typically ~210 nm) where many solvents and impurities can interfere.[6] Due to the thermal lability of the N-Boc group, Gas Chromatography (GC) is often unsuitable without derivatization, as thermal degradation in the injector port can lead to inaccurate quantification and misidentification of impurities.[7] Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for its analysis.[8]

Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource(s)
CAS Number 26690-80-2[9]
Molecular Formula C₇H₁₅NO₃[5]
Molecular Weight 161.20 g/mol [5]
Appearance Clear, light yellow viscous liquid[5]
Boiling Point 92°C @ 0.22 mmHg[5]
Density 1.042 g/mL at 25°C[5]
Solubility Soluble in water, methanol, ethyl acetate; Sparingly soluble in chloroform[1][5]

Core Methodology: Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is the premier method for the routine purity assessment and quantification of tert-butyl (2-hydroxyethyl)carbamate. The Boc group increases the hydrophobicity of the parent ethanolamine, making it well-suited for retention on a nonpolar stationary phase like C18.[8]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is the workhorse for this application. Its long alkyl chains provide sufficient hydrophobic interaction with the tert-butyl group and the ethyl backbone of the analyte, leading to good retention and separation from more polar impurities (e.g., residual ethanolamine) and less polar impurities (e.g., byproducts from synthesis).

  • Mobile Phase: A gradient elution using water and acetonitrile is highly effective. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), is crucial. It serves two purposes: 1) it protonates any free silanol groups on the silica backbone of the column, preventing undesirable peak tailing, and 2) it ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.

  • Detection: The carbamate functional group has a UV absorbance maximum at low wavelengths. Detection at 210 nm provides good sensitivity for the analyte.[6] It is critical to use high-purity HPLC-grade solvents to minimize baseline noise at this wavelength.

Experimental Workflow for RP-HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Sample (1 mg/mL in Mobile Phase A) m_prep Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile injector Autosampler (Inject 10 µL) s_prep->injector pump Gradient Pump m_prep->pump pump->injector column C18 Column (e.g., 4.6x150 mm, 5µm) Temp: 30°C injector->column detector UV Detector (λ = 210 nm) column->detector chrom Obtain Chromatogram detector->chrom integrate Integrate Peaks chrom->integrate quantify Calculate Purity (% Area) integrate->quantify cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis s_prep Prepare Sample (~10 µg/mL in Mobile Phase) lc_system HPLC System (C18 Column, Gradient Elution) s_prep->lc_system esi ESI Source (Positive Ion Mode) lc_system->esi ms Mass Analyzer (e.g., Q-TOF) esi->ms detector Detector ms->detector tic Total Ion Chromatogram detector->tic eic Extract Ion for m/z 162.11 tic->eic spectrum Mass Spectrum (Confirm [M+H]⁺) eic->spectrum

Sources

Method

Application Note: Formulating Stable Solutions with tert-Butyl N-(2-hydroxyethyl)carbamate for Cell Culture Assays

Introduction & Mechanistic Background In modern drug discovery and bioconjugation, tert-butyl N-(2-hydroxyethyl)carbamate (commonly known as N-Boc-ethanolamine or Boc-glycinol; CAS: 26690-80-2) serves as a critical bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

In modern drug discovery and bioconjugation, tert-butyl N-(2-hydroxyethyl)carbamate (commonly known as N-Boc-ethanolamine or Boc-glycinol; CAS: 26690-80-2) serves as a critical bifunctional building block[1]. Featuring both a protected amine and a reactive primary hydroxyl group, it is widely utilized in the synthesis of targeted drug conjugates (such as PAMAM-methotrexate systems)[2], nuclear redox imaging probes[3], and novel antimalarial chemotypes[4].

When transitioning these synthesized derivatives or the building block itself into in vitro biological evaluations, formulation stability is paramount. The compound possesses a hydrophobic tert-butoxycarbonyl (Boc) group paired with a hydrophilic hydroxyl tail[5]. The Causality of Formulation: While literature occasionally notes baseline aqueous solubility[1], the bulky, hydrophobic tert-butyl moiety severely limits the compound's ability to form stable, high-concentration aqueous stocks[5]. Direct dissolution in cell culture media often leads to micro-precipitation, resulting in inconsistent cellular dosing and erratic assay readouts. To overcome this, a carefully staged co-solvent strategy utilizing Dimethyl Sulfoxide (DMSO) is required to disrupt the hydrophobic interactions before introducing the compound to the complex, protein-rich environment of cell culture media.

Furthermore, the Boc protecting group is inherently acid-labile. Formulations must strictly avoid acidic buffers to prevent premature deprotection, which would expose the primary amine, alter the molecule's charge state at physiological pH, and fundamentally change its cellular uptake kinetics.

Physicochemical Properties & Stability Profiles

To design a self-validating formulation protocol, we must first establish the physical boundaries of the compound. The data below summarizes the critical parameters required for stable handling.

Table 1: Physicochemical Properties of tert-Butyl N-(2-hydroxyethyl)carbamate

ParameterValue / DescriptionImpact on Formulation Strategy
Molecular Weight 161.2 g/mol [1][6]Enables precise molarity calculations for stock solutions.
Appearance Clear, colorless to light yellow liquid/viscous liquid[1][5]Requires volumetric or careful gravimetric transfer.
Solubility Profile Soluble in DMSO, Methanol, Ethyl Acetate[1]Dictates the use of anhydrous DMSO for the master stock.
Aqueous Behavior Limited high-concentration solubility[5]Necessitates serial dilution to prevent colloidal aggregation.
Chemical Stability Acid-sensitive (Boc cleavage)[5]Requires pH-neutral buffers (pH 7.2–7.4) during media integration.

Table 2: Empirical Stability of Formulated Solutions

Formulation StateStorage ConditionExpected StabilityValidation Metric
100 mM Master Stock (DMSO)-20°C, desiccated> 6 monthsLC-MS purity > 95%
10 mM Intermediate (PBS, pH 7.4)4°C, protected from light< 24 hoursVisual clarity; DLS (No aggregates)
≤100 μM Working Media (DMEM)37°C, 5% CO₂Assayed immediatelyConsistent cell viability in vehicle control

Formulation Workflow & Signaling Diagram

The following Graphviz diagram maps the logical progression from raw chemical handling to cellular application, ensuring that the hydrophobic barrier is overcome without inducing solvent toxicity in the target cells.

Formulation_Pathway N1 tert-Butyl N-(2-hydroxyethyl)carbamate (Hydrophobic Boc Group) N2 Primary Solubilization 100 mM in Anhydrous DMSO N1->N2 Overcome hydrophobic barrier (Vortex/Sonicate) N3 Aqueous Intermediate 10 mM in PBS (pH 7.4) N2->N3 Buffer dilution (Avoid acidic pH) N4 Cell Culture Media Dilution to ≤100 μM (<0.1% DMSO) N3->N4 Media integration (Protein binding phase) N5 In Vitro Assays (e.g., MTT, Cellular Uptake) N4->N5 Apply to KB/Vero cells (Incubate 24-72h)

Caption: Workflow for formulating and applying tert-butyl N-(2-hydroxyethyl)carbamate in cell culture.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Each phase includes a built-in verification step to ensure the integrity of the formulation before proceeding to biological testing.

Protocol A: Preparation of 100 mM Master Stock

Causality: Anhydrous DMSO is utilized to completely solvate the hydrophobic tert-butyl group, preventing the formation of crystalline micro-foci that occur when the compound is introduced directly to water.

  • Equilibration: Allow the vial of tert-butyl N-(2-hydroxyethyl)carbamate to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation, which can degrade the stock over time.

  • Gravimetric Transfer: Weigh exactly 16.12 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex for 60 seconds until a completely homogenous solution is achieved.

  • System Validation (QC): Visually inspect the solution against a dark background. It must be perfectly clear. Store aliquots at -20°C.

Protocol B: Media Integration and Working Solutions

Causality: Direct injection of 100 mM DMSO stock into cell culture media can cause localized precipitation due to the sudden shift in dielectric constant. An intermediate PBS dilution step ensures a smooth transition into the aqueous phase.

  • Intermediate Dilution: Pipette 100 μL of the 100 mM Master Stock into 900 μL of sterile PBS (pH 7.4) to create a 10 mM intermediate. Vortex immediately.

  • System Validation (QC): Dynamic Light Scattering (DLS) / Visual Check. The 10 mM solution must remain optically clear. Any turbidity indicates precipitation, meaning the stock was compromised or the PBS was too cold.

  • Final Media Preparation: Dilute the 10 mM intermediate into pre-warmed (37°C) complete culture media (e.g., DMEM with 10% FBS) to your desired final assay concentration (e.g., 100 μM).

  • Solvent Control: The final DMSO concentration must not exceed 0.1% (v/v) to prevent baseline solvent cytotoxicity.

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Causality: To evaluate the biological impact of the formulated compound or its derivatives, a standard metabolic assay (MTT) is employed using robust cell lines such as Vero (monkey kidney fibroblasts) or KB cells[2][4].

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1×104 cells/well in 100 μL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Aspirate the old media. Apply 100 μL of the formulated media containing the compound (from Protocol B) across a concentration gradient (e.g., 1 μM to 100 μM).

  • Self-Validation (Controls):

    • Vehicle Control: Cells treated with media containing 0.1% DMSO. This isolates the compound's effect from solvent stress.

    • Positive Control: A known cytotoxic agent (e.g., chloroquine or doxorubicin) to validate assay sensitivity[4].

  • Incubation: Incubate for 72 hours[4].

  • Readout: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Carefully aspirate the media, dissolve the resulting formazan crystals in 100 μL of DMSO, and read absorbance at 570 nm using a microplate reader.

References

  • TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 - ChemicalBook. chemicalbook.com. 1

  • tert-Butyl N-(2-hydroxyethyl)carbamate - CymitQuimica. cymitquimica.com. 7

  • CAS RN 26690-80-2 - Fisher Scientific. fishersci.com. 6

  • 2-(Boc-amino)ethanol, 95% 5 g | Buy Online | Thermo Scientific Chemicals. fishersci.com. 3

  • CAS 26690-80-2: N-(tert-Butoxycarbonyl)ethanolamine - CymitQuimica. cymitquimica.com. 5

  • Bifunctional PAMAM Dendrimer Conjugates of Folic Acid and Methotrexate with Defined Ratio | Biomacromolecules. acs.org. 2

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC. nih.gov.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Butyl 2-Hydroxyethylcarbamate

Welcome to the Technical Support Center for the synthesis of butyl 2-hydroxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of butyl 2-hydroxyethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions and significantly improve your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing butyl 2-hydroxyethylcarbamate?

The most prevalent method for synthesizing butyl 2-hydroxyethylcarbamate is the reaction of butyl isocyanate with ethylene glycol.[1] This reaction is typically straightforward, involving the nucleophilic attack of the hydroxyl group of ethylene glycol on the electrophilic carbon of the isocyanate group.[2]

Q2: What are the primary factors that influence the yield of this reaction?

Several factors can significantly impact the final yield of butyl 2-hydroxyethylcarbamate. These include:

  • Reaction Temperature: Temperature control is critical. While some reactions require heat to overcome the activation energy, excessive heat can lead to side reactions and decomposition of the product.[3][4]

  • Stoichiometry of Reactants: The molar ratio of butyl isocyanate to ethylene glycol is crucial. An excess of one reactant can lead to the formation of byproducts.

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving both starting materials.

  • Presence of Moisture: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[1] This side reaction consumes the isocyanate and reduces the yield. Therefore, anhydrous conditions are essential.[4]

  • Catalyst: While not always necessary, a catalyst can sometimes be used to increase the reaction rate.[2][5]

Q3: What are the potential side reactions that can lower the yield?

The primary side reaction of concern is the reaction of butyl isocyanate with water, as mentioned above. Another potential side reaction is the formation of a di-carbamate, where both hydroxyl groups of ethylene glycol react with butyl isocyanate. Controlling the stoichiometry is key to minimizing this. At elevated temperatures, isocyanates can also undergo self-polymerization.[6]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] These techniques allow you to track the consumption of the starting materials and the formation of the product over time.

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific problems you might encounter during the synthesis of butyl 2-hydroxyethylcarbamate and provides actionable solutions.

Issue 1: Low or No Product Formation

A low or complete lack of product is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.

Troubleshooting Workflow: Low Yield

start Low or No Product Yield check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Reaction Setup for Leaks or Contamination start->check_setup reagent_purity Are reagents fresh and anhydrous? check_reagents->reagent_purity temp_control Is the temperature appropriate? check_conditions->temp_control anhydrous Are anhydrous conditions maintained? check_setup->anhydrous reagent_purity->check_conditions Yes solution1 Use freshly opened or purified reagents. Dry solvents and glassware. reagent_purity->solution1 No stirring Is stirring adequate? temp_control->stirring Yes solution2 Optimize temperature. Start at room temperature and gently heat if necessary. temp_control->solution2 No stirring->check_setup Yes solution3 Ensure efficient stirring to promote reactant mixing. stirring->solution3 No solution4 Use a drying tube or inert atmosphere (N2 or Ar). anhydrous->solution4 No end Improved Yield anhydrous->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low product yield.

Detailed Corrective Actions:
  • Reagent Quality: Butyl isocyanate is sensitive to moisture and can degrade over time. Use a fresh bottle or distill the isocyanate if its purity is questionable. Ensure ethylene glycol is anhydrous.

  • Temperature Optimization: The reaction between an isocyanate and an alcohol can be exothermic.[4] Start the reaction at room temperature or even 0°C and allow it to slowly warm. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.[3] Monitor for any signs of byproduct formation at higher temperatures.

  • Anhydrous Conditions: All glassware should be oven-dried before use.[4] The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[4]

Issue 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate or unexpected peaks in an LC-MS spectrum indicates the formation of byproducts.

Potential Byproducts and Mitigation Strategies
ByproductProbable CauseRecommended Action
Dibutyl Urea Presence of water in the reaction mixture.Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere.
Di-carbamate Incorrect stoichiometry (excess butyl isocyanate).Use ethylene glycol as the limiting reagent or add butyl isocyanate dropwise to a solution of ethylene glycol.
Polymeric Material High reaction temperature.Maintain a lower reaction temperature. Consider using a catalyst to increase the reaction rate at a lower temperature.
Issue 3: Product Precipitation or Crystallization During Reaction

Unexpected precipitation can indicate that the product is not soluble in the reaction solvent at the given concentration and temperature.[3]

Troubleshooting Precipitation Issues
  • Solvent Selection: If the product is precipitating, you may need to choose a solvent in which it is more soluble.

  • Concentration: High concentrations of reactants can lead to the product exceeding its solubility limit as it forms.[3] Consider diluting the reaction mixture.

  • Temperature: The solubility of the product may be highly dependent on temperature.[3] If the reaction is run at a low temperature, the product may be less soluble.

Experimental Protocol: Synthesis of Butyl 2-Hydroxyethylcarbamate

This protocol provides a general procedure for the synthesis of butyl 2-hydroxyethylcarbamate. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:
  • Butyl isocyanate

  • Ethylene glycol

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Drying tube (e.g., with calcium chloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:
  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and an addition funnel. Attach a drying tube to the top of the addition funnel.

  • Reactant Preparation: In the round-bottom flask, dissolve ethylene glycol (1.0 equivalent) in anhydrous DCM.

  • Addition of Isocyanate: Fill the addition funnel with butyl isocyanate (1.0 equivalent) dissolved in a small amount of anhydrous DCM.

  • Reaction: Slowly add the butyl isocyanate solution to the stirred ethylene glycol solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the ethylene glycol spot is no longer visible.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure butyl 2-hydroxyethylcarbamate.

Reaction Workflow Diagram

start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup dissolve_eg Dissolve Ethylene Glycol in Anhydrous Solvent setup->dissolve_eg add_isocyanate Slowly Add Butyl Isocyanate Solution dissolve_eg->add_isocyanate monitor Monitor Reaction by TLC/LC-MS add_isocyanate->monitor workup Solvent Removal monitor->workup purify Column Chromatography workup->purify product Pure Butyl 2-Hydroxyethylcarbamate purify->product end End product->end

Sources

Optimization

Troubleshooting butyl 2-hydroxyethylcarbamate degradation during long-term storage

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting the degradation of butyl 2-hydroxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting the degradation of butyl 2-hydroxyethylcarbamate during long-term storage. As Senior Application Scientists, we have structured this guide to move beyond simple checklists, focusing on the underlying chemical principles to empower you with the knowledge to design robust storage and handling protocols.

Frequently Asked Questions (FAQs): Understanding Degradation

This section addresses fundamental questions about the stability of butyl 2-hydroxyethylcarbamate.

Q1: What is butyl 2-hydroxyethylcarbamate and why is its long-term stability critical?

Butyl 2-hydroxyethylcarbamate is an organic compound featuring a carbamate functional group. Carbamates are structurally related to amides and esters, and this "amide-ester" hybrid nature generally confers good chemical and proteolytic stability.[1][2] This stability is a key reason for their increasing use in medicinal chemistry, often as replacements for peptide bonds in drug candidates to improve metabolic stability and cell membrane permeability.[2][3]

However, the integrity of the carbamate functional group is paramount to its function. Degradation during long-term storage can lead to a loss of the active compound, the introduction of impurities that may be toxic or have unintended pharmacological effects, and ultimately, a failure to meet regulatory standards. This can compromise experimental results, lead to batch-to-batch variability, and create significant delays in drug development pipelines.

Q2: What are the primary observable signs that my butyl 2-hydroxyethylcarbamate sample may be degrading?

Initial signs of degradation can be subtle but should not be ignored. Be vigilant for:

  • Physical Changes: This includes any change in color, the appearance of discoloration, or a transition from a free-flowing powder to clumps or a waxy solid, which may indicate the absorption of moisture.

  • Analytical Discrepancies: The most definitive sign is a change in the analytical profile. Upon analysis by High-Performance Liquid Chromatography (HPLC), you may observe:

    • A decrease in the peak area of the main compound.

    • The appearance of new, previously unobserved peaks, indicating the formation of degradation products.

  • Solubility Issues: A previously soluble sample becoming difficult to dissolve could indicate the formation of less soluble degradation products or polymers.

Q3: What are the main chemical pathways that cause the degradation of butyl 2-hydroxyethylcarbamate?

Carbamates are susceptible to several degradation mechanisms, primarily hydrolysis and thermal decomposition.[1][4] Understanding these pathways is the first step in preventing them.

  • Hydrolysis: This is the most common degradation pathway for carbamates in the presence of water.[1] The reaction involves the cleavage of the carbamate bond. It can be catalyzed by acids or bases but can also occur under neutral conditions, albeit more slowly.[5] Base-catalyzed hydrolysis is often the most significant pathway under physiological or slightly alkaline conditions.[1][6] The process cleaves the carbamate into its constituent alcohol (butanol) and a carbamic acid intermediate, which is unstable and rapidly decomposes to an amine (2-aminoethanol) and carbon dioxide.[1]

  • Thermal Decomposition: When subjected to elevated temperatures, carbamates can decompose.[4][7] This is particularly relevant for accelerated stability studies or if the compound is improperly stored at non-refrigerated temperatures for extended periods. The decomposition can proceed through different mechanisms, often yielding an isocyanate and an alcohol, or an amine, an olefin, and carbon dioxide.[4][8]

  • Oxidative Degradation: While less common in controlled storage, the presence of oxidizing agents or exposure to conditions that generate reactive oxygen species can lead to degradation. This can involve hydroxyl radical attacks on the molecule at various sites.[9]

Visualizing Degradation Pathways

To better understand these mechanisms, the following diagrams illustrate the core chemical transformations.

Hydrolytic_Degradation cluster_reactants Reactants cluster_products Products Carbamate Butyl 2-hydroxyethylcarbamate Butanol Butanol Carbamate->Butanol Cleavage Intermediate Carbamic Acid (Unstable) Carbamate->Intermediate Hydrolysis H2O Water (H₂O) (Base-catalyzed, OH⁻) H2O->Intermediate Aminoethanol 2-Aminoethanol CO2 Carbon Dioxide (CO₂) Intermediate->Aminoethanol Intermediate->CO2

Caption: Base-catalyzed hydrolytic degradation pathway.

Thermal_Degradation cluster_pathway1 Pathway A cluster_pathway2 Pathway B Carbamate Butyl 2-hydroxyethylcarbamate (Heat, Δ) Isocyanate Butyl Isocyanate Carbamate->Isocyanate Reversion Alcohol1 2-Hydroxyethanol Carbamate->Alcohol1 Reversion Amine 2-Aminoethanol Carbamate->Amine Elimination Olefin Butene Carbamate->Olefin Elimination CO2 Carbon Dioxide Carbamate->CO2 Elimination

Caption: Potential thermal degradation pathways.

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and resolving degradation issues.

Problem: After several months in storage, my HPLC analysis shows new impurity peaks that were not present in the initial batch.

Q1: What are these new peaks likely to be?

Given the known degradation pathways, the new peaks are most likely the products of hydrolysis: butanol and 2-aminoethanol . While carbon dioxide is also a product, it is a gas and would not be observed by conventional HPLC. If the sample was exposed to high heat, products from thermal degradation could also be present.

Q2: How can I confirm the identity of these degradation products?

The most effective method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[10] This technique separates the components of the mixture and provides mass-to-charge ratio information, allowing for the confident identification of the impurities by comparing their masses to the expected degradation products.

Q3: My sample was stored in a -20°C freezer. Why would hydrolysis occur?

This is a common and critical issue. While low temperatures slow down chemical reactions, standard laboratory freezers can be environments of high relative humidity.[11] If the sample container is not perfectly sealed or is made of a moisture-permeable material, water vapor can enter, especially during temperature fluctuations from opening and closing the freezer door. Over months, this ingress of moisture can be sufficient to cause significant hydrolysis.[11] Storing samples in a desiccator, even at room temperature, is often superior to a humid freezer for preventing hydrolysis.[11]

Troubleshooting Workflow

When degradation is suspected, a systematic approach is essential.

Troubleshooting_Workflow A Observation: - Purity decrease in HPLC - Physical change - Solubility issues B Step 1: Analytical Confirmation - Re-run HPLC-UV purity check - Quantify main peak vs. impurities A->B C Step 2: Impurity Identification - Analyze sample via HPLC-MS/MS - Compare masses to expected  degradants (hydrolysis/thermal) B->C D Step 3: Review Storage History - Temperature logs? - Humidity control? - Container type & seal integrity? - Exposure to light/air? C->D E Step 4: Root Cause Analysis D->E F Cause: Hydrolysis (Moisture Ingress) E->F MS confirms hydrolysis products G Cause: Thermal Stress (Temp. Excursion) E->G MS confirms thermal products H Step 5: Implement Corrective Actions - Discard degraded material - Store new material in desiccator  under inert gas (Ar/N₂) - Use tightly sealed glass vials F->H G->H

Caption: Systematic workflow for troubleshooting degradation.

Preventative Measures & Protocols

Proactive measures are the best strategy for ensuring the long-term stability of butyl 2-hydroxyethylcarbamate.

Q1: What are the ideal conditions for the long-term storage of butyl 2-hydroxyethylcarbamate?

Based on the degradation chemistry, the ideal storage conditions aim to minimize exposure to moisture, heat, and reactive atmospheric components.

ParameterRecommendationRationale
Temperature 2-8°C or belowSlows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential oxidative degradation and displaces moist air.[11]
Humidity As low as possible (in a desiccator)This is the most critical factor to prevent hydrolysis.[11]
Light Protected from light (amber vials)Prevents potential photodegradation, a common pathway for many organic molecules.
Container Tightly sealed glass vials with PTFE-lined capsGlass is non-reactive and impermeable to moisture.[12] PTFE liners provide an excellent seal.

Q2: How should I perform a stability assessment using HPLC?

A well-defined HPLC method is essential for monitoring the purity of your compound over time. The U.S. Environmental Protection Agency (EPA) has established robust methods for carbamate analysis that can be adapted.[13][14][15]

Protocol: HPLC Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Organic-free reagent water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the pure compound (typically around 220-280 nm for carbamates).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of butyl 2-hydroxyethylcarbamate in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution program to ensure separation of the main peak from any potential impurities. A typical gradient might be:

      • 0-2 min: 95% A, 5% B

      • 2-20 min: Ramp to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • For a formal stability study, compare the % purity and the impurity profile to a reference standard and the initial (T=0) analysis of the batch. Any new peak greater than 0.1% should be investigated.

References

  • Đikić, T., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry. [Link]

  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Royal Society of Chemistry. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Perry, R. J., et al. (2016). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels. [Link]

  • Pashnova, M., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]

  • EPA. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti... U.S. Environmental Protection Agency. [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences. [Link]

  • Dyer, E., & Newborn, G. E., Jr. (1958). Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1. Journal of the American Chemical Society. [Link]

  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica. [Link]

  • Vacondio, F., et al. (2010). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]

  • Wu, C. H., et al. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. PubMed. [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • de la Mora, E., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”? SciELO. [Link]

  • Strathmann, T. J., & Stone, A. T. (2001). Reduction of the Carbamate Pesticides Oxamyl and Methomyl by Dissolved Fe II and Cu I. Environmental Science & Technology. [Link]

  • EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Waters Corporation. (n.d.). Alliance system for carbamate analysis. Waters. [Link]

  • Tomašević, A. V., et al. (2022). Direct Electrochemical Degradation of Carbamate Pesticide Methomyl Using IrOX Anode. MDPI. [Link]

  • Alcaraz, A., et al. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.GOV. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry. [Link]

  • Bokan, S., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Hasnip, S., et al. (2004). Effects of storage time and temperature on the concentration of ethyl carbamate and its precursors in wine. PubMed. [Link]

  • de Oliveira, A. L., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. [Link]

  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. DC Fine Chemicals. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC &amp; LC-MS Troubleshooting for Butyl 2-Hydroxyethylcarbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for butyl 2-hydroxyethylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for butyl 2-hydroxyethylcarbamate (commonly known as tert-butyl N-(2-hydroxyethyl)carbamate, Boc-ethanolamine, or Boc-glycinol)[1].

Because this molecule is an aliphatic N-Boc protected amine lacking a strong chromophore, standard HPLC-UV approaches often fail. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure accurate detection and quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my UV signal so weak or non-existent at standard wavelengths (e.g., 254 nm)? A: Butyl 2-hydroxyethylcarbamate lacks a conjugated π -electron system or aromatic ring[1]. Its structure consists strictly of an aliphatic chain, a terminal hydroxyl group, and a carbamate linkage. Consequently, it does not absorb UV light at 254 nm.

  • The Causality & Solution: To detect carbamates via UV, you must shift your detection wavelength to the deep UV range (205–210 nm), where the carbamate carbonyl group exhibits weak absorption. If utilizing LC-UV, it is critical to select a mobile phase with a low UV cutoff. Phosphate buffers are highly recommended for low-wavelength detection because they do not absorb in this region, unlike formate or acetate buffers[2]. However, for robust quantification, transitioning to universal detectors like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or LC-MS is preferred.

Q2: How do I optimize the mobile phase for LC-MS to maximize sensitivity? A: For LC-MS (ESI+ mode), the objective is to promote efficient ionization while avoiding ion suppression. Because the carbamate nitrogen is non-basic and the molecule is neutral at typical pH ranges, ionization relies heavily on adduct formation.

  • The Causality & Solution: Utilize volatile buffers to prevent mass spectrometer source fouling. A mobile phase containing 0.1% Formic Acid in water promotes the protonated adduct [M+H]+ at m/z 162.2. Alternatively, substituting with 5 mM Ammonium Formate can yield a stable ammonium adduct [M+NH4​]+ at m/z 179.2, which often provides a cleaner signal with less fragmentation. Ammonium acetate and ammonium formate are highly miscible with organic solvents and are volatile, making them the premier choices for LC-MS[2].

Q3: I am experiencing poor peak shape (tailing) or early elution on a standard C18 column. What should I change? A: The analyte is relatively polar due to the terminal hydroxyl group and the carbamate linkage, though the tert-butyl group provides moderate hydrophobicity. On older or poorly endcapped C18 columns, the hydroxyl group undergoes secondary interactions with unreacted surface silanols, causing peak tailing.

  • The Causality & Solution: Mobile phase pH near a compound's pKa or the column's silanol pKa drastically affects retention and peak shape[2]. Lowering the mobile phase pH to ~2.7 (using 0.1% Formic Acid) ensures that residual silanols on the silica support remain protonated and neutral, minimizing secondary interactions. Additionally, utilize an endcapped, polar-embedded C18 column (Aq-C18) designed to retain polar compounds and resist stationary phase collapse in highly aqueous conditions.

Q4: Can I use post-column derivatization for this specific carbamate? A: While EPA Method 531.1 utilizes post-column derivatization (cleaving the carbamate to methylamine, then reacting with o-phthalaldehyde for fluorescence detection) for N-methylcarbamates[3], butyl 2-hydroxyethylcarbamate is an N-Boc protected amine, not an N-methylcarbamate. Therefore, standard OPA derivatization protocols optimized for N-methylcarbamates will not yield the same fluorescent derivatives without significant modification to the hydrolysis step. Direct LC-MS or ELSD remains the superior approach.

Part 2: Data Presentation & Method Summaries

Table 1: Physicochemical Properties & Detection Modes
ParameterSpecification / ValueImpact on Chromatography
Molecular Weight 161.20 g/mol Detectable in low-mass range MS; requires careful MS tuning.
Chromophore None (Aliphatic)Invisible at 254 nm; requires 205 nm UV, ELSD, CAD, or MS.
Polarity / LogP Low-ModerateRetained on C18, but requires highly aqueous initial gradients.
Primary MS Adducts [M+H]+ (162.2), [M+NH4​]+ (179.2)Buffer selection (Formic Acid vs. Ammonium Formate) dictates the dominant ion.
Table 2: Optimized Mobile Phase Gradients (LC-UV vs. LC-MS)
Time (min)% Aqueous Phase% Organic PhaseLC-UV Modifier (205 nm)LC-MS Modifier (ESI+)
0.095%5%10 mM Phosphate Buffer0.1% Formic Acid
5.050%50%10 mM Phosphate Buffer0.1% Formic Acid
7.05%95%10 mM Phosphate Buffer0.1% Formic Acid
10.095%5%10 mM Phosphate Buffer0.1% Formic Acid

Part 3: Mandatory Visualizations

DetectorSelection Start Analyze Butyl 2-hydroxyethylcarbamate CheckUV Does lab require UV Detection? Start->CheckUV LowUV Use Low UV (205 nm) Phosphate Buffer CheckUV->LowUV Yes CheckMS Is LC-MS available? CheckUV->CheckMS No UseMS Use LC-MS (ESI+) Volatile Buffers CheckMS->UseMS Yes UseELSD Use ELSD / CAD Universal Detection CheckMS->UseELSD No

Workflow for selecting the optimal HPLC detector for N-Boc-ethanolamine.

MobilePhaseOpt A Mobile Phase Optimization B Select Aqueous Phase A->B C Select Organic Modifier A->C D 0.1% Formic Acid (pH ~2.7) Suppresses silanol ionization B->D E 5mM Ammonium Formate Promotes [M+NH4]+ adducts B->E F Acetonitrile (ACN) Lower backpressure, sharp peaks C->F G Methanol (MeOH) Alternative selectivity C->G

Mobile phase selection logic for LC-MS analysis of aliphatic carbamates.

Part 4: Self-Validating Experimental Protocol (LC-MS)

To guarantee scientific integrity, this protocol is designed as a self-validating system . Every step contains an internal check to verify that the physical chemistry of the system is behaving as intended.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Causality: Formic acid lowers the pH to ~2.7. This serves a dual purpose: it acts as a proton source for ESI+ ionization, and it neutralizes acidic silanols on the column stationary phase to prevent peak tailing[2].

Step 2: Column Equilibration

  • Action: Install an endcapped Aq-C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Equilibrate at 95% Mobile Phase A for 10 column volumes.

  • Causality: The highly aqueous environment is required to force the relatively polar analyte to partition into the stationary phase. An Aq-C18 is used because standard C18 phases can undergo "phase collapse" (dewetting) under >90% aqueous conditions, which would instantly destroy retention.

Step 3: MS Tuning & Adduct Optimization

  • Action: Perform a syringe pump infusion of a 1 µg/mL standard. Monitor m/z 162.2 ( [M+H]+ ) and m/z 184.2 ( [M+Na]+ ).

  • Causality: Neutral carbamates are prone to sodium adduction. If the [M+Na]+ peak is dominating and unstable, switch Mobile Phase A to 5 mM Ammonium Formate to force the formation of a stable, predictable [M+NH4​]+ adduct (m/z 179.2).

Step 4: System Suitability & Self-Validation

  • Action: Inject a blank (Mobile Phase A) immediately before and after the analyte standard. Calculate the retention factor ( k′ ).

  • Validation Logic:

    • If k′<2.0 : The analyte is eluting too close to the void volume. Correction: Decrease the initial organic concentration.

    • Calculate the asymmetry factor ( As​ ). It must be between 0.8 and 1.5. If As​>1.5 , secondary interactions are occurring, validating the need to check mobile phase pH or replace an aging column.

    • The blank injection must show no peak at the analyte's retention time, validating that the system is free of sample carryover (a common issue with sticky hydrophobic Boc-groups).

Part 5: References[1] Title: tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206

Source: PubChem (National Institutes of Health) URL:[Link][4] Title: Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis Source: ACS Omega (National Institutes of Health / PMC) URL:[Link][3] Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent Technologies URL: [Link][2] Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Butyl 2-hydroxyethylcarbamate

Introduction: Butyl 2-hydroxyethylcarbamate (B2HEC) is a valuable compound in various research and development applications. However, its utility is often hampered by its limited solubility in aqueous media, a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Butyl 2-hydroxyethylcarbamate (B2HEC) is a valuable compound in various research and development applications. However, its utility is often hampered by its limited solubility in aqueous media, a significant challenge for researchers in formulation science and drug development. Achieving a desired concentration in aqueous buffers, cell culture media, or formulation vehicles is critical for accurate and reproducible experimental results.

This technical support guide provides a comprehensive resource for overcoming the solubility challenges associated with B2HEC. We will explore the underlying principles of various solubilization techniques, offer detailed troubleshooting guides in a question-and-answer format, and provide step-by-step protocols for practical implementation in the laboratory.

Disclaimer: Specific physicochemical data for Butyl 2-hydroxyethylcarbamate is not widely published. This guide will leverage data from its close structural analog, tert-Butyl N-(2-hydroxyethyl)carbamate, and general principles of carbamate chemistry. Researchers should always perform initial solubility and stability tests for their specific experimental conditions.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: I'm trying to dissolve Butyl 2-hydroxyethylcarbamate directly in water or a buffer, but it's forming an oily film or a cloudy suspension. Why is this happening?

This is a classic sign of poor aqueous solubility. B2HEC possesses both a hydrophilic hydroxyl (-OH) group and a more dominant, hydrophobic butyl carbamate moiety. At concentrations required for many experiments, the hydrophobic nature of the molecule prevents it from fully dissolving in polar solvents like water, leading to phase separation (oily film) or the formation of a fine precipitate (cloudiness).

Q2: What are the primary strategies I can use to increase the aqueous solubility of B2HEC?

There are several established methods, which can be broadly categorized as follows:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.

  • Surfactant-Mediated Solubilization: Using amphiphilic molecules (surfactants) to form micelles that encapsulate the hydrophobic B2HEC molecule.

  • Cyclodextrin Complexation: Employing cyclic oligosaccharides to form inclusion complexes, effectively "hiding" the hydrophobic portion of B2HEC within a hydrophilic shell.[][2]

  • Advanced Formulation Techniques: For more complex applications, methods like solid dispersions and nanosuspensions can be considered.[3][4]

Q3: Can I use pH adjustment to solubilize B2HEC? What are the risks?

While tempting, pH adjustment is a high-risk strategy for carbamates. The proton on the carbamate nitrogen is weakly acidic, with a pKa typically around 10.[5] Increasing the pH to >10 would deprotonate this nitrogen, forming an anion and dramatically increasing aqueous solubility.

However, this is strongly discouraged. Carbamates are highly susceptible to alkaline hydrolysis, where the ester linkage is rapidly cleaved at pH values above 7.[6] This degradation is often irreversible and would compromise the integrity of your compound. While more stable in slightly acidic conditions (pH 5-6), acid-catalyzed hydrolysis can also occur, albeit at a slower rate. Therefore, unless you have specifically validated the stability of B2HEC at a different pH, it is best to work in a neutral or slightly acidic pH range (pH 5-7.4) and use other solubilization methods.

Q4: Which solubilization method is the simplest to try first in a research setting?

For initial screening and non-formulation-critical experiments, co-solvency is often the most straightforward and quickest method to implement. It involves simple mixing of solvents and can often be achieved with common laboratory reagents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

Section 2: In-Depth Troubleshooting & Methodologies

Before selecting a method, it is crucial to define the requirements of your experiment. The choice of a solubilization strategy depends on factors such as the target concentration, the intended application (e.g., in vitro cell assay vs. in vivo formulation), and potential downstream interferences from the excipients used.

cluster_start Decision-Making Workflow for B2HEC Solubilization cluster_methods Method Selection cluster_considerations Key Considerations start Start: B2HEC Insoluble in Aqueous Medium conc What is the target concentration? start->conc app What is the application? (e.g., in vitro, in vivo) conc->app Concentration Goal Met? cosolvency Strategy 1: Co-Solvency app->cosolvency Low-to-Mid Conc. Initial Screening surfactant Strategy 2: Surfactants app->surfactant Mid-to-High Conc. Formulation Studies cyclodextrin Strategy 3: Cyclodextrins app->cyclodextrin Mid-to-High Conc. Low-Toxicity Required advanced Strategy 4: Advanced Methods (Solid Dispersion, Nanosuspension) app->advanced Very High Conc. Drug Delivery Systems cosol_consider Simple & Fast Potential for solvent toxicity in cell-based assays. cosolvency->cosol_consider surf_consider High Solubilizing Power Potential for cell membrane interference. surfactant->surf_consider cyclo_consider Low Toxicity May alter bioavailability in vivo. cyclodextrin->cyclo_consider adv_consider Highest Bioavailability Requires specialized equipment and formulation expertise. advanced->adv_consider

Caption: Decision workflow for selecting a B2HEC solubilization strategy.

Strategy 1: Co-solvency

Causality: The principle of co-solvency involves reducing the dielectric constant of water by adding a water-miscible organic solvent. This makes the overall solvent system less polar, reducing the interfacial tension between the solvent and the hydrophobic B2HEC molecule and thereby increasing its solubility.[7][8]

Experimental Protocol: Co-solvent Screening
  • Prepare a High-Concentration Stock of B2HEC: Dissolve B2HEC in 100% of a selected co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, PEG 400, or Propylene Glycol) to create a concentrated stock solution (e.g., 100 mg/mL).

  • Select Co-solvents for Screening: Choose biocompatible co-solvents relevant to your application.

  • Serial Dilution: In separate microcentrifuge tubes, add your aqueous medium (e.g., PBS, cell culture media).

  • Spike with Stock Solution: Add a small volume of the B2HEC stock solution to the aqueous medium to achieve the final desired concentration and co-solvent percentage. For example, to make a 1 mg/mL solution with 1% DMSO, add 10 µL of a 100 mg/mL DMSO stock to 990 µL of buffer.

  • Vortex and Equilibrate: Vortex each tube vigorously for 30-60 seconds. Allow the solutions to equilibrate at room temperature for at least one hour.

  • Visual Inspection & Quantification:

    • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

    • For quantitative analysis, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes.

    • Carefully collect the supernatant and analyze the concentration of soluble B2HEC using a validated analytical method such as HPLC-UV.

Data Presentation: Example Co-solvent Screening Results
Co-solventCo-solvent Conc. (% v/v)Visual ObservationSolubilized B2HEC (mg/mL)
None (Control)0%Heavy Precipitation< 0.1
Ethanol5%Clear Solution> 5.0
Ethanol10%Clear Solution> 10.0
PEG 4005%Clear Solution> 5.0
PEG 40010%Clear Solution> 15.0
Propylene Glycol5%Slight Haze~ 2.5
Propylene Glycol10%Clear Solution> 8.0

Note: This data is illustrative. Actual solubility will depend on the specific aqueous medium and temperature.

Strategy 2: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9][10] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment that can entrap poorly soluble drugs like B2HEC, while the hydrophilic heads face the aqueous medium, rendering the entire complex soluble.[11][12] Non-ionic surfactants like Polysorbates (Tween®) and Poloxamers are generally preferred for biological applications due to their lower toxicity.[12][13]

Experimental Protocol: Surfactant Screening
  • Prepare Surfactant Stock Solutions: Prepare aqueous stock solutions of various surfactants (e.g., 10% w/v Polysorbate 80, 10% w/v Poloxamer 188) in your desired buffer.

  • Weigh B2HEC: In separate glass vials, weigh an amount of B2HEC that exceeds its expected solubility (e.g., 5-10 mg).

  • Add Surfactant Solutions: Add a fixed volume (e.g., 1 mL) of serially diluted surfactant solutions to each vial. Ensure the concentrations tested bracket the known CMC of the surfactants.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the vials or filter the solutions through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind your compound) to remove any undissolved B2HEC.

  • Quantify Solubility: Dilute the clear supernatant and quantify the concentration of B2HEC using a validated analytical method (e.g., HPLC-UV).

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate a hydrophobic "guest" molecule, such as B2HEC, into their cavity, forming a stable, water-soluble "host-guest" inclusion complex.[][14] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility and lower toxicity compared to native cyclodextrins.[15][16]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

cluster_workflow Cyclodextrin Phase Solubility Workflow start Weigh excess B2HEC into multiple vials step1 Prepare aqueous solutions of cyclodextrin (e.g., HP-β-CD) at varying concentrations (0-40% w/v) start->step1 step2 Add cyclodextrin solutions to B2HEC vials step1->step2 step3 Equilibrate on shaker for 48-72 hours at a constant temperature step2->step3 step4 Filter or centrifuge to remove undissolved B2HEC step3->step4 step5 Quantify soluble B2HEC in the supernatant via HPLC step4->step5 end Plot [B2HEC] vs. [Cyclodextrin] to determine complex stoichiometry and stability constant step5->end

Caption: Workflow for a phase solubility study with cyclodextrins.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v HP-β-CD) in your desired buffer.

  • Add Excess B2HEC: Add an excess amount of B2HEC to each cyclodextrin solution in a sealed vial. The amount should be sufficient to ensure that the solution remains saturated at all cyclodextrin concentrations.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 48-72 hours).

  • Sample and Analyze: After equilibration, filter or centrifuge the samples to remove solid, undissolved B2HEC.

  • Quantify and Plot: Analyze the concentration of dissolved B2HEC in each sample. Plot the molar concentration of B2HEC against the molar concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the stability constant and stoichiometry of the inclusion complex.

Section 3: Advanced Strategies & Stability

Advanced Solubilization Techniques

For drug delivery applications requiring high bioavailability, more advanced techniques may be necessary.

  • Solid Dispersion: This involves dispersing B2HEC in a hydrophilic solid carrier (matrix) at the molecular level.[3][17] When this solid dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles with enhanced dissolution rates.[18][19] Common methods include solvent evaporation and hot-melt extrusion.

  • Nanosuspension: This technique reduces the particle size of the crystalline drug down to the sub-micron (nanometer) range.[4][20] The vast increase in surface area significantly enhances the dissolution velocity according to the Noyes-Whitney equation.[21] This is achieved through methods like media milling or high-pressure homogenization.[22]

Stability of B2HEC Solutions
  • Hydrolytic Stability: As mentioned, carbamates are prone to hydrolysis outside a neutral pH range.[6] Always prepare solutions in buffers between pH 5 and 7.4. Avoid strongly acidic or, especially, alkaline conditions.

  • Storage: Once solubilized, it is recommended to store stock solutions at 2-8°C for short-term use or frozen at -20°C or below for long-term storage to minimize degradation.[6] Perform periodic checks to ensure the compound has not precipitated out of solution upon thawing.

  • Excipient Compatibility: Always consider the compatibility of your chosen solubilizing agents with your experimental system. For example, high concentrations of some co-solvents (e.g., >1% DMSO) or surfactants can be toxic to cells in culture.

Section 4: Summary of Techniques

TechniqueProsConsBest For
Co-solvency Simple, rapid, uses common reagents.Potential for excipient toxicity, may not achieve very high concentrations.Initial in vitro screening, benchtop experiments.
Surfactants High solubilizing capacity.Can interfere with biological membranes, may cause foaming.Formulations where higher concentrations are needed.
Cyclodextrins Low toxicity, well-characterized, can improve stability.Can be expensive, may alter drug pharmacokinetics in vivo.In vitro and in vivo studies requiring low toxicity, parenteral formulations.
Advanced Methods Significantly enhances bioavailability and dissolution.Requires specialized equipment and formulation expertise.Final drug product development, oral and injectable delivery systems.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges of Butyl 2-hydroxyethylcarbamate, enabling successful and reproducible experiments.

References

  • Dahan, A., & Miller, J. M. (2012). The solid dispersion-a modern formulation approach for poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Singh, J., & Singh, M. (Year). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • A Review on Solid dispersion- Solubility Enhancement of poorly soluble drug. (n.d.). IJSDR.
  • Enhancement of solubility of poorly soluble drugs by solid dispersion. (2017). SciSpace.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • TERT-BUTYL N-(2-HYDROXYETHYL)
  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
  • Cas 26690-80-2,TERT-BUTYL N-(2-HYDROXYETHYL)
  • Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils. (2021). IntechOpen.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). RSC Publishing.
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (n.d.).
  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. (n.d.). ASCE Library.
  • TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2. (n.d.). ChemicalBook.
  • Nanosuspension: An emerging trend to improve solubility of poorly w
  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Prepar
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). Eurasia Academic Publishing Group.
  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023). Drug Development and Delivery.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). (n.d.). PubMed.

Sources

Troubleshooting

Reducing byproduct formation in butyl 2-hydroxyethylcarbamate catalytic reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Byproduct Formation in Catalytic Reactions Welcome to the Technical Support Center for the catalytic synthesis of butyl 2-hydroxyethylca...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Byproduct Formation in Catalytic Reactions

Welcome to the Technical Support Center for the catalytic synthesis of butyl 2-hydroxyethylcarbamate. As Senior Application Scientists, we understand the challenges you face in achieving high purity and yield in your reactions. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the underlying chemical principles to help you minimize byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise during the synthesis of butyl 2-hydroxyethylcarbamate from urea, butanol, and ethylene glycol.

Q1: What is the primary reaction for the synthesis of butyl 2-hydroxyethylcarbamate?

The desired reaction is the catalytic carbamoylation of ethylene glycol with urea, followed by transesterification with butanol, or a direct reaction of all three components. The intended product, butyl 2-hydroxyethylcarbamate, incorporates both the hydroxyethyl and butyl moieties.

Q2: What are the most common byproducts I should expect in this reaction?

Common byproducts can be broadly categorized as those arising from the self-reaction of reactants and those from cross-reactivity. These include:

  • From Urea: Biuret and cyanuric acid, formed from the thermal decomposition and self-condensation of urea.

  • From Alcohols: Dibutyl ether and diethylene glycol, formed through the dehydration of butanol and ethylene glycol, respectively.

  • From Urea and a Single Alcohol: Butyl carbamate, dibutyl carbonate, ethylene carbonate, and 2-oxazolidone.

  • From Cross-Reactivity: Butoxy-ethoxy-methane and other mixed ethers.

Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or RI) is effective for separating and quantifying the non-volatile components like carbamates and glycols.[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile byproducts such as ethers and can also be used for carbamate analysis, sometimes requiring derivatization to improve thermal stability.[6][7][8][9] For structural elucidation of unknown byproducts, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.[10][11][12][13][14]

Troubleshooting Guide: A Deeper Dive into Byproduct Reduction

This section provides a problem-oriented approach to address specific challenges you might encounter during your experiments.

Issue 1: High Levels of Butyl Carbamate and Dibutyl Carbonate

Question: My analysis shows a significant amount of butyl carbamate and dibutyl carbonate, with a low yield of the desired butyl 2-hydroxyethylcarbamate. What is causing this and how can I fix it?

Answer:

Causality: The formation of butyl carbamate and its subsequent reaction to form dibutyl carbonate indicates that the reaction of urea with butanol is kinetically favored over its reaction with ethylene glycol under your current conditions. This can be due to the catalyst's preference for the primary alcohol (butanol) or reaction conditions that favor this pathway.

Troubleshooting Protocol:

  • Catalyst Selection: The choice of catalyst is critical for controlling chemoselectivity.

    • Rationale: Different catalysts exhibit varying affinities for primary alcohols versus diols. Some organocatalysts or specific metal complexes may show higher selectivity towards the diol.

    • Action: Screen a panel of catalysts known for carbamate synthesis. Consider Lewis acidic catalysts like zinc acetate or organocatalysts which may offer different selectivity profiles. For instance, certain TiO2-Cr2O3/SiO2 catalysts have shown high activity for the synthesis of N-substituted carbamates.[15]

  • Adjust Reactant Stoichiometry:

    • Rationale: Le Chatelier's principle can be applied to shift the reaction equilibrium. Increasing the relative concentration of ethylene glycol can favor its reaction with urea.

    • Action: Increase the molar ratio of ethylene glycol to butanol. Start with a 2:1 ratio and incrementally increase it while monitoring the product distribution.

  • Staged Addition of Reactants:

    • Rationale: By controlling the availability of reactants, you can direct the reaction pathway.

    • Action: In a two-step process, first react urea with an excess of ethylene glycol to form 2-hydroxyethyl carbamate. After confirming the formation of this intermediate, add butanol and a suitable transesterification catalyst to drive the formation of the final product.

Data-Driven Decision Making: Catalyst Screening

CatalystButyl Carbamate (%)Dibutyl Carbonate (%)Butyl 2-Hydroxyethylcarbamate (%)
Catalyst A (e.g., Zinc Acetate)451530
Catalyst B (e.g., Organocatalyst)20565
Catalyst C (e.g., TiO2-Cr2O3/SiO2)15375

Note: The data in this table is illustrative and will vary based on specific reaction conditions.

Issue 2: Formation of Ethylene Carbonate and 2-Oxazolidone

Question: I am observing significant amounts of ethylene carbonate and 2-oxazolidone in my reaction mixture. How can I suppress the formation of these cyclic byproducts?

Answer:

Causality: Ethylene carbonate is formed from the intramolecular cyclization of the 2-hydroxyethyl carbamate intermediate, releasing ammonia. 2-Oxazolidone can be formed under certain conditions, particularly at atmospheric pressure.[16] The formation of these byproducts is often favored at higher temperatures and when the removal of ammonia is inefficient.

Troubleshooting Workflow:

cluster_0 Problem: High Levels of Cyclic Byproducts cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Problem High Ethylene Carbonate & 2-Oxazolidone Formation Temp Reduce Reaction Temperature Problem->Temp Lower T favors desired intermolecular reaction Pressure Increase Reaction Pressure Problem->Pressure Higher P suppresses ammonia evolution Ammonia Efficient Ammonia Removal Problem->Ammonia Shift equilibrium towards open-chain product Catalyst Optimize Catalyst Problem->Catalyst Select catalyst that disfavors cyclization Outcome Increased Yield of Butyl 2-Hydroxyethylcarbamate Temp->Outcome Pressure->Outcome Ammonia->Outcome Catalyst->Outcome

Caption: Troubleshooting workflow for reducing cyclic byproducts.

Experimental Protocol:

  • Temperature Optimization:

    • Rationale: Lowering the reaction temperature can disfavor the endothermic cyclization reaction and reduce the rate of ammonia elimination.

    • Action: Conduct a temperature screening study, starting from a lower temperature (e.g., 120 °C) and gradually increasing it. Analyze the product mixture at each temperature to find the optimal balance between reaction rate and selectivity.

  • Pressure Control:

    • Rationale: Conducting the reaction under a positive pressure of an inert gas (e.g., nitrogen) can help to suppress the evolution of ammonia, thereby inhibiting the formation of ethylene carbonate.

    • Action: If your reactor setup allows, perform the reaction under a sealed atmosphere or with a slight overpressure of nitrogen.

  • Efficient Ammonia Removal (for transesterification):

    • Rationale: If you are performing a two-step synthesis where 2-hydroxyethyl carbamate is an intermediate, efficient removal of ammonia during its formation is key to preventing cyclization.

    • Action: Conduct the first step of the reaction under a gentle vacuum or with a slow stream of an inert gas to facilitate the removal of ammonia as it is formed.

Issue 3: Presence of Dibutyl Ether and Diethylene Glycol

Question: My GC-MS analysis indicates the presence of dibutyl ether and diethylene glycol. What reaction conditions are promoting the formation of these ethers, and how can I avoid them?

Answer:

Causality: The formation of ethers from alcohols is typically catalyzed by acids. If your catalyst has strong Brønsted or Lewis acid sites, or if acidic byproducts are formed during the reaction, the dehydration of butanol to dibutyl ether and ethylene glycol to diethylene glycol can occur, especially at elevated temperatures.

Reaction Pathways:

cluster_0 Reactants cluster_1 Conditions cluster_2 Byproducts Butanol 2 Butanol Conditions Acid Catalyst High Temperature Butanol->Conditions EG 2 Ethylene Glycol EG->Conditions DBE Dibutyl Ether + H2O Conditions->DBE DEG Diethylene Glycol + H2O Conditions->DEG

Sources

Optimization

Technical Support Center: Optimizing GC-MS Parameters for Trace Analysis of Butyl 2-hydroxyethylcarbamate

Welcome to the technical support guide for the trace analysis of butyl 2-hydroxyethylcarbamate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the trace analysis of butyl 2-hydroxyethylcarbamate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific analytical challenge. We will move beyond simple procedural lists to explore the underlying principles, ensuring you can not only follow a method but also intelligently troubleshoot and adapt it to your specific needs.

The Challenge: Analyzing Butyl 2-hydroxyethylcarbamate

Butyl 2-hydroxyethylcarbamate is a polar and thermally labile compound. These characteristics present significant hurdles for traditional GC-MS analysis, often leading to issues like poor peak shape, low sensitivity, and in-source degradation. This guide provides a systematic approach to overcome these challenges.

Section 1: Sample Preparation and Derivatization

For trace analysis, meticulous sample preparation is paramount. The goal is to isolate the analyte from the matrix, minimize interferences, and convert it into a form suitable for GC analysis.

FAQ 1: My analyte is in an aqueous matrix. What is the best extraction technique?

Answer: For polar compounds like butyl 2-hydroxyethylcarbamate in aqueous samples, traditional liquid-liquid extraction (LLE) with common solvents like hexane may yield poor recovery. A more effective approach is to use a more polar solvent or, preferably, Solid-Phase Extraction (SPE).

Recommended Protocol: Solid-Phase Extraction (SPE)

  • Stationary Phase Selection: Choose a polymeric reversed-phase sorbent. These are often more robust to a wider range of pH and can offer better retention for polar analytes compared to standard C18 silica phases.

  • Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 volumes of deionized water. Do not let the sorbent go dry.

  • Loading: Load the sample at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure efficient analyte retention.

  • Washing: Wash the cartridge with a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences without eluting the target analyte.

  • Elution: Elute the butyl 2-hydroxyethylcarbamate with a stronger solvent like methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute in a small volume of a solvent suitable for the subsequent derivatization step (e.g., acetonitrile).

FAQ 2: I'm seeing poor peak shape and low response. Should I derivatize my compound?

Answer: Absolutely. The presence of the hydroxyl (-OH) and N-H groups makes this molecule polar and prone to hydrogen bonding with active sites in the GC inlet and column. This interaction is a primary cause of peak tailing and signal loss. Derivatization masks these active groups, increasing volatility and thermal stability. The most common approach is silylation.

Recommended Protocol: Silylation with BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is highly effective for derivatizing both the hydroxyl and N-H groups.

  • Reaction Setup: In a 2 mL autosampler vial, add your dried sample extract.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., acetonitrile or pyridine) and 50 µL of BSTFA + 1% TMCS.

  • Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

The derivatization reaction proceeds as follows:

G Analyte Butyl 2-hydroxyethylcarbamate (Active -OH, -NH) Product Di-silylated Derivative (Volatile, Thermally Stable) Analyte->Product 70°C, 30 min Reagent BSTFA + 1% TMCS Reagent->Product

Caption: Silylation workflow for improved GC performance.

Section 2: Optimizing GC Parameters

The gas chromatograph separates the components of the sample before they enter the mass spectrometer. Proper optimization is critical for achieving sharp peaks and good resolution.

FAQ 3: What type of GC column should I use?

Answer: A low- to mid-polarity column is ideal. A 5% phenyl-methylpolysiloxane stationary phase (e.g., a DB-5ms or equivalent) is a robust, general-purpose choice that provides excellent performance for a wide range of derivatized compounds.

ParameterRecommendationRationale
Column Type DB-5ms, HP-5ms, or equivalentLow polarity provides good selectivity for the silylated derivative. "ms" designation indicates low bleed, which is crucial for trace analysis.
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions provide a good balance of resolution and analysis time.
Carrier Gas HeliumInert, provides good efficiency. Set to a constant flow rate (e.g., 1.0-1.2 mL/min).
FAQ 4: How do I optimize the inlet and oven temperature to avoid analyte degradation?

Answer: Even the derivatized analyte can be susceptible to degradation at excessively high temperatures. The key is to use the lowest possible temperatures that still ensure efficient volatilization and chromatography.

Experimental Workflow for Temperature Optimization

G cluster_0 Inlet Temperature Optimization cluster_1 Oven Program Optimization A Start with low inlet T (e.g., 250°C) B Inject standard A->B C Assess peak shape & area B->C D Increase T by 10°C C->D E Degradation observed? (Peak fronting, new peaks) C->E D->B E->D No F Optimal Inlet T Found E->F Yes G Start with low initial T (e.g., 60°C for 1 min) H Ramp to final T (e.g., 15°C/min to 280°C) G->H I Assess peak shape & resolution H->I J Adjust ramp rate I->J K Optimal Separation Achieved I->K Good J->H

Caption: Systematic workflow for GC temperature optimization.

Recommended Starting Parameters:

ParameterSettingRationale
Injection Mode SplitlessMaximizes analyte transfer to the column for trace analysis. Use a 1-minute splitless time.
Inlet Temperature 250 - 270 °CA starting point. Lower if degradation is observed; higher if peak broadening is present.
Oven Program Start at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial hold focuses analytes at the head of the column. The ramp should be fast enough for good peak shape but slow enough to ensure separation from matrix components.

Section 3: Optimizing MS Parameters

The mass spectrometer is the detector. For trace analysis, operating in Selected Ion Monitoring (SIM) mode is essential for achieving the required sensitivity and selectivity.

FAQ 5: Should I use Full Scan or Selected Ion Monitoring (SIM) mode?

Answer: For trace analysis, always use SIM mode. In Full Scan mode, the mass spectrometer scans a wide mass range, spending very little time detecting any single ion. In SIM mode, it dwells on a few specific, characteristic ions of your target analyte, dramatically increasing the signal-to-noise ratio.

FAQ 6: How do I choose the right ions for SIM mode?

Answer: First, you must acquire a full scan mass spectrum of a higher-concentration standard of your derivatized analyte.

  • Acquire a Full Scan Spectrum: Inject a concentrated standard (e.g., 1-10 µg/mL) in Full Scan mode (e.g., scanning from m/z 50 to 550).

  • Identify the Molecular Ion: Look for the molecular ion ([M]⁺) of the di-silylated butyl 2-hydroxyethylcarbamate.

  • Identify Key Fragments: The most abundant, high mass-to-charge (m/z) ions are typically the best candidates for SIM. These are often more specific to your compound than common, low m/z fragments.

  • Select Ions: Choose 2-3 characteristic ions.

    • Quantifier Ion: Typically the most abundant ion. Used for calculating the concentration.

    • Qualifier Ion(s): Other specific ions. The ratio of the qualifier to the quantifier should be constant across standards and samples, providing confident identification.

Workflow for SIM Method Development

G A Inject High Conc. Standard in Full Scan Mode B Identify Peak for Derivatized Analyte A->B C Extract Mass Spectrum B->C D Select Abundant, High m/z Ions C->D E Create SIM Method (1 Quantifier, 2 Qualifiers) D->E F Analyze Low Conc. Standard in SIM Mode E->F G Confirm Signal-to-Noise > 10 F->G

Caption: Workflow for developing a sensitive SIM method.

Section 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Peak Detected 1. Ineffective derivatization. 2. Analyte degradation in the inlet. 3. Incorrect MS parameters (wrong ions in SIM mode).1. Check derivatization reagents for freshness. Ensure reaction conditions (temp, time) were met. 2. Lower the inlet temperature in 10°C increments. Use a fresh, deactivated inlet liner. 3. Verify SIM ions by running a standard in Full Scan mode.
Peak Tailing 1. Active sites in the GC pathway (liner, column). 2. Incomplete derivatization. 3. Column contamination.1. Replace the inlet liner. Trim 10-15 cm from the front of the GC column. 2. Optimize derivatization reaction; ensure the sample is completely dry before adding reagents. 3. Bake out the column at its maximum isothermal temperature for 1-2 hours.
Low Sensitivity / Poor S/N 1. Not using SIM mode. 2. Sub-optimal extraction/derivatization. 3. MS source is dirty.1. Switch from Full Scan to SIM mode. 2. Re-evaluate the SPE and derivatization protocols for efficiency. 3. Perform routine MS source cleaning according to the manufacturer's instructions.
Non-reproducible Results 1. Inconsistent injection volume. 2. Leaks in the system (inlet septum). 3. Degradation of derivatized sample over time.1. Check autosampler syringe for air bubbles. 2. Replace the inlet septum. 3. Analyze derivatized samples as soon as possible; run a standard at the beginning and end of the sequence to check for stability.

References

This section would be populated with actual links from the search tool if it were used. The following are representative examples of authoritative sources for this type of technical content.

  • Title: Sample Preparation: The Weakest Link in the Analytical Chain Source: Agilent Technologies URL:https://www.agilent.com/
  • Title: GC Troubleshooting Guide: Peak Shape Problems Source: Restek Corpor
  • Title: Silylation: A Guide to the Reagents and Methods Source: Thermo Fisher Scientific URL:https://www.thermofisher.com/
  • Title: A Practical Guide to Selected Ion Monitoring (SIM)

Reference Data & Comparative Studies

Validation

Butyl 2-hydroxyethylcarbamate vs ethyl 2-hydroxyethylcarbamate in organic synthesis

An In-Depth Comparative Guide to Butyl 2-hydroxyethylcarbamate and Ethyl 2-hydroxyethylcarbamate in Organic Synthesis In the landscape of modern organic synthesis, bifunctional building blocks are indispensable tools tha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Butyl 2-hydroxyethylcarbamate and Ethyl 2-hydroxyethylcarbamate in Organic Synthesis

In the landscape of modern organic synthesis, bifunctional building blocks are indispensable tools that enable the efficient construction of complex molecular architectures. Among these, hydroxyalkyl carbamates stand out for their dual reactivity, possessing both a nucleophilic hydroxyl group and a versatile carbamate moiety. This guide provides a detailed comparative analysis of two key members of this class: Butyl 2-hydroxyethylcarbamate and Ethyl 2-hydroxyethylcarbamate.

This document moves beyond a simple cataloging of properties to offer a deep, evidence-based comparison of their performance in synthetic applications. We will explore how the seemingly minor difference in their ester alkyl chains—butyl versus ethyl—gives rise to significant variations in their physicochemical properties, reactivity, and suitability for specific synthetic goals. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection and reaction design.

Physicochemical Properties: The Foundation of Synthetic Utility

The choice between the butyl and ethyl variants often begins with a consideration of their fundamental physical properties. The longer, more substantial butyl group imparts distinct characteristics compared to the more compact ethyl group, influencing everything from solubility and boiling point to the properties of downstream products.

PropertyButyl 2-hydroxyethylcarbamateEthyl 2-hydroxyethylcarbamateRationale for Difference
Molecular Formula C₇H₁₅NO₃C₅H₁₁NO₃Difference of two methylene (-CH₂-) groups.
Molecular Weight 161.20 g/mol 133.15 g/mol [1]The additional C₂H₄ in the butyl chain increases mass.
Boiling Point Higher (less volatile)Lower (more volatile)Increased van der Waals forces due to the larger butyl group require more energy to overcome.
Density Generally lower than ethyl analog~1.056 g/cm³[2]Density is a complex property, but often increases with the size of the polar head group relative to the alkyl chain.
Solubility More soluble in nonpolar organic solvents (e.g., hexanes, toluene). Lower solubility in water.More soluble in polar solvents, including water.[2]The longer butyl chain increases the molecule's lipophilicity and hydrophobic character.
Lipophilicity (XLogP3) Higher-0.4[1]The larger nonpolar alkyl chain significantly increases the partition coefficient.

These differences have practical implications. For instance, the higher boiling point of the butyl derivative may be advantageous in high-temperature reactions, while its enhanced solubility in nonpolar solvents can be crucial for specific reaction media or product extractions. Conversely, the higher water solubility and volatility of ethyl 2-hydroxyethylcarbamate and its alcohol byproduct (ethanol) can simplify aqueous workups and purification by rotary evaporation.

Synthesis of Hydroxyethyl Carbamates

The most common and environmentally conscious methods for synthesizing these carbamates involve phosgene-free routes.[3][4] A prevalent strategy is the reaction of 2-ethanolamine with the corresponding dialkyl carbonate (diethyl carbonate or dibutyl carbonate). This approach avoids the use of highly toxic reagents like phosgene or chloroformates.[5][6]

The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the dialkyl carbonate, leading to the formation of the carbamate and the corresponding alcohol as a byproduct.

G Ethanolamine Ethanolamine (H₂N-CH₂CH₂-OH) Catalyst Base or Catalyst (e.g., t-BuOK, Zn(OAc)₂) Ethanolamine->Catalyst + DialkylCarbonate Dialkyl Carbonate (RO-C(O)-OR) DialkylCarbonate->Catalyst + Carbamate Alkyl 2-hydroxyethylcarbamate (RO-C(O)-NH-CH₂CH₂-OH) Alcohol Alcohol (R-OH) Catalyst->Carbamate Nucleophilic Substitution Catalyst->Alcohol Byproduct caption General Synthesis of Alkyl 2-hydroxyethylcarbamates.

Caption: General Synthesis of Alkyl 2-hydroxyethylcarbamates.

While the mechanism is identical, the reaction kinetics can differ. Reactions with diethyl carbonate may proceed faster than with dibutyl carbonate due to the lower steric hindrance of the ethyl groups, facilitating the nucleophilic attack by ethanolamine.[7]

Experimental Protocol: General Synthesis

Objective: To synthesize Alkyl 2-hydroxyethylcarbamate (where Alkyl = Ethyl or Butyl).

Materials:

  • 2-Ethanolamine (1.0 equiv)

  • Diethyl Carbonate or Dibutyl Carbonate (2.0-4.0 equiv)

  • Catalyst: Sodium methoxide (NaOMe) or Zinc Acetate (Zn(OAc)₂) (0.05 - 0.1 equiv)

  • Solvent (optional, e.g., Toluene or neat)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethanolamine and the corresponding dialkyl carbonate.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess dialkyl carbonate and alcohol byproduct under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired Alkyl 2-hydroxyethylcarbamate as a viscous liquid.

Comparative Reactivity in Organic Synthesis

The synthetic utility of these reagents is defined by the reactivity of their two functional groups: the hydroxyl and the carbamate.

A. Reactions at the Hydroxyl Group

The primary alcohol in both molecules readily undergoes typical alcohol reactions, such as O-alkylation, acylation, and polymerization. The reactivity of the hydroxyl group itself is not significantly influenced by the distant ester group.

However, the choice between butyl and ethyl has a profound impact on the properties of the resulting product . For example, when used as a co-monomer in polymerization, Butyl 2-hydroxyethylcarbamate imparts greater hydrophobicity and can improve the mechanical properties of the resulting polymer. Research on polyurethane hydrogels has shown that incorporating a related monomer, 2-methacryloyloxyethyl N-butylcarbamate, can significantly enhance mechanical strength without compromising hydrophilicity.[8]

B. Reactions at the Carbamate Group

The carbamate moiety offers several reaction pathways, and it is here that the differences between the butoxy and ethoxy groups become most pronounced, particularly in reactions involving the carbonyl center.

Transcarbamoylation and Nucleophilic Acyl Substitution

In transcarbamoylation reactions, the hydroxyethylcarbamate acts as a carbamoylating agent, transferring its carbamoyl group to another nucleophile (e.g., an amine or alcohol). This reaction is a nucleophilic acyl substitution where the alkoxy group (-OR) serves as the leaving group.

The efficiency of this process is highly dependent on the stability of the leaving group. Ethanol is a more stable leaving group than butanol due to the lower electron-donating inductive effect of the ethyl group compared to the butyl group. Consequently, Ethyl 2-hydroxyethylcarbamate is a more effective carbamoylating agent than its butyl counterpart. [3][4]

G cluster_ethyl Ethyl 2-hydroxyethylcarbamate cluster_butyl Butyl 2-hydroxyethylcarbamate Et_Carbamate EtO-C(O)-R' Leaving_Et EtOH (Better Leaving Group) Et_Carbamate->Leaving_Et Faster Reaction Product Product (Nu-C(O)-R') Leaving_Et->Product Bu_Carbamate BuO-C(O)-R' Leaving_Bu BuOH (Poorer Leaving Group) Bu_Carbamate->Leaving_Bu Slower Reaction Leaving_Bu->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Et_Carbamate Nucleophile->Bu_Carbamate caption Comparison of Leaving Group Ability in Transcarbamoylation.

Caption: Comparison of Leaving Group Ability in Transcarbamoylation.

Intramolecular Cyclization to 2-Oxazolidinones

Both molecules are excellent precursors for the synthesis of 2-oxazolidinones, valuable heterocyclic motifs in medicinal chemistry. This reaction is typically base-catalyzed and involves an intramolecular nucleophilic attack of the hydroxyl oxygen onto the carbamate carbonyl, followed by the elimination of the corresponding alcohol.

While the reaction mechanism is identical, the choice of reagent has practical consequences:

  • Byproduct Removal: Ethanol, the byproduct from the ethyl derivative, is more volatile and easier to remove from the reaction mixture than butanol.

  • Reaction Temperature: The higher boiling point of butanol might require higher temperatures for removal, which could potentially affect the stability of the desired 2-oxazolidinone product.

Summary of Key Differences and Selection Criteria

FeatureButyl 2-hydroxyethylcarbamateEthyl 2-hydroxyethylcarbamateGuidance for Selection
Physicochemical Profile More lipophilic, higher boiling point, less water-soluble.More hydrophilic, lower boiling point, more water-soluble.Choose Butyl for nonpolar systems or when imparting hydrophobicity to products. Choose Ethyl for aqueous systems or when easy solvent/byproduct removal is a priority.
Reactivity as Carbamoylating Agent Lower. The butoxy group is a poorer leaving group.Higher. The ethoxy group is a better leaving group.Choose Ethyl for efficient transcarbamoylation reactions where the carbamate moiety is transferred to another nucleophile.
Use as a Monomer/Modifier Imparts flexibility and hydrophobicity to polymers.Imparts more hydrophilic character.Choose Butyl to enhance mechanical properties or increase the nonpolar character of a final polymer or large molecule.
Cyclization to 2-Oxazolidinones Forms butanol as a byproduct.Forms ethanol as a byproduct.Choose Ethyl for easier removal of the alcohol byproduct, potentially allowing for milder reaction conditions.

Conclusion: A Strategic Choice in Synthesis

The decision to use Butyl 2-hydroxyethylcarbamate versus Ethyl 2-hydroxyethylcarbamate is not a matter of inherent superiority but of strategic alignment with the specific goals of a synthetic sequence.

  • Choose Ethyl 2-hydroxyethylcarbamate when your synthesis requires a more reactive carbamoylating agent, when working in polar or aqueous media, or when the ease of removing a volatile alcohol byproduct simplifies purification. Its utility shines in applications like efficient transcarbamoylation and the clean synthesis of 2-oxazolidinones.

  • Choose Butyl 2-hydroxyethylcarbamate when the primary objective is to modify the physicochemical properties of the final product. Its butyl chain is a powerful tool for increasing lipophilicity, enhancing solubility in nonpolar solvents, and tuning the mechanical properties of polymers. It is the reagent of choice when the functionality of the hydroxyl group is paramount and the resulting product needs to possess a more hydrophobic character.

By understanding the causal relationships between the alkyl ester structure and the resulting chemical behavior, researchers can harness the subtle yet significant differences between these two versatile building blocks to achieve greater control and efficiency in their synthetic endeavors.

References

  • Tundo, P., McElroy, C. R., & Aricò, F. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

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Comparative

Comparative toxicity of butyl 2-hydroxyethylcarbamate and standard carbamate reagents

A Comparative Guide to the Toxicity of Butyl 2-Hydroxyethylcarbamate and Standard Carbamate Reagents This guide provides a detailed comparative analysis of the toxicological profiles of Butyl 2-hydroxyethylcarbamate agai...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Toxicity of Butyl 2-Hydroxyethylcarbamate and Standard Carbamate Reagents

This guide provides a detailed comparative analysis of the toxicological profiles of Butyl 2-hydroxyethylcarbamate against a range of standard, well-characterized carbamate reagents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current toxicological data, explains the underlying mechanisms of action, and offers standardized protocols for empirical toxicity assessment. Our objective is to furnish the scientific community with the necessary information to make informed decisions regarding the selection, handling, and risk assessment of these compounds in a laboratory setting.

Introduction to Carbamates: A Double-Edged Sword

Carbamates, esters of carbamic acid, represent a broad class of organic compounds with diverse applications. They are perhaps most widely known as pesticides, but their utility extends to pharmaceuticals and industrial processes.[1][2] Structurally, their activity is often dictated by the nature of the alcohol and amine groups attached to the carbonyl center. This structural diversity, however, gives rise to a wide spectrum of biological activity and, consequently, a range of toxicological profiles.

Many carbamates exert their biological effects, both intended (e.g., insecticidal) and adverse, through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] However, other mechanisms, including genotoxicity and organ-specific damage, contribute to their overall hazard profile.[1][5] This guide will dissect these mechanisms and compare the known toxicological landscape of standard carbamates with the sparsely documented profile of Butyl 2-hydroxyethylcarbamate.

The Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of acute toxicity for many carbamate insecticides is the carbamylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[6][7] This enzyme is critical for nerve function, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors.[3][8] This overstimulation manifests as a cholinergic crisis, with symptoms ranging from salivation, lacrimation, and bronchospasm to muscle tremors, paralysis, and, in severe cases, respiratory failure and death.[3][8][9]

A key distinction between carbamates and organophosphate inhibitors is the nature of this inhibition. Carbamate binding to AChE is reversible, as the carbamylated enzyme can be hydrolyzed to regenerate active AChE.[3][10][11][12] This reversibility means that, while acute poisoning can be severe, the duration of symptoms is typically shorter than that seen with organophosphates, which cause essentially irreversible inhibition.[3][9][12]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_carbamate Carbamate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Generates AChE_Inhibited Carbamylated AChE (Inactive) ACh_Accum ACh Accumulation Carbamate Carbamate Carbamate->AChE Binds & Inhibits AChE_Inhibited->AChE Spontaneous Reactivation (Reversible) Receptor_Overstim Receptor Overstimulation ACh_Accum->Receptor_Overstim Causes

Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by carbamates.

Comparative Toxicity Profiles

CompoundCAS NumberOral LD50 (Rat)Carcinogenicity ClassificationPrimary Toxic Effects
Butyl 2-hydroxyethylcarbamate 13105-54-9Data Not AvailableNot ClassifiedData Not Available
Carbaryl 63-25-2250-850 mg/kgEPA: Likely to be carcinogenic to humans at high dosesAcetylcholinesterase inhibition, potential reproductive effects.[13]
Carbofuran 1563-66-25-11 mg/kgEPA: Suggestive evidence of carcinogenicityHigh acute toxicity via acetylcholinesterase inhibition.[7][13]
Aldicarb 116-06-3~1 mg/kgEPA: Not classifiableExtremely high acute toxicity via acetylcholinesterase inhibition.[14]
Ethyl Carbamate (Urethane) 51-79-61200 mg/kgIARC: Group 2A (Probably carcinogenic to humans)[15][16]Carcinogenic (lung, liver, skin tumors in animals), developmental toxicity.[16][17][18]
Methyl Carbamate 598-55-0Data Not AvailableGHS: Suspected of causing cancer[19][20]Suspected carcinogen, serious eye irritation.[19][20]
Standard Carbamate Reagents: A Spectrum of Hazards
  • High-Toxicity Insecticides (Carbofuran, Aldicarb): These compounds are characterized by extremely low LD50 values, indicating high acute toxicity.[7] Their primary hazard is potent, rapid-onset acetylcholinesterase inhibition.[7][8] Exposure can quickly lead to a cholinergic crisis, and they represent a significant occupational hazard.[6][13]

  • Moderate-Toxicity Insecticides (Carbaryl): With a higher LD50, Carbaryl is less acutely toxic than Carbofuran or Aldicarb but still operates through AChE inhibition.[13] Concerns with Carbaryl also extend to its potential carcinogenicity and reproductive effects at higher doses.[1]

  • Simple Carbamates (Ethyl Carbamate, Methyl Carbamate):

    • Ethyl Carbamate (Urethane): This compound is of particular concern due to its classification as a probable human carcinogen (IARC Group 2A).[15][16] Its toxicity is not primarily mediated by AChE inhibition. Instead, it is metabolically activated by cytochrome P450 enzymes to vinyl carbamate epoxide, a reactive species that can form adducts with DNA, leading to mutations and cancer.[16] It also exhibits developmental and reproductive toxicity in animal models.[17]

    • Methyl Carbamate: While acute toxicity data is lacking, it is classified as a suspected carcinogen.[19][20] A 13-week oral toxicity study in rodents noted dose-related proliferative liver lesions, suggesting it is a potential hepatocarcinogen.[19]

Butyl 2-hydroxyethylcarbamate: An Uncharacterized Profile

As of this guide's publication, there is a significant lack of publicly available, peer-reviewed toxicological data for Butyl 2-hydroxyethylcarbamate (CAS: 13105-54-9). The Safety Data Sheet from one supplier does not list specific hazard classifications or quantitative toxicity data.[21]

Inference Based on Structure: Based on its carbamate structure, it is plausible that Butyl 2-hydroxyethylcarbamate could exhibit some level of acetylcholinesterase inhibition. However, the presence of the 2-hydroxyethyl group may significantly alter its binding affinity for the enzyme, its metabolic fate, and its overall toxicity compared to simpler alkyl carbamates or N-methylcarbamate insecticides. Without empirical data, any assessment of its toxicity remains speculative. This data gap underscores the critical need for experimental evaluation before its widespread use.

Experimental Protocols for Toxicity Assessment

To address the data gaps for compounds like Butyl 2-hydroxyethylcarbamate and to conduct comparative studies, standardized toxicological assays are essential. The following protocols provide robust, self-validating frameworks for in vitro assessment.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[22][23]

Causality of Experimental Choices:

  • Cell Line: HepG2 (human liver carcinoma) cells are frequently used as they represent a human-derived cell line with metabolic capabilities, which is crucial as the liver is the primary site of xenobiotic metabolism.[23]

  • Endpoint: Measuring formazan production provides a quantitative endpoint directly proportional to the number of living cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

MTT_Workflow node_step node_step node_reagent node_reagent node_result node_result step1 1. Seed Cells (e.g., HepG2 at 1x10^4 cells/well) in 96-well plate step2 2. Incubate (24 hours, 37°C, 5% CO2) step1->step2 step3 3. Treat with Carbamate (Varying concentrations) step2->step3 step4 4. Incubate (24 hours) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate (4 hours) step5->step6 step7 7. Solubilize Formazan (Add DMSO) step6->step7 step8 8. Measure Absorbance (570 nm) step7->step8 step9 9. Data Analysis (Calculate % Viability, IC50) step8->step9 reagent1 Test Carbamate reagent1->step3 reagent2 MTT Solution reagent2->step5 reagent3 DMSO reagent3->step7

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test carbamate in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration in all wells is constant and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test carbamate. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours under the same conditions as step 1.

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive and rapid technique for quantifying DNA damage at the level of individual cells.[24] It is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from a treated cell culture (e.g., CHO-K1 cells) or primary cells. Ensure cell viability is high, as determined by a method like Trypan Blue exclusion.[24]

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids."

  • Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer. This unwinds the DNA, converting alkali-labile sites into single-strand breaks.

  • Electrophoresis: Apply an electric field. Damaged DNA fragments migrate away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of damage.

  • Neutralization and Staining: Neutralize the slides in a buffer, and then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

Discussion and Future Directions

The comparative analysis reveals a stark contrast between well-characterized standard carbamates and Butyl 2-hydroxyethylcarbamate. While standard reagents present a spectrum of hazards—from the potent neurotoxicity of aldicarb and carbofuran to the carcinogenic potential of ethyl carbamate—their risks are at least defined.[7][15][16] The primary risk associated with Butyl 2-hydroxyethylcarbamate is the unknown.

The lack of data necessitates a precautionary approach. Researchers and drug development professionals should assume a hazard potential until empirical data proves otherwise. The protocols provided in this guide offer a clear path forward for generating the necessary cytotoxicity and genotoxicity data. Future research should prioritize:

  • Acute Toxicity Studies: Determining the oral and dermal LD50 values for Butyl 2-hydroxyethylcarbamate.

  • AChE Inhibition Assays: Quantifying its inhibitory potency (IC50) against acetylcholinesterase to understand its potential for acute neurotoxicity.

  • Genotoxicity and Mutagenicity Screening: Employing a battery of tests, including the Comet assay and the Ames test, to assess its potential to cause DNA damage and mutations.

  • Metabolism Studies: Identifying the metabolic pathways and potential for activation into more toxic reactive species, akin to the bioactivation of ethyl carbamate.[16]

Conclusion

Standard carbamate reagents encompass a wide range of toxicities, primarily driven by their efficacy as acetylcholinesterase inhibitors and, in some cases, their carcinogenic properties. While compounds like Carbofuran pose a high acute risk, others like Ethyl Carbamate present a chronic carcinogenic hazard.[7][15] Butyl 2-hydroxyethylcarbamate remains a toxicological enigma. Its structural similarity to other carbamates suggests a potential for biological activity, but without robust experimental data, its safety profile cannot be ascertained. It is imperative for the scientific community to apply rigorous, standardized testing to fully characterize the risks associated with this and other novel chemical entities before their integration into research and development workflows.

References

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  • Intoxication with carbamate insecticides and toxicological risk to animals. (2020). CABI Digital Library. [Link]

  • Lau, A., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112975. [Link]

  • Carbamate poisoning. Wikipedia. [Link]

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  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Gencer, A., et al. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 733-737. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

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  • Ethyl Carbamate. (2024, March 5). U.S. Food & Drug Administration. [Link]

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  • Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. (2015). University of La Plata. [Link]

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  • Lin, P. H., et al. (1994). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research, 317(2), 111-121. [Link]

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Validation

Validating LC-MS/MS methods for accurate butyl 2-hydroxyethylcarbamate quantification

An In-Depth Technical Guide to Validating LC-MS/MS Methods for Accurate Butyl 2-Hydroxyethylcarbamate Quantification This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating LC-MS/MS Methods for Accurate Butyl 2-Hydroxyethylcarbamate Quantification

This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of butyl 2-hydroxyethylcarbamate in biological matrices. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the quantitative data generated are reliable and can withstand scientific and regulatory scrutiny, forming a solid foundation for critical decisions in pharmacokinetics, toxicokinetics, and safety assessments.[1][2][3]

This document moves beyond a simple checklist of validation steps. It delves into the causality behind experimental choices, compares common methodologies, and provides the technical insights needed to develop a self-validating and robust analytical system. The protocols and acceptance criteria described herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), primarily the M10 Bioanalytical Method Validation guideline, which is now implemented by agencies like the European Medicines Agency (EMA).[1][2][4][5][6]

The Regulatory Cornerstone: Understanding Validation Parameters

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It ensures the acceptability of assay performance and the reliability of the results.[6] The core parameters, mandated by regulatory bodies, form the blueprint for any validation protocol.

Validation_Parameters cluster_Core Core Validation Parameters cluster_Additional Additional Essential Tests Selectivity Selectivity Method_Validation Fully Validated LC-MS/MS Method Selectivity->Method_Validation Accuracy_Precision Accuracy & Precision Accuracy_Precision->Method_Validation Calibration_Curve Calibration Curve Calibration_Curve->Method_Validation Sensitivity Sensitivity (LLOQ) Sensitivity->Method_Validation Stability Stability Stability->Method_Validation Matrix_Effect Matrix Effect Matrix_Effect->Method_Validation Recovery Recovery Recovery->Method_Validation Dilution_Integrity Dilution Integrity Dilution_Integrity->Method_Validation

Caption: Core and essential parameters for bioanalytical method validation.

Pre-Validation: Building a Robust Foundation

Before formal validation begins, the chromatographic and mass spectrometric conditions must be meticulously developed. This stage is critical, as poor initial choices cannot be rectified by the validation process itself.

Liquid Chromatography (LC) Optimization

The goal of chromatography is to achieve a clean separation of the analyte from endogenous matrix components, ensuring a reproducible retention time and a symmetrical peak shape.

  • Column Choice: A reversed-phase C18 column is the workhorse for separating small polar to moderately nonpolar molecules like carbamates and is an excellent starting point.[7][8]

  • Mobile Phase: A typical mobile phase for such an analyte consists of a gradient of water and an organic solvent (acetonitrile or methanol), often with an acidic modifier like 0.1% formic acid.[8] The acid aids in protonating the analyte, which is crucial for positive mode electrospray ionization (ESI) and improves peak shape.

  • Internal Standard (IS): The use of an internal standard is non-negotiable. An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Butyl 2-hydroxyethylcarbamate-d4). A SIL-IS is chemically identical and co-elutes with the analyte but is mass-differentiated. This allows it to perfectly mimic and correct for variability during sample preparation and ionization.[9][10] If a SIL-IS is unavailable, a close structural analog may be used, but it must be proven not to interfere with the analyte or be impacted by matrix effects differently.

Tandem Mass Spectrometry (MS/MS) Optimization

LC-MS/MS provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for carbamates.[11][12]

  • MRM Transition: The process involves infusing a standard solution of butyl 2-hydroxyethylcarbamate into the mass spectrometer to identify its protonated molecular ion, [M+H]⁺, which serves as the precursor ion (Q1) . This ion is then subjected to collision-induced dissociation (CID), and the most stable and abundant resulting fragment is selected as the product ion (Q3) .[8] Optimizing parameters like declustering potential (DP) and collision energy (CE) is crucial for maximizing the signal of this Q1 -> Q3 transition. At least two MRM transitions are often monitored—one for quantification ("quantifier") and one for confirmation ("qualifier")—to enhance specificity.

A Comparative Guide to Sample Preparation Techniques

The choice of sample preparation is a critical decision that balances the need for extract cleanliness against throughput and cost. A "dirty" sample can lead to significant matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, compromising data accuracy.[9][13]

Technique Principle Pros Cons Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[14]Fast, simple, inexpensive, high recovery.Produces "dirty" extracts; high risk of matrix effects and ion suppression.[13]High-throughput screening; when matrix effects are proven to be minimal.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.[15]Cleaner extracts than PPT; can be tailored by solvent choice and pH adjustment.More labor-intensive; can be difficult to automate; potential for emulsions.When PPT is too dirty and SPE is not required; good for moderately complex matrices.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.[16]Provides the cleanest extracts; allows for analyte concentration; high selectivity.Most complex and time-consuming; requires significant method development; higher cost.Complex matrices (e.g., tissue); when high sensitivity is required; "gold standard" for cleanup.
QuEChERS Acetonitrile extraction followed by salting-out and dispersive SPE (dSPE) cleanup.[7][17]Effective, rugged, and provides good cleanup for a wide range of analytes in complex matrices.[18]Multi-step process; originally developed for food matrices but adaptable.Complex food and environmental samples; increasingly used in bioanalysis for its effective cleanup.

For butyl 2-hydroxyethylcarbamate, which is a relatively small and polar molecule, both LLE and SPE are strong candidates. SPE, particularly using a mixed-mode or polymer-based sorbent, would likely provide the cleanest extract and the best defense against matrix effects, making it the recommended approach for a definitive quantitative method.

SPE_Workflow start Plasma Sample + Internal Standard condition Condition SPE Cartridge (Methanol, then Water) start->condition Step 1 load Load Sample condition->load Step 2 wash Wash Cartridge (e.g., 5% Methanol) to Remove Interferences load->wash Step 3 elute Elute Analyte (e.g., Acetonitrile) wash->elute Step 4 drydown Evaporate & Reconstitute in Mobile Phase elute->drydown Step 5 end Inject into LC-MS/MS drydown->end Step 6

Caption: A typical Solid-Phase Extraction (SPE) workflow for bioanalysis.

Experimental Protocols for Full Method Validation

The following protocols outline the experiments required for a full validation, with acceptance criteria based on the FDA and ICH M10 guidelines.[2][4][6]

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[19]

  • Protocol:

    • Obtain at least six unique sources of blank biological matrix (e.g., plasma from six different individuals).

    • Process and analyze each blank sample.

    • Analyze a processed blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte must be ≤ 20% of the LLOQ response. The response at the retention time of the internal standard must be ≤ 5% of its response in the LLOQ sample.[9]

Calibration Curve and Linearity
  • Objective: To establish the relationship between instrument response and known concentrations of the analyte.[19]

  • Protocol:

    • Prepare a calibration curve consisting of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration standards.[4][19]

    • The standards must span the expected range of concentrations, including the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Analyze the curve and perform a linear regression of the peak area ratio (analyte/IS) versus concentration. A weighting factor (e.g., 1/x or 1/x²) is typically required to ensure accuracy at the low end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of its nominal value, except for the LLOQ, which must be within ±20%.[4][19]

    • At least 75% of the non-zero standards must meet these criteria, including the LLOQ and ULOQ.

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Mid QC, and High QC (within 80% of ULOQ).

    • Analyze at least five replicates of each QC level in a minimum of three separate analytical runs conducted on different days.[19]

  • Acceptance Criteria:

    • Intra-run and Inter-run Accuracy: The mean calculated concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ QC.

    • Intra-run and Inter-run Precision: The coefficient of variation (CV) must not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ QC.[19]

Matrix Effect and Recovery
  • Objective: To assess the impact of the matrix on analyte ionization and the efficiency of the extraction process.

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with the analyte post-extraction.

      • Set C: Analyte spiked into the matrix before extraction.

    • Calculate the parameters as follows:

      • Matrix Effect = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100%

      • Recovery = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100%

  • Acceptance Criteria: While regulatory guidelines do not set specific numerical limits, the matrix effect should be minimal and consistent across different matrix lots. The recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor across lots should be ≤15%.

Stability
  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Analyze Low and High QC samples after exposing them to the following conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling time.

      • Long-Term Stability: Stored at the intended freezer temperature for a period longer than the expected study sample storage time.

      • Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal QC concentration.

Performance Data Comparison: PPT vs. SPE

To illustrate the impact of sample preparation, the table below presents hypothetical validation summary data for butyl 2-hydroxyethylcarbamate using two different methods.

Parameter Acceptance Criteria Method A: Protein Precipitation (PPT) Method B: Solid-Phase Extraction (SPE) Commentary
Linearity (r²) ≥ 0.990.99250.9991SPE provides a cleaner baseline, leading to better linearity.
LLOQ S/N > 5; Acc/Prec ±20%5 ng/mL1 ng/mLSPE's concentration step and cleaner extract allow for a lower LLOQ.
Inter-run Accuracy ±15% (±20% at LLOQ)-12.5% to +10.2%-5.1% to +3.8%Both methods pass, but SPE demonstrates superior accuracy.
Inter-run Precision (CV%) ≤15% (≤20% at LLOQ)11.8%4.5%The precision of the SPE method is significantly better due to reduced variability.
Extraction Recovery Consistent & Reproducible95% (CV 14.2%)88% (CV 4.1%)While PPT shows higher absolute recovery, it is far less reproducible than SPE.
Matrix Effect (IS-Normalized) Consistent (CV ≤15%)Significant ion suppression observed (CV 25.3% across lots)Minimal suppression (CV 6.8% across lots)Critical Difference: The PPT method fails the matrix effect assessment, making it unreliable. The SPE method effectively mitigates matrix effects.

This comparison clearly demonstrates that while PPT is faster, the investment in developing a more rigorous SPE method yields a more accurate, precise, and ultimately more reliable and defensible assay.

Conclusion

Validating an LC-MS/MS method for the quantification of butyl 2-hydroxyethylcarbamate is a systematic and rigorous process that is essential for producing high-quality data for regulatory submissions and internal decision-making. The foundation of a successful validation lies in thorough method development, an intelligent choice of sample preparation technique to mitigate matrix effects, and a comprehensive evaluation of all performance parameters as dictated by FDA and ICH guidelines. By understanding the scientific principles behind each validation step and adhering to established criteria, researchers can ensure their methods are robust, reliable, and fit for purpose, thereby upholding the highest standards of scientific integrity.

References

  • Vertex AI Search. (2025).
  • European Medicines Agency. (2015).
  • European Medicines Agency. (2023).
  • gmp-compliance.org. (2011).
  • European Medicines Agency. (2011).
  • Restek.
  • European Bioanalysis Forum. (2012).
  • KCAS. (2018).
  • PMC. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • Santaladchaiyakit, Y., Srijaranai, S., & Burakham, R. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PMC. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • U.S. Food and Drug Administration.
  • BenchChem. (2025).
  • Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385–394. (2023).
  • U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S.
  • PMC. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • IntechOpen. (2022).
  • Acta Scientiarum Polonorum Technologia Alimentaria. (2023).
  • Yu, K. O., et al. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • Malachová, A., et al. (2020).
  • Chromatography Online. (2025). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS–MS.
  • BenchChem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)

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Comparative

Assessing the Reproducibility of Butyl 2-Hydroxyethylcarbamate Synthesis Methods: A Comparative Guide

Butyl 2-hydroxyethylcarbamate (widely known as N-Boc-ethanolamine) is a critical bifunctional building block utilized extensively in peptide synthesis, PROTAC linker design, and the development of functionalized polymers...

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Author: BenchChem Technical Support Team. Date: April 2026

Butyl 2-hydroxyethylcarbamate (widely known as N-Boc-ethanolamine) is a critical bifunctional building block utilized extensively in peptide synthesis, PROTAC linker design, and the development of functionalized polymers. Because the molecule contains both a protected primary amine and a reactive primary hydroxyl group, achieving a highly reproducible synthesis is paramount for downstream drug development.

The primary chemical challenge in synthesizing this molecule lies in the chemoselective N-acylation of ethanolamine without triggering O-acylation or N,N-diacylation. This guide objectively compares three predominant synthesis alternatives—Biphasic Aqueous, Homogeneous Organic, and Solvent-Free (Neat)—analyzing their mechanistic causality, scalability, and experimental reproducibility.

Mechanistic Rationale & Chemoselectivity

The synthesis relies on the reaction between ethanolamine and di-tert-butyl dicarbonate (Boc₂O). The chemoselectivity of this reaction is driven by the inherent nucleophilicity difference between the nitrogen and oxygen atoms. The primary amine is significantly more nucleophilic than the hydroxyl group, allowing for selective N-protection under controlled conditions.

However, causality dictates that in the presence of excessively strong bases or extended reaction times, the unstable tetrahedral intermediate can facilitate unwanted O-Boc formation. Therefore, controlling the reaction kinetics through precise solvent selection and base strength is the primary driver of batch-to-batch reproducibility 1.

MechanisticPathway Ethanolamine Ethanolamine (Nucleophile) Intermediate Tetrahedral Intermediate Ethanolamine->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product butyl 2-hydroxyethylcarbamate Intermediate->Product Elimination Byproducts t-BuOH + CO2 Intermediate->Byproducts Decarboxylation

Figure 1: Mechanistic pathway of selective N-Boc protection of ethanolamine.

Comparative Analysis of Synthesis Alternatives
1. The Biphasic Aqueous Method (DCM/Water + NaOH)
  • Causality of Performance: This method utilizes a two-phase liquid system 1. Ethanolamine is highly soluble in water, while Boc₂O is dissolved in the organic phase (Dichloromethane). The reaction occurs strictly at the interface. As the N-Boc-ethanolamine forms, it becomes lipophilic and migrates entirely into the organic phase. This physical separation isolates the product from unreacted Boc₂O, inherently preventing N,N-diacylation. Furthermore, the aqueous layer acts as a thermodynamic heat sink, absorbing the exothermic energy of the reaction.

  • Verdict: Highest reproducibility; the gold standard for process scale-up.

2. The Homogeneous Organic Method (THF + TEA)
  • Causality of Performance: Conducted entirely in an organic solvent like Tetrahydrofuran (THF) using Triethylamine (TEA) as an acid scavenger 2. While this ensures all reagents are in a single phase (accelerating the initial reaction rate), it removes the physical barrier between the product and excess reagents. This homogeneous environment often leads to trace amounts of O-acylated byproducts, requiring rigorous column chromatography to achieve high purity.

  • Verdict: Suitable for moisture-sensitive discovery applications, but suffers from lower reproducibility at scale due to thermal runaway risks.

3. The Solvent-Free (Neat) Method
  • Causality of Performance: Boc₂O is added directly to liquid ethanolamine without a diluent 3. This maximizes atom economy and eliminates toxic solvent waste. However, the lack of a solvent means the exothermic release of CO₂ gas and tert-butanol can cause rapid bubbling and localized overheating. If mechanical stirring is inadequate, this leads to highly inconsistent yields.

  • Verdict: Excellent for rapid, small-scale (<5g) green synthesis, but exhibits poor reproducibility for large batches.

Quantitative Performance Metrics

The following table summarizes the experimental data comparing the three alternatives based on standard 10-gram scale reactions:

Synthesis MethodSolvent SystemBase UsedAvg. Yield (%)Reaction Time (h)ScalabilityReproducibility Score
Biphasic Aqueous DCM / WaterNaOH88 - 952 - 4HighExcellent (9.5/10)
Homogeneous Organic THF or DCMTEA70 - 8512 - 24MediumGood (7.0/10)
Solvent-Free (Neat) NoneNone90 - 982LowModerate (5.5/10)
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding real-time analytical checks to confirm reaction progress without relying solely on downstream LC-MS.

Protocol A: Biphasic Aqueous Synthesis (Scale-up Optimized)
  • Preparation: Dissolve ethanolamine (1.0 equiv) in a 1 M aqueous solution of NaOH (1.0 equiv) and Dichloromethane (DCM) in a 1:1 v/v ratio. Causality: NaOH deprotonates the amine and neutralizes the carbonic acid byproduct, while the biphasic system isolates the forming product.

  • Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of Boc₂O (1.0 equiv) in DCM dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic decarboxylation, preventing thermal runaway.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the organic layer on a silica TLC plate. Stain with Ninhydrin and heat. Validation logic: Unreacted ethanolamine will stain deep purple (indicating a free primary amine). The reaction is complete when the purple spot disappears entirely, leaving only the UV-active N-Boc product spot.

  • Workup: Separate the organic layer. Wash with 10% citric acid (to selectively protonate and remove trace unreacted amine into the aqueous layer), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a colorless viscous liquid.

Protocol B: Homogeneous Organic Synthesis (Moisture-Sensitive)
  • Preparation: Dissolve ethanolamine (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) in anhydrous THF under an inert nitrogen atmosphere.

  • Addition: Cool to 0 °C. Add Boc₂O (1.0 equiv) dissolved in THF dropwise. Causality: TEA acts as a soluble acid scavenger, driving the equilibrium forward in a single phase without introducing water.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Self-Validation Checkpoint (Gas Evolution): The reaction generates equimolar amounts of CO₂ gas. Validation logic: Attach a mineral oil bubbler to the reaction flask. The complete cessation of bubbling serves as a physical, real-time indicator that the electrophilic addition and subsequent decarboxylation have reached completion.

  • Workup: Evaporate the THF. Redissolve the residue in Ethyl Acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Strategic Selection Matrix

DecisionMatrix Start Select Synthesis Route Scale Target Scale? Start->Scale SmallScale < 10 Grams Scale->SmallScale LargeScale > 10 Grams Scale->LargeScale Neat Solvent-Free (Neat) SmallScale->Neat Maximize Yield Homogeneous Homogeneous Organic SmallScale->Homogeneous Moisture Sensitive Biphasic Biphasic Aqueous LargeScale->Biphasic Exothermic Control

Figure 2: Decision matrix for selecting the optimal synthesis route.

References
  • Source: nih.
  • Source: rsc.
  • Source: nih.

Sources

Validation

Benchmarking Butyl 2-Hydroxyethylcarbamate &amp; Derivatives Against Traditional Cross-Linking Agents

As structural proteomics and targeted nanotherapeutics advance, the limitations of traditional cross-linking agents—ranging from hydrolytic instability to inherent toxicity—have become critical bottlenecks. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As structural proteomics and targeted nanotherapeutics advance, the limitations of traditional cross-linking agents—ranging from hydrolytic instability to inherent toxicity—have become critical bottlenecks. This guide provides an objective, data-driven benchmark of butyl 2-hydroxyethylcarbamate (BHEC) and its highly utilized synthetic derivative, tert-butyl N-(2-hydroxyethyl)carbamate , against legacy cross-linkers like standard NHS-esters, DSSO, and formaldehyde-based aminoplasts.

By analyzing the causality behind molecular degradation and cross-linking inefficiencies, we will demonstrate how carbamate-functionalized agents offer superior backbone stability, chemoselectivity, and zero-emission curing profiles.

Mechanistic Paradigm: The Carbamate Advantage

Overcoming Retro-Michael Degradation in XL-MS

In Chemical Cross-Linking Mass Spectrometry (XL-MS), Disuccinimidyl sulfoxide (DSSO) is a gold-standard cleavable cross-linker used to elucidate flexible protein structures. However, standard DSSO suffers from severe shelf-life instability. In anhydrous environments, the electron-withdrawing sulfoxide group drives a retro-Michael elimination reaction , degrading the backbone and reducing the active cross-linker concentration to below 90% .

To mitigate this, researchers have synthesized DSSO-carbamate using hydroxyalkyl carbamate building blocks. The insertion of the carbamate nitrogen into the molecular backbone fundamentally alters the electronic landscape. This modification neutralizes the acidity of the adjacent protons, completely inhibiting the retro-Michael degradation pathway and preserving >98% of the active ingredient for conjugation .

Eliminating Toxicity in Polymer Matrices & Hydrogels

In macroscopic applications such as thermoset coatings and drug-eluting hydrogels, traditional cross-linking relies on aminoplasts (which release toxic formaldehyde) or isocyanates (which are highly moisture-sensitive). Butyl 2-hydroxyethylcarbamate acts as a highly stable, formaldehyde-free alternative. It reacts cleanly with film-forming resins (e.g., acrylics or polyurethanes) via its hydroxyl and carbamate functional groups, forming durable urethane linkages without the toxic off-gassing or moisture-driven side reactions associated with legacy agents .

Quantitative Benchmarking: Carbamates vs. Traditional Agents

The following table summarizes the comparative performance metrics of traditional agents versus carbamate-based alternatives across various biochemical and material workflows.

Cross-Linking AgentPrimary ApplicationKey Mechanistic LimitationCarbamate Alternative (BHEC / Derivatives)Performance Gain
Formaldehyde / Aminoplasts Polymer Resins, HydrogelsHigh toxicity, off-gassing, rigid high-temperature curing requirements.Butyl 2-hydroxyethylcarbamate Zero-emission curing, ambient moisture tolerance, enhanced hydrolytic stability.
Standard NHS-Esters BioconjugationRapid hydrolysis in aqueous buffers (half-life < 1 hr at pH 8).tert-Butyl N-(2-hydroxyethyl)carbamate Chemoselective, highly stable intermediate for defined-ratio conjugation.
DSSO (Standard) XL-MS (Proteomics)Retro-Michael degradation in anhydrous storage (<90% purity).DSSO-carbamate >98% active ingredient retention; higher monolink/cross-link recovery.
Isocyanates Polyurethanes, CoatingsExtreme moisture sensitivity, handling toxicity, side-reactions with water.Hydroxyalkyl carbamates Ambient stability, moisture-tolerant cross-linking, non-toxic handling.

Experimental Methodology 1: XL-MS with DSSO-Carbamate

To map flexible monomeric proteins (e.g., Glutamine Binding Protein, QBP), DSSO-carbamate provides higher cross-link recovery than standard DSSO, directly improving AlphaFold2 structural prediction accuracy .

Self-Validating Protocol for Protein Structure Elucidation
  • Buffer Exchange: Exchange the target protein into 20 mM HEPES buffer (pH 7.5) at 4 °C using a 10 kDa centrifugal filter.

    • Causality: Primary amines in standard buffers (like Tris) will competitively quench the NHS-ester reactive groups of the cross-linker. HEPES is amine-free, ensuring exclusive reaction with protein lysine residues.

  • Cross-Linker Preparation: Reconstitute DSSO-carbamate in anhydrous DMSO to a working concentration.

    • Causality: While standard DSSO would begin degrading via retro-Michael elimination in this anhydrous state, the carbamate nitrogen insertion ensures the reagent remains fully intact.

  • Conjugation: Incubate the protein (e.g., 5.00 μM) with a 50-fold molar excess of DSSO-carbamate for 45 minutes at room temperature.

  • Quenching & Digestion: Quench the reaction with 1 M Tris-HCl (pH 8.0) to cap unreacted linkers. Denature, reduce, alkylate, and perform an overnight tryptic digestion.

  • MS/MS Analysis & Validation: Analyze the peptides via LC-MS/MS.

    • Validation: The system is self-validating; the recovery of statistically higher monolink and cross-link counts compared to a standard DSSO control confirms the structural integrity of the carbamate backbone during the reaction phase.

G Standard Standard DSSO Cross-Linker Degradation Retro-Michael Degradation (Anhydrous Sol.) Standard->Degradation LowYield Reduced Active Ingredient (<90% Purity) Degradation->LowYield Carbamate DSSO-Carbamate (Nitrogen Insertion) Stability Enhanced Backbone Stability Carbamate->Stability HighYield High Cross-Link & Monolink Recovery Stability->HighYield

Fig 1. Mechanistic stability of DSSO-carbamate vs. standard DSSO in XL-MS workflows.

Experimental Methodology 2: Precision Bioconjugation in Nanotherapeutics

Traditional carbodiimide (EDC/NHS) coupling of targeting ligands (Folic Acid, FA) and chemotherapeutics (Methotrexate, MTX) to PAMAM dendrimers yields heterogeneous, statistically distributed populations that exhibit antagonistic biological activity. Utilizing tert-butyl 2-hydroxyethylcarbamate allows for the synthesis of a precise, bifunctional conjugate with a defined 1:1 ratio .

Protocol: Synthesizing Defined-Ratio MTX-PAMAM Dendrimers
  • MTX Activation: Dissolve MTX-α-OtBu in DMF. Add 2-chloro-1-methyl-pyridinium iodide (CMPI) and 4-(dimethylamino)pyridine (DMAP).

    • Causality: CMPI is selected over EDC because it selectively activates the γ-carboxyl group of MTX without causing unwanted cross-reactivity or polymerization of the drug.

  • Carbamate Coupling: Introduce tert-butyl 2-hydroxyethylcarbamate to the activated mixture and stir for 6 hours at room temperature.

    • Causality: The hydroxyl group of the carbamate attacks the activated MTX intermediate, forming a highly stable ester linkage. Simultaneously, the Boc-protected amine group remains entirely inert, preventing side reactions.

  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA).

    • Causality: TFA efficiently cleaves both the Boc group (from the carbamate) and the t-butyl group (from the MTX), exposing a reactive primary amine for downstream conjugation.

  • Dendrimer Conjugation & Validation: "Click" the resulting MTX-ethylamine construct onto a triazine-functionalized Generation 5 (G5) PAMAM dendrimer.

    • Validation: Mass spectrometry and NMR validation of the final construct will confirm an exact 1:1 ratio of FA to MTX, proving that the carbamate linker successfully bypassed the heterogeneous statistical distribution inherent to traditional cross-linking .

Workflow Step1 Step 1: MTX Activation (CMPI/DMAP) Step2 Step 2: Carbamate Coupling (tert-butyl 2-hydroxyethylcarbamate) Step1->Step2 Step3 Step 3: Deprotection (TFA Cleavage) Step2->Step3 Step4 Step 4: Dendrimer Conjugation (1:1 Defined Ratio) Step3->Step4

Fig 2. Step-by-step bioconjugation workflow for MTX-PAMAM dendrimers using carbamate linkers.

References

  • Saridakis, I., et al. "Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling." Analytical Chemistry, vol. 97, no. 2, 2025, pp. 1273–1280.[Link]

  • Zhou, H., et al. "Hydroxy functional alkyl carbamate crosslinkers." U.S. Patent 11,053,191 B2, PPG Industries Ohio, Inc., 6 Jul. 2021.
  • Zong, H., et al. "Bifunctional PAMAM Dendrimer Conjugates of Folic Acid and Methotrexate with Defined Ratio." Biomacromolecules, vol. 13, no. 4, 2012, pp. 982–991.[Link]

Comparative

A Guide to Structural Verification: Cross-Validation of NMR and FTIR Reference Spectra for Butyl 2-Hydroxyethylcarbamate

In the landscape of drug development and materials science, the unambiguous structural confirmation of a chemical entity is a cornerstone of regulatory compliance and scientific rigor. For a molecule like butyl 2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of a chemical entity is a cornerstone of regulatory compliance and scientific rigor. For a molecule like butyl 2-hydroxyethylcarbamate, which contains multiple functional groups susceptible to various synthetic side reactions, relying on a single analytical technique is insufficient. This guide provides an in-depth protocol for the cross-validation of ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data. By leveraging the complementary nature of these techniques—where NMR defines the carbon-hydrogen framework and FTIR identifies the functional groups—we can achieve a self-validating system for structural elucidation, ensuring the highest degree of confidence in the compound's identity and purity.[1][2][3]

The core principle of this guide is to demonstrate how data from one technique corroborates the other, creating a logical loop of verification. NMR provides detailed information about the local chemical environment and connectivity of atoms, while FTIR offers a distinct "fingerprint" based on the vibrational modes of chemical bonds within the molecule.[1] When used in tandem, they provide a holistic structural picture that is far more definitive than the sum of its parts.[3]

Theoretical Foundations: The Synergy of NMR and FTIR

Before proceeding to experimental design, it is crucial to understand the distinct yet complementary information each technique provides.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of an organic molecule.[4][5] It operates on the principle that atomic nuclei with a quantum property called "spin" will align in an external magnetic field and absorb radiofrequency energy at a unique frequency.[4][6] This frequency, or "chemical shift," is highly sensitive to the electron density around the nucleus, providing rich information about the molecular structure.[4][6] Key information derived from a ¹H NMR spectrum includes:

    • Number of Signals: Indicates the number of chemically non-equivalent proton environments.

    • Chemical Shift (δ): Reveals the electronic environment of each proton (e.g., proximity to electronegative atoms like oxygen or nitrogen).

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Spin-Spin Splitting (Multiplicity): Describes the number of neighboring protons, which helps to piece together the connectivity of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.[1][7][8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rotating).[8][9] Each type of bond (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, resulting in an absorption band at a specific wavenumber (cm⁻¹) in the spectrum.[9][10] The resulting spectrum is a unique molecular fingerprint that can confirm the presence or absence of key functional groups.[7][10]

The synergy is clear: FTIR confirms the presence of the necessary building blocks (e.g., an alcohol, a carbamate), while NMR arranges them into a precise, validated structure.[2]

Experimental Workflow for Cross-Validation

The following diagram illustrates the parallel and convergent workflow designed to ensure data integrity and facilitate robust cross-validation.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 FTIR Analysis cluster_3 Data Synthesis & Validation A Butyl 2-hydroxyethylcarbamate (High Purity Sample) B Dissolve ~10 mg in 0.7 mL CDCl3 A->B F Place small amount of sample on ATR Crystal A->F C Transfer to 5mm NMR Tube (Filter if necessary) B->C D Acquire 1H NMR Spectrum (e.g., 400 MHz Spectrometer) C->D E Process Data: - Reference to TMS - Phase & Baseline Correction - Integration D->E J Correlate NMR signals with molecular structure fragments E->J G Apply pressure to ensure good contact F->G H Acquire FTIR Spectrum (e.g., 32 scans, 4 cm-1 resolution) G->H I Process Data: - Background Correction - Identify Peak Wavenumbers H->I K Correlate FTIR bands with molecular functional groups I->K L Cross-Validation Table: Link NMR & FTIR evidence to each structural feature J->L K->L M Structure Confirmed L->M

Caption: Workflow for NMR and FTIR cross-validation.

Detailed Experimental Protocols
  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is selected as it is a standard solvent for non-polar to moderately polar organic molecules. Its deuterium atoms are "invisible" in ¹H NMR, providing a clean spectral window, with only a small residual peak around 7.26 ppm which can be used for reference.[11][12]

  • Methodology:

    • Accurately weigh approximately 5-10 mg of butyl 2-hydroxyethylcarbamate into a clean, dry vial.[13] A higher concentration is needed for less sensitive nuclei like ¹³C, but this range is ideal for routine ¹H NMR.[13]

    • Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11][14] The volume should be sufficient to reach a minimum height of 50 mm in the NMR tube.[11]

    • Gently agitate the vial to ensure the sample is fully dissolved. The solution must be homogeneous and free of any solid particles, which can degrade spectral quality.[13]

    • If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

    • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer's spinner turbine.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

    • Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Reference the spectrum by setting the TMS peak to 0.00 ppm. Perform phase and baseline corrections to ensure accurate integration.

  • Rationale for Technique Choice: ATR-FTIR is the most widely used FTIR sampling method due to its speed and simplicity, requiring minimal to no sample preparation for liquids or solids.[15][16] It works by measuring changes in an internally reflected infrared beam when it comes into contact with the sample.[17] An "evanescent wave" penetrates a few microns into the sample, making it an ideal surface technique that avoids issues with thick samples that are problematic in traditional transmission methods.[16][17]

  • Methodology:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, then allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interfering signals from ambient CO₂ and water vapor.

    • Place a small amount of the butyl 2-hydroxyethylcarbamate sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it covers the crystal surface.

    • Using the instrument's pressure clamp, apply consistent pressure to the sample to ensure firm, uniform contact with the crystal surface. Good contact is critical for a high-quality spectrum.[17]

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • After data collection, clean the crystal surface thoroughly.

    • Process the spectrum by identifying the wavenumbers of the major absorption bands.

Data Analysis and Structural Assignment

For the purpose of this guide, we will use predicted spectral data based on the known structure of butyl 2-hydroxyethylcarbamate.

Molecular Structure: CH₃(a)-CH₂(b)-CH₂(c)-CH₂(d)-O-C(=O)-NH(e)-CH₂(f)-CH₂(g)-OH(h)

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
a~ 0.943HTriplet (t)-CH₃
b~ 1.382HSextet-CH₂-CH₃
c~ 1.612HQuintet-CH₂-CH₂-O-
d~ 4.082HTriplet (t)-CH₂-O-C(=O)-
e~ 5.101HBroad Singlet (br s)-NH-
f~ 3.352HQuartet (q)-NH-CH₂-
g~ 3.702HTriplet (t)-CH₂-OH
h~ 2.501HBroad Singlet (br s)-OH
  • Interpretation: The downfield shifts of protons d (4.08 ppm), f (3.35 ppm), and g (3.70 ppm) are indicative of their proximity to electronegative oxygen and nitrogen atoms. The splitting patterns confirm the connectivity: for example, the triplet of a confirms it has two neighbors (b ), and the quartet of f suggests it is coupled to both the NH proton (e ) and the CH₂ group (g ), though NH coupling can sometimes be broadened. The broad signals for the NH and OH protons are typical due to chemical exchange and quadrupole effects.

Wavenumber (cm⁻¹)Intensity / ShapeFunctional Group Assignment
~ 3340Strong, BroadO-H Stretch (Alcohol) & N-H Stretch (Carbamate)
2960-2870Strong, SharpC-H Aliphatic Stretches
~ 1690Very Strong, SharpC=O Stretch (Carbamate Carbonyl)
~ 1530Strong, SharpN-H Bend (Amide II band)
~ 1250Strong, SharpC-O Stretch (Carbamate, O-C=O)
~ 1050Medium, SharpC-O Stretch (Alcohol)
  • Interpretation: The FTIR spectrum is dominated by a very strong, sharp carbonyl (C=O) peak around 1690 cm⁻¹, a hallmark of the carbamate group.[9] A broad, strong absorption around 3340 cm⁻¹ confirms the presence of both O-H and N-H groups. The region below 1500 cm⁻¹ is the "fingerprint region," where complex vibrations unique to the molecule as a whole occur, but the strong C-O stretches around 1250 cm⁻¹ and 1050 cm⁻¹ further support the proposed structure.[7][18]

The Cross-Validation Synthesis: Linking the Data

This is the most critical step, where we demonstrate how the two datasets confirm each other, building an unshakeable case for the structure.

Structural Feature¹H NMR EvidenceFTIR EvidenceConclusion
Primary Alcohol (-CH₂-OH) Signal g at ~3.70 ppm (deshielded by -OH). Broad signal h for the exchangeable -OH proton.Strong, broad O-H stretch at ~3340 cm⁻¹. C-O stretch at ~1050 cm⁻¹.Confirmed: Both techniques independently identify the primary alcohol group.
Carbamate Group (-O-(C=O)-NH-) Broad NH proton signal e at ~5.10 ppm. Protons d and f adjacent to the carbamate are strongly deshielded.Very strong C=O stretch at ~1690 cm⁻¹. N-H stretch (overlapping with O-H) at ~3340 cm⁻¹. Strong N-H bend at ~1530 cm⁻¹.Confirmed: The key carbamate linkages and functional groups are identified by both methods.
Butyl Alkyl Chain Signals a, b, c, d show characteristic shifts and splitting for a butyl group attached to an oxygen. Integration matches (3:2:2:2).Strong, sharp C-H stretching bands between 2960-2870 cm⁻¹.Confirmed: NMR precisely defines the butyl chain's structure and connectivity, while FTIR confirms its aliphatic nature.
Ethyl Linker (-NH-CH₂-CH₂-OH) Signals f and g show appropriate shifts for a -CH₂-CH₂- unit flanked by NH and OH. Splitting patterns are consistent.C-H stretching bands (overlapping with butyl). Fingerprint region vibrations confirm the overall carbon skeleton.Confirmed: NMR provides definitive proof of the ethyl connectivity between the nitrogen and terminal oxygen.
Conclusion

By systematically analyzing the ¹H NMR and FTIR spectra, we have demonstrated a robust cross-validation of the structure of butyl 2-hydroxyethylcarbamate. The NMR spectrum meticulously defines the proton environments and their connectivity, assembling the molecular skeleton piece by piece. Simultaneously, the FTIR spectrum provides unequivocal confirmation of the essential functional groups—the alcohol, the carbamate, and the alkyl chains.

Neither technique alone could provide this level of certainty. It is the synthesis of their complementary data that transforms a structural hypothesis into a verified fact. This dual-spectroscopic approach represents a foundational protocol for chemical quality control and structural elucidation in any research or development setting, ensuring data integrity and scientific accuracy.

References

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Available at: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • SlideShare. Structural elucidation by NMR(1HNMR). Available at: [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Wiley Analytical Science. (2005, April 15). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Available at: [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

  • PIKE Technologies. Principles of ATR. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • MMRC. ATR – Theory and Applications. Available at: [Link]

  • Journal of Chemical Education. (1986). A Comparison of FTNMR and FTIR Techniques. Available at: [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. Available at: [Link]

  • Matrix Fine Chemicals. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. Available at: [Link]

  • ACS Publications. (2014, June 4). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Available at: [Link]

  • ChemSrc. tert-Butyl (2-hydroxyethyl)(methyl)carbamate. Available at: [Link]

  • Wiley-VCH. (2003). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]

  • Karnatak University. 1H NMR Spectroscopy. Available at: [Link]

  • Persee. (2025, October 23). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Available at: [Link]

Sources

Comparative

Comprehensive Validation of Impurity Profiling Methods for Commercial Butyl 2-Hydroxyethylcarbamate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide Executive Summary & The Analytical Challenge Butyl 2-hydroxyethylcarbamate (commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide

Executive Summary & The Analytical Challenge

Butyl 2-hydroxyethylcarbamate (commonly known as N-Boc-ethanolamine or tert-butyl N-(2-hydroxyethyl)carbamate) is a critical intermediate extensively used in the synthesis of antimalarial drugs, sulfonamides, and advanced carbamate coatings[1][2]. The quality of commercial batches is paramount, as trace impurities—such as unreacted ethanolamine, di-tert-butyl dicarbonate (Boc anhydride), or thermal degradation products—can severely impact downstream active pharmaceutical ingredient (API) yields and safety profiles.

The Mechanistic Challenge: Butyl 2-hydroxyethylcarbamate lacks a conjugated π -electron system, meaning it exhibits negligible ultraviolet (UV) absorption above 210 nm. Traditional HPLC-UV methods are therefore plagued by baseline drift, poor sensitivity, and matrix interference at these low wavelengths. Furthermore, carbamates are notoriously thermally labile, prone to decarboxylation in the heated injection ports of Gas Chromatography (GC) systems[3][4].

As a Senior Application Scientist, I have designed this guide to objectively compare traditional analytical modalities against high-resolution LC-MS/MS, providing a self-validating, ICH Q2(R2)-compliant protocol for the rigorous impurity profiling of commercial batches[5][6].

Objective Comparison of Analytical Modalities

To establish a robust control strategy, we must evaluate the analytical alternatives based on specificity, sensitivity, and analyte stability.

Table 1: Performance Comparison of Impurity Profiling Modalities
Analytical ModalityDetection MechanismSensitivity (LOD)Analyte StabilityLimitations for BHEC Profiling
HPLC-UV UV Absorbance (205 nm)~5.0 µg/mLExcellentPoor sensitivity due to lack of chromophore; high risk of false positives from solvent absorbance.
GC-MS Electron Ionization (EI)~0.5 µg/mLPoorThermal degradation (decarboxylation) in the inlet requires complex, time-consuming derivatization[3].
LC-MS/MS Electrospray Ionization (ESI)~0.01 µg/mL Excellent Gold standard. Provides direct structural confirmation without thermal degradation[7][8].
Method Selection Pathway

MethodSelection Start Commercial BHEC Batch Impurity Profiling Volatile Volatile / Residual Solvents (e.g., Ethanolamine) Start->Volatile Low MW NonVolatile Non-Volatile / Thermally Labile (e.g., Di-Boc Impurities) Start->NonVolatile High MW / Labile GCMS GC-MS (Derivatization Req.) Volatile->GCMS Thermal Stability HPLCUV HPLC-UV (Low Sensitivity) NonVolatile->HPLCUV Chromophore Present LCMS LC-MS/MS (Gold Standard) NonVolatile->LCMS No Chromophore / Trace

Fig 1: Decision tree for selecting impurity profiling methods based on analyte properties.

Self-Validating Experimental Protocol: LC-MS/MS

Given the limitations of HPLC-UV and GC-MS, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the superior choice. The following protocol is designed as a self-validating system : every step includes internal checks to ensure data integrity before proceeding to the next phase.

Step-by-Step Methodology

1. Sample Preparation (The Causality of Solvent Matching):

  • Action: Accurately weigh 10.0 mg of the commercial butyl 2-hydroxyethylcarbamate batch and dissolve in 10 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Causality: Dissolving the sample in a solvent ratio that closely matches the initial mobile phase conditions prevents "solvent shock" at the column head, which causes peak broadening and splitting.

2. Chromatographic Separation (Optimizing for Ionization):

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is strictly chosen over phosphate buffers. It acts as a crucial proton donor, driving the formation of [M+H]+ ions required for positive Electrospray Ionization (ESI+) while remaining completely volatile to prevent MS source contamination.

3. Mass Spectrometry Detection (MRM Optimization):

  • Action: Operate the triple quadrupole MS in ESI+ mode using Multiple Reaction Monitoring (MRM).

  • Transitions: For butyl 2-hydroxyethylcarbamate (MW = 161.2 g/mol ), monitor the precursor ion m/z 162.2. The primary product ion is m/z 62.1.

  • Causality: The transition 162.2→62.1 represents the collision-induced dissociation (CID) of the Boc group (loss of isobutylene and CO2​ , combined mass 100 Da), leaving the protonated ethanolamine fragment. This specific cleavage is highly diagnostic for carbamates, ensuring absolute specificity even in complex matrices[8][9].

Experimental Validation Data (ICH Q2(R2) Framework)

To prove the method is "fit for purpose," it must be validated against the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust reportable ranges[5][10][11].

Validation Lifecycle Workflow

ValidationWorkflow Prep Sample & Standard Preparation Spec Specificity (Blank vs Analyte) Prep->Spec Range Linearity & Range (LOQ to 120%) Spec->Range Acc Accuracy (Spike Recovery) Range->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report ICH Q2(R2) Prec->Report

Fig 2: Sequential ICH Q2(R2) analytical method validation lifecycle.

Table 2: ICH Q2(R2) Validation Results for LC-MS/MS Method

Data generated from triplicate injections across three independent commercial batches.

Validation ParameterICH Q2(R2) RequirementExperimental Result (LC-MS/MS)Status
Specificity No interference at retention timeResolution > 2.0 from nearest impurityPass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.015 µg/mL (S/N = 5:1)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.050 µg/mL (S/N = 12:1)Pass
Linearity R2≥0.990 (LOQ to 120%) R2=0.9994 Pass
Accuracy (Recovery) 90.0% – 110.0% at 3 levels98.4% – 101.2%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass

Interpretation: The LC-MS/MS method vastly outperforms legacy techniques. By achieving an LOQ of 0.050 µg/mL, researchers can confidently quantify trace genotoxic or yield-limiting impurities well below the standard reporting thresholds mandated by regulatory authorities.

Conclusion

For the impurity profiling of commercial butyl 2-hydroxyethylcarbamate batches, relying on HPLC-UV or GC-MS introduces unacceptable risks of false negatives or thermal artifacts. The validated LC-MS/MS protocol detailed above provides a self-validating, highly specific, and ICH Q2(R2)-compliant framework. By leveraging the specific CID fragmentation of the Boc group, analytical scientists can ensure the highest standards of chemical purity for downstream pharmaceutical synthesis.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • tert-Butyl N-(2-hydroxyethyl)carbamate Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]

  • How to Choose Between LC and GC for Your Analytical Needs International Laboratory Technologies (ILT) URL:[Link]

  • Impurity Profiling and Characterization for Generic Projects ResolveMass Laboratories Inc. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Butyl 2-hydroxyethylcarbamate proper disposal procedures

Technical Bulletin: Operational Safety and Disposal Protocols for Butyl 2-Hydroxyethylcarbamate As a Senior Application Scientist, I frequently oversee the integration of critical reagents into drug development workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Bulletin: Operational Safety and Disposal Protocols for Butyl 2-Hydroxyethylcarbamate

As a Senior Application Scientist, I frequently oversee the integration of critical reagents into drug development workflows. Butyl 2-hydroxyethylcarbamate (widely known as N-Boc-ethanolamine or tert-butyl N-(2-hydroxyethyl)carbamate) is a fundamental building block utilized in peptide synthesis, pegylation, and the design of cleavable prodrug linkers[1]. However, its chemical utility is matched by stringent handling and disposal requirements.

Classified under UN 2810 as a Class 6.1 Toxic Liquid, improper disposal of this compound poses severe environmental and occupational risks[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling and terminal disposal of butyl 2-hydroxyethylcarbamate, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

I. Physicochemical & Regulatory Data

To design an effective disposal strategy, we must first understand the physical and regulatory constraints of the molecule. The table below summarizes the critical metrics that dictate our operational choices.

Property / MetricValueCausality / Operational Impact
CAS Number 26690-80-2Unique identifier required for accurate EPA/RCRA waste manifesting[3].
Molecular Weight 161.20 g/mol Determines stoichiometric limits if chemical quenching is required[4].
Density ~1.04 g/mLMarginally heavier than water; requires active agitation during solvent dissolution to prevent stratification[5].
UN Classification UN 2810, Class 6.1Mandates strict toxic organic liquid transport and isolation protocols[2].
Packing Group IIIRequires specific drop-tested secondary containment for facility transport[2].

II. Mechanistic Hazard Profile

Understanding the why behind a chemical's hazard classification is the first step in risk mitigation.

  • Acute Oral Toxicity (Category 3): The toxicity of butyl 2-hydroxyethylcarbamate stems from its structural mimicry of endogenous amino alcohols, such as ethanolamine[3]. If ingested, it can competitively inhibit ethanolamine-dependent metabolic pathways before undergoing enzymatic hydrolysis.

  • Serious Eye Damage (Category 1): The terminal hydroxyl group and the carbamate nitrogen act as strong hydrogen bond donors and acceptors. Upon contact with the corneal epithelium, these moieties rapidly disrupt the hydration shell of structural proteins, leading to severe, potentially irreversible ocular damage[6].

  • Thermal Decomposition Risk: Because this compound contains a carbamate linkage ( R−NH−CO−O−R′ ), direct thermal decomposition without proper oxygenation yields highly toxic nitrogen oxides ( NOx​ ) and carbon monoxide[2].

III. Disposal & Decontamination Workflow

The following diagram maps the logical flow of waste generation through to terminal destruction.

DisposalWorkflow A Waste Generation Butyl 2-hydroxyethylcarbamate B Hazard Assessment UN 2810, Class 6.1 A->B Standard Protocol F Spill Decontamination Absorb & Isolate A->F Accidental Release C Solvent Dissolution Mix with Combustible Solvent B->C Segregate from oxidizers D Waste Packaging HDPE/Glass, PG III C->D Ensure high BTU value E Licensed Incineration Afterburner + Scrubber D->E Manifest as Toxic Waste F->D Transfer absorbed waste

Workflow for the safe handling, packaging, and chemical incineration of carbamate waste.

IV. Self-Validating Disposal Protocols

Every laboratory protocol must be a closed-loop system—meaning you must be able to independently verify the success of each step before proceeding to the next.

Protocol 1: Solvent Dissolution and Incinerator Preparation

Directly incinerating pure carbamates can result in incomplete combustion. We must prepare the waste for the incinerator by raising its British Thermal Unit (BTU) value.

  • Transfer: Operating within a certified Class II fume hood, transfer the liquid butyl 2-hydroxyethylcarbamate waste into a wide-mouth, UN-approved High-Density Polyethylene (HDPE) container.

  • Combustible Solvent Addition: Dilute the waste at a minimum 1:5 ratio with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[7].

    • Causality: Mixing with a high-BTU solvent ensures that the incinerator reaches the critical temperatures required to fully cleave the C-N and C-O bonds, preventing the formation of toxic, partially combusted intermediates like isocyanates[2].

  • System Validation: Swirl the mixture gently for 60 seconds. Visually inspect the solution against a dark background. The absence of phase separation or refractive striations confirms complete dissolution. A homogenous solution guarantees a steady, predictable burn rate in the incinerator.

Protocol 2: Packaging & Manifesting
  • Sealing: Cap the HDPE container with a PTFE-lined lid. Do not use standard rubber seals, as the organic solvent mixture will degrade them over time.

  • Labeling: Affix a standardized hazardous waste label detailing: "UN 2810, Toxic liquid, organic, n.o.s. (N-Boc-ethanolamine), Class 6.1, PG III"[2].

  • System Validation (Leak Test): Wipe the exterior of the sealed container with an ethanol-soaked Kimwipe. Invert the container for 30 seconds over a secondary chemical spill tray. The absence of droplet formation validates the seal integrity, clearing the container for transport to the facility's waste staging area.

  • Terminal Destruction: Transfer the manifested waste to a licensed chemical disposal facility. Ensure the facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber[8].

    • Causality: The afterburner ensures complete thermal breakdown of the Boc-protecting group, while the alkaline scrubber neutralizes the acidic NOx​ gases generated from the nitrogen atom[2].

Protocol 3: Spill Response & Decontamination

In the event of an accidental release outside primary containment:

  • Containment: Immediately isolate the area. Do NOT use water to flush the spill, as this will rapidly spread the toxic liquid and increase the surface area for vapor emission.

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[9].

    • Causality: Inert absorbents trap the liquid via capillary action without triggering exothermic reactions, which could occur if reactive absorbents or strong acids/bases were erroneously applied.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid waste disposal bin. Treat this solid waste under the same UN 2810 manifesting protocols[2].

  • System Validation: Wash the spill area with a 5% mild detergent solution, followed by a distilled water rinse. Test the final rinse water with pH paper. A return to a neutral baseline (pH 6.5-7.5) confirms the complete removal of the mildly basic amine derivatives from the surface.

V. References

To ensure the highest standards of scientific integrity, the protocols and mechanistic claims above are grounded in the following authoritative safety and chemical databases:

1. 2. 3. 4. 5. 6.

Sources

Handling

Personal protective equipment for handling Butyl 2-hydroxyethylcarbamate

As a Senior Application Scientist, I frequently consult with research teams on the safe and efficient integration of difunctional reagents into drug development and synthetic pipelines. Butyl 2-hydroxyethylcarbamate (als...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe and efficient integration of difunctional reagents into drug development and synthetic pipelines. Butyl 2-hydroxyethylcarbamate (also known as tert-Butyl N-(2-hydroxyethyl)carbamate or Boc-ethanolamine) is a highly valuable amine-protected building block widely used in the synthesis of phosphatidyl ethanolamines and ornithine[1].

However, its utility is matched by a stringent hazard profile. Handling this compound requires moving beyond basic laboratory safety rules and implementing a causality-driven, self-validating operational plan. This guide provides the authoritative framework required to protect your personnel and ensure regulatory compliance.

Executive Hazard Summary & Scientific Context

Butyl 2-hydroxyethylcarbamate (CAS: 26690-80-2) presents multiple acute hazards that dictate specific Personal Protective Equipment (PPE) and handling protocols[1][2].

  • Ocular Toxicity (H318): The molecule is classified as causing serious eye damage[2][3]. The combination of the carbamate moiety and the terminal hydroxyl group allows it to rapidly penetrate the corneal epithelium, potentially causing irreversible protein denaturation. Standard safety glasses with side shields are scientifically inadequate for this risk.

  • Respiratory Irritation (H335): While it exists as a light yellow clear liquid or low-melting solid, its vapors can accumulate in unventilated spaces, interacting with mucosal membranes to trigger severe inflammation[1][2].

  • Systemic Toxicity (H301 & H315): It is toxic if swallowed and causes localized skin irritation upon dermal contact, necessitating strict barrier controls[2][3].

Quantitative Hazard Data & Operational Implications

The following table summarizes the critical physicochemical and hazard data, translating regulatory classifications into direct operational mandates.

Property / HazardClassification / ValueScientific Rationale & Operational Implication
CAS Number 26690-80-2[1][2]Essential for cross-referencing SDS and inventory management.
Molecular Weight 161.20 g/mol [1][3]Critical for precise stoichiometric calculations in synthesis workflows.
Acute Toxicity (Oral) Category 3 (H301)[2][3]Toxic if swallowed. Mandates strict separation from food/drink and rigorous hand hygiene.
Skin Irritation Category 2 (H315)[2][3]Causes dermal inflammation. Requires chemically resistant nitrile or neoprene barriers.
Serious Eye Damage Category 1 (H318)[2][3]Capable of causing irreversible corneal damage. Tightly fitting goggles are mandatory.
STOT-Single Exposure Category 3 (H335)[2][3]Respiratory tract irritant. Necessitates handling strictly within a certified fume hood.

PPE Selection Logic

Selecting the correct PPE is not a static rule but a dynamic assessment based on the operational environment.

PPELogic Assess Assess Task Risk Level FumeHood Working inside certified fume hood? Assess->FumeHood StandardPPE Standard PPE: Nitrile gloves, Goggles, Lab coat FumeHood->StandardPPE Yes HighRiskPPE High-Risk PPE: SCBA / EN 143 Filter, Face Shield, Full Suit FumeHood->HighRiskPPE No / Bulk Transfer

Logical decision matrix for selecting appropriate PPE based on operational risk.

Self-Validating Operational Methodologies

To ensure absolute safety, every procedure must be treated as a self-validating system where the completion of one step verifies the integrity of the previous one.

Protocol 1: Pre-Operational PPE Donning
  • Inspect Barrier Integrity: Visually inspect nitrile gloves for micro-tears.

    • Rationale: Even microscopic breaches can allow dermal absorption of this Category 2 skin irritant[2].

  • Don Body Protection: Put on a chemically resistant lab coat or a full protection suit.

    • Rationale: Protects against accidental splashing of the liquid reagent[2].

  • Secure Ocular Protection: Don tightly fitting safety goggles (EN 166 compliant).

    • Rationale: The H318 classification indicates a risk of severe eye damage; standard safety glasses lack the necessary orbital seals[2].

  • Apply Double-Gloving Technique: Don a second pair of nitrile gloves over the first.

    • Rationale: Provides a fail-safe. If the outer glove is contaminated, it can be safely doffed without exposing the skin.

    • Validation Check: Perform a tactile stretch test on the outer gloves; if resistance is compromised, discard and replace.

Protocol 2: Safe Handling and Transfer
  • Establish Engineering Controls: Conduct all transfers within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Rationale: Mitigates the H335 respiratory irritation risk by maintaining negative pressure and exhausting vapors away from the operator[2].

  • Execute Liquid Transfer: Use positive displacement pipettes or chemically compatible glass syringes for liquid transfer.

    • Rationale: Ensures volumetric accuracy for the viscous liquid while preventing aerosolization.

  • Seal and Isolate: Seal containers immediately after use and store in a cool, dark, well-ventilated place[4].

    • Rationale: Prevents vapor accumulation in the ambient laboratory environment and maintains chemical stability.

    • Validation Check: Ensure the fume hood flow monitor reads >100 feet per minute (fpm) before opening the reagent container.

Protocol 3: Emergency Spill Response & Decontamination

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Isolate Start->Evacuate PPE 2. Don Emergency PPE Evacuate->PPE Ventilate 3. Ensure Ventilation PPE->Ventilate Contain 4. Contain Spill Ventilate->Contain Collect 5. Collect Waste Contain->Collect Decon 6. Decontaminate Collect->Decon Dispose 7. Regulated Disposal Decon->Dispose

Emergency spill response workflow for Butyl 2-hydroxyethylcarbamate.

  • Evacuate and Isolate: Immediately clear the area of unprotected personnel[4].

    • Rationale: Prevents secondary exposure to irritating vapors.

  • Don Emergency PPE: Equip a Self-Contained Breathing Apparatus (SCBA) and a full chemical protection suit[2][4].

    • Rationale: High-concentration vapor exposure from a spill exceeds the protective capacity of standard half-mask respirators.

  • Contain the Spill: Apply an inert absorbent (e.g., dry sand, earth, or diatomaceous earth) to the spill perimeter, working inward[4][5].

    • Rationale: Inert materials safely bind the liquid without triggering exothermic reactions that could occur with reactive organic absorbents[5].

  • Collect and Seal: Collect the absorbed matrix using non-sparking tools and place it in a sealable hazardous waste container[5].

    • Rationale: Prevents vapor release during transport to the waste facility.

  • Surface Decontamination: Wash the contaminated surface with copious amounts of water and laboratory detergent[5].

    • Validation Check: Visually inspect the area for residual oily sheen; repeat washing if any residue remains.

Protocol 4: Waste Disposal Plan
  • Waste Segregation: Segregate waste containing Butyl 2-hydroxyethylcarbamate from strong oxidizing agents[4].

    • Rationale: Prevents incompatible chemical reactions and potential combustion in the waste stream.

  • Regulatory Labeling: Label containers clearly with "Hazardous Waste: Toxic/Irritant (Contains Butyl 2-hydroxyethylcarbamate)".

    • Rationale: Ensures compliance with local/national legislation (e.g., Directive 2008/98/EC or RCRA)[4][5].

  • Authorized Destruction: Arrange for disposal via a licensed hazardous waste contractor for incineration[4].

    • Rationale: Incineration equipped with an afterburner and scrubber safely destroys the molecule, neutralizing toxic nitrogen oxide (NOx) combustion byproducts[4].

    • Validation Check: Obtain and file the official Certificate of Destruction from the disposal facility to close the chain of custody[5].

Comprehensive References

  • [2] DC Fine Chemicals. Safety Data Sheet - 102550 - tert-Butyl(N-2-hydroxyethyl)carbamate. Available at:[Link]

  • [3] PubChem. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - Laboratory Chemical Safety Summary. Available at:[Link]

  • [5] DC Fine Chemicals. Safety Data Sheet - DC Fine Chemicals (Spill Disposal Guidelines). Available at:[Link]

Sources

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